2-(1H-pyrazol-1-yl)propanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-pyrazol-1-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-5(6(9)10)8-4-2-3-7-8/h2-5H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFKSWDIQROCGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588595 | |
| Record name | 2-(1H-Pyrazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956722-93-3 | |
| Record name | 2-(1H-Pyrazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-pyrazol-1-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-(1H-pyrazol-1-yl)propanoic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 2-(1H-pyrazol-1-yl)propanoic acid and its closely related derivatives. Due to the limited availability of experimental data for the parent compound, this guide leverages data from its substituted analogues to provide a thorough understanding of this class of molecules.
Core Chemical Properties
The fundamental chemical and physical properties of this compound and its derivatives are crucial for their application in research and drug development. While specific experimental data for the parent compound is scarce, the properties of its substituted analogues provide valuable insights.
Structural Information
The core structure consists of a propanoic acid moiety attached to a pyrazole ring via a nitrogen atom.
Parent Compound: this compound
-
Molecular Formula: C₆H₈N₂O₂
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Molecular Weight: 140.14 g/mol
-
IUPAC Name: this compound
Physicochemical Data of Derivatives
The following table summarizes the available quantitative data for various derivatives of this compound. These compounds share the same core structure, with substitutions on the pyrazole ring or the propanoic acid chain.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility | pKa |
| 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid | 51363-82-7 | C₆H₇ClN₂O₂ | 174.58 | Not Available | Not Available | 20.3 µg/mL at pH 7.4[1] | Not Available |
| 2-Methyl-3-(1H-pyrazol-1-yl)propanoic acid | 197094-12-5 | C₇H₁₀N₂O₂ | 154.17 | Solid (specific point not available) | Not Available | Not Available | Not Available |
| 2-(4-nitro-1H-pyrazol-1-yl)propanoic acid | 887408-87-9 | C₆H₇N₃O₄ | 185.14 | Not Available | Not Available | Not Available | Not Available |
| (S)-2-amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride | 2734-48-7 | C₆H₁₀ClN₃O₂ | 191.62 | Not Available | Not Available | Not Available | Not Available |
| 2-(4-(o-Tolyl)-1H-pyrazol-1-yl)propanoic acid | 1399661-84-7 | C₁₃H₁₄N₂O₂ | 230.26 | Not Available | Not Available | Not Available | Not Available |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives can be achieved through several established synthetic routes for N-alkylation of pyrazoles. A common and effective method is the Michael addition of pyrazole to an α,β-unsaturated carbonyl compound.
Proposed Synthetic Pathway
A plausible and general method for the synthesis of this compound involves the reaction of pyrazole with a 2-halopropanoic acid or its ester, or via a Michael addition to an acrylate. The latter is often preferred for its milder conditions and good yields.
Detailed Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol for the synthesis of this compound based on common organic synthesis methodologies.
Step 1: Synthesis of Ethyl 2-(1H-pyrazol-1-yl)propanoate
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To a solution of pyrazole (1.0 eq) in a suitable aprotic solvent (e.g., dry DMF or acetonitrile), add a base such as sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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Stir the mixture at room temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases.
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Cool the reaction mixture back to 0 °C and add ethyl 2-bromopropanoate (1.2 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of water.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford ethyl 2-(1H-pyrazol-1-yl)propanoate.
Step 2: Hydrolysis to this compound
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Dissolve the purified ethyl 2-(1H-pyrazol-1-yl)propanoate (1.0 eq) in a mixture of ethanol and water.
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Add an excess of a base, such as sodium hydroxide or lithium hydroxide (2-3 eq).
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Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of approximately 2-3 with a dilute acid (e.g., 1M HCl).
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound.
Spectral Data Interpretation
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the pyrazole ring protons, the methine proton of the propanoic acid, and the methyl protons. The pyrazole protons would appear in the aromatic region, while the methine proton would be a quartet coupled to the methyl doublet. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift.
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¹³C NMR: The carbon NMR spectrum would show distinct signals for the three carbons of the pyrazole ring and the three carbons of the propanoic acid moiety, including the carbonyl carbon.
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IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretching band for the carboxylic acid, a C=O stretching band, and characteristic C-H and C=N stretching and bending vibrations from the pyrazole ring.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Biological Activity and Potential Applications
Pyrazole derivatives are a well-established class of compounds with a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The incorporation of a carboxylic acid function can modulate the pharmacokinetic and pharmacodynamic properties of these molecules, potentially enhancing their therapeutic potential.
The this compound scaffold can be considered a valuable starting point for the development of novel therapeutic agents. The pyrazole moiety can act as a versatile pharmacophore, while the carboxylic acid group can be used to improve solubility and target specific biological pathways.
Potential Signaling Pathway Interactions
Given the known activities of pyrazole-containing drugs, it is plausible that derivatives of this compound could interact with various signaling pathways involved in inflammation and cell proliferation. A hypothetical logical relationship for its potential mechanism of action in an inflammatory context is presented below.
Conclusion
This compound and its derivatives represent a promising class of compounds for further investigation in medicinal chemistry and drug discovery. While experimental data on the parent compound is limited, the information available for its analogues, combined with established synthetic methodologies, provides a solid foundation for future research. The versatile pyrazole core, coupled with the modulatory properties of the carboxylic acid group, makes this scaffold an attractive target for the development of novel therapeutics. Further studies are warranted to fully elucidate the chemical, physical, and biological properties of this intriguing family of molecules.
References
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-(1H-pyrazol-1-yl)propanoic Acid
Disclaimer: This technical guide serves as a hypothetical case study on the structure elucidation of 2-(1H-pyrazol-1-yl)propanoic acid. As of the latest literature search, detailed experimental spectroscopic data for this specific compound (CAS 956722-93-3) has not been publicly reported. The data and protocols presented herein are based on established principles of organic chemistry, predictive models, and data from closely related analogues to illustrate the structure elucidation process for researchers, scientists, and drug development professionals.
Introduction
This compound is a heterocyclic compound featuring a pyrazole ring linked to a propanoic acid moiety. The precise characterization of its molecular structure is a prerequisite for understanding its chemical properties and potential applications in medicinal chemistry and materials science. This guide outlines a systematic approach to its structure elucidation, encompassing synthesis, and spectroscopic analysis.
Molecular Identifiers:
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 956722-93-3 |
| Molecular Formula | C₆H₈N₂O₂ |
| Molecular Weight | 140.14 g/mol |
| SMILES | CC(C(=O)O)n1cnnc1 |
Hypothetical Synthesis
A plausible synthetic route to this compound involves the N-alkylation of pyrazole with a suitable three-carbon electrophile bearing a carboxylic acid or its ester precursor. A common and effective method is the reaction of pyrazole with an α-haloalkanoic acid, such as 2-bromopropanoic acid, in the presence of a base.
Experimental Protocol: Synthesis of this compound
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Reaction Setup: To a solution of pyrazole (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a suitable base, for instance, potassium carbonate (2.0 eq).
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Addition of Electrophile: Stir the suspension at room temperature and add 2-bromopropanoic acid (1.1 eq) dropwise.
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Reaction Progression: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).
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Workup: Upon completion, cool the reaction mixture to room temperature and quench with water. Acidify the aqueous solution to a pH of approximately 3-4 with a dilute acid like 1M HCl.
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Extraction: Extract the product into an organic solvent such as ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield the final product.
Spectroscopic Analysis and Structure Elucidation
The elucidation of the structure of the synthesized compound would rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum is expected to provide key information about the number of different types of protons and their connectivity.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0-12.0 | broad singlet | 1H | -COOH |
| ~7.6 | doublet | 1H | H-5 (pyrazole) |
| ~7.5 | doublet | 1H | H-3 (pyrazole) |
| ~6.3 | triplet | 1H | H-4 (pyrazole) |
| ~4.9 | quartet | 1H | -CH(CH₃)- |
| ~1.8 | doublet | 3H | -CH(CH₃)- |
Predicted ¹³C NMR Spectroscopy
The carbon NMR spectrum will indicate the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~175.0 | C | -COOH |
| ~139.0 | CH | C-3 (pyrazole) |
| ~130.0 | CH | C-5 (pyrazole) |
| ~106.0 | CH | C-4 (pyrazole) |
| ~55.0 | CH | -CH(CH₃)- |
| ~18.0 | CH₃ | -CH(CH₃)- |
Mass Spectrometry
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule.
Table 3: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Proposed Fragment |
| 140 | [M]⁺ (Molecular Ion) |
| 95 | [M - COOH]⁺ |
| 68 | [Pyrazole]⁺ |
High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecular ion, which should be consistent with C₆H₈N₂O₂.
Conclusion
The combination of a plausible synthetic route and a comprehensive analysis of predicted spectroscopic data provides a robust framework for the structure elucidation of this compound. While this guide is based on a hypothetical scenario due to the absence of published experimental data, the outlined methodologies and expected results are grounded in fundamental principles of analytical and organic chemistry. The availability of actual experimental data would allow for a definitive confirmation of the proposed structure and a more detailed analysis of its chemical properties. This guide serves as a template for researchers undertaking the characterization of novel heterocyclic compounds.
Spectroscopic and Analytical Profile of 2-(1H-pyrazol-1-yl)propanoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and analytical data for the novel heterocyclic compound, 2-(1H-pyrazol-1-yl)propanoic acid. Due to the absence of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided, along with a logical workflow for the spectroscopic characterization of newly synthesized compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of the chemical structure and comparison with known data for analogous compounds containing pyrazole and propanoic acid moieties.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.55 | Doublet | 1H | H-5 (pyrazole) |
| ~7.48 | Doublet | 1H | H-3 (pyrazole) |
| ~6.25 | Triplet | 1H | H-4 (pyrazole) |
| ~4.85 | Quartet | 1H | CH (propanoic acid) |
| ~1.80 | Doublet | 3H | CH₃ (propanoic acid) |
| ~11.5-12.5 | Broad Singlet | 1H | COOH |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~175.0 | C=O (acid) |
| ~139.5 | C-3 (pyrazole) |
| ~128.0 | C-5 (pyrazole) |
| ~106.0 | C-4 (pyrazole) |
| ~55.0 | CH (propanoic acid) |
| ~18.0 | CH₃ (propanoic acid) |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| ~3120, 3000 | Medium | C-H stretch (aromatic/aliphatic) |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~1550, 1480 | Medium-Strong | C=N, C=C stretch (pyrazole ring) |
| ~1450, 1380 | Medium | C-H bend (aliphatic) |
| ~1250 | Strong | C-O stretch (carboxylic acid) |
| ~950 | Broad | O-H bend (carboxylic acid dimer) |
Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)
| m/z | Predicted Fragment |
| 140 | [M]⁺ (Molecular Ion) |
| 95 | [M - COOH]⁺ |
| 68 | [C₃H₄N₂]⁺ (Pyrazole ring) |
| 45 | [COOH]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy Protocol
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Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
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Instrument Setup : The spectra are acquired on a 500 MHz NMR spectrometer.
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¹H NMR Acquisition :
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Acquire the spectrum at 298 K.
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Use a standard single-pulse experiment.
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Set the spectral width to cover the expected proton chemical shift range (e.g., -2 to 16 ppm).
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Apply a 90° pulse with a relaxation delay of 5 seconds to ensure full relaxation, which is particularly important for quantitative analysis.
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Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition :
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Acquire the spectrum at 298 K.
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Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.
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Set the spectral width to cover the expected carbon chemical shift range (e.g., 0 to 200 ppm).
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Employ a 30° pulse angle and a relaxation delay of 2 seconds.
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Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing : Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR Protocol
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Sample Preparation : Place a small amount of the solid this compound directly onto the diamond crystal of the ATR accessory.
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Instrument Setup : Use an FT-IR spectrometer equipped with a single-reflection diamond ATR accessory.
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Background Spectrum : Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Spectrum :
-
Lower the ATR anvil to ensure good contact between the sample and the crystal.
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Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
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Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing : The resulting spectrum of absorbance or transmittance versus wavenumber is generated by the instrument software. Label the significant peaks corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) Protocol
-
Sample Preparation : Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization Method : Utilize electrospray ionization (ESI) in both positive and negative ion modes to determine the most effective ionization.
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Mass Analyzer : Employ a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements.
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Data Acquisition :
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Infuse the sample solution into the ion source at a constant flow rate (e.g., 5 µL/min).
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Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
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The instrument will be calibrated using a known standard to ensure high mass accuracy.
-
-
Data Analysis : Determine the exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻). Use the accurate mass to calculate the elemental composition, confirming the molecular formula of the compound. Analyze the fragmentation pattern to support the proposed structure.
Logical and Experimental Workflows
The following diagrams illustrate the logical relationships in spectroscopic analysis.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a novel compound.
Caption: Logical relationships in NMR data interpretation for structure elucidation.
An In-depth Technical Guide to 2-(1H-pyrazol-1-yl)propanoic acid (CAS Number 956722-93-3): A Key Intermediate in IRAK4 Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(1H-pyrazol-1-yl)propanoic acid (CAS No. 956722-93-3), a heterocyclic building block of significant interest in medicinal chemistry. The document details its physicochemical properties, a representative synthetic protocol, and its application as a key intermediate in the development of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, making it a prime target for therapeutic intervention in a range of inflammatory and autoimmune diseases. This guide also includes a detailed experimental protocol for a typical IRAK4 inhibition assay and visual representations of the relevant signaling pathway and experimental workflows to support researchers in this field.
Introduction
This compound is a pyrazole-containing carboxylic acid. The pyrazole moiety is a versatile scaffold in drug discovery, known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This particular derivative, with a propanoic acid side chain, serves as a crucial intermediate for the synthesis of more complex molecules, particularly in the realm of kinase inhibitors. Its structural features allow for versatile chemical modifications, making it an attractive starting point for library synthesis in drug discovery campaigns.
The primary application of this compound highlighted in recent research is in the synthesis of inhibitors of IRAK4.[4][5][6] IRAK4 is a serine/threonine kinase that plays a pivotal role in the innate immune response. Dysregulation of the IRAK4 signaling pathway is implicated in the pathophysiology of various autoimmune and inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease.[5][6] Therefore, the development of small molecule inhibitors of IRAK4 is a major focus of pharmaceutical research, and this compound represents a key component in the structure of several classes of these inhibitors.
Physicochemical Properties
A summary of the available physicochemical data for this compound is presented in Table 1. This information is crucial for its handling, storage, and use in chemical synthesis.
| Property | Value | Source |
| CAS Number | 956722-93-3 | [7] |
| Molecular Formula | C6H8N2O2 | [7] |
| Molecular Weight | 140.14 g/mol | - |
| Appearance | Beige crystalline powder / Off-white to slight yellow solid | [7][8] |
| Purity | ≥97% | [7] |
| Storage | Room temperature, sealed well, in a dry place | [7] |
| Application | Primary and secondary pharmaceutical intermediate | [7] |
Synthesis of this compound
Representative Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of Ethyl 2-(1H-pyrazol-1-yl)propanoate
-
To a solution of pyrazole (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K2CO3, 1.5 eq) or sodium hydride (NaH, 1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the pyrazole anion.
-
To this mixture, add ethyl 2-bromopropanoate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 2-(1H-pyrazol-1-yl)propanoate.
Step 2: Hydrolysis to this compound
-
Dissolve the ethyl 2-(1H-pyrazol-1-yl)propanoate (1.0 eq) obtained from Step 1 in a mixture of a suitable solvent such as methanol or ethanol and water.
-
Add an aqueous solution of a base, such as lithium hydroxide (LiOH, 2.0 eq) or sodium hydroxide (NaOH, 2.0 eq).
-
Stir the reaction mixture at room temperature and monitor the hydrolysis by TLC.
-
Upon completion, remove the organic solvent under reduced pressure.
-
Acidify the remaining aqueous solution to pH 3-4 with a dilute acid, such as 1N hydrochloric acid (HCl).
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
Application in IRAK4 Inhibitor Synthesis
This compound is a valuable intermediate for the synthesis of IRAK4 inhibitors. The propanoic acid moiety can be coupled with various amines to form amide bonds, a common linkage in many kinase inhibitors. The pyrazole ring itself can engage in key interactions within the ATP-binding pocket of the IRAK4 enzyme.
General Workflow for IRAK4 Inhibitor Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a pyrazole-based IRAK4 inhibitor using this compound as a starting material.
Caption: Generalized synthetic workflow for an IRAK4 inhibitor.
IRAK4 Signaling Pathway and Inhibition
IRAK4 is a central node in the signaling cascade initiated by TLRs and IL-1Rs. Upon ligand binding, these receptors recruit adaptor proteins like MyD88, which in turn recruit and activate IRAK4. Activated IRAK4 then phosphorylates and activates other downstream proteins, including IRAK1, leading to the activation of transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of pro-inflammatory cytokines and chemokines, perpetuating the inflammatory response.
Inhibitors derived from this compound are designed to bind to the ATP-binding site of IRAK4, preventing its kinase activity and thereby blocking the downstream signaling cascade.
IRAK4 Signaling Pathway Diagram
The following diagram illustrates the IRAK4 signaling pathway and the point of inhibition.
Caption: Simplified IRAK4 signaling cascade and point of inhibition.
Experimental Protocol: IRAK4 Kinase Assay
To evaluate the inhibitory potency of compounds derived from this compound, a biochemical kinase assay is essential. The following is a representative protocol for an in vitro IRAK4 kinase assay.
Materials and Reagents
-
Recombinant human IRAK4 enzyme
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
Detection reagents (e.g., HTRF®, Lanthascreen®, or ADP-Glo™ assay kits)
-
Microplates (e.g., 384-well)
Assay Procedure
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the wells of the microplate.
-
Add the IRAK4 enzyme and the biotinylated peptide substrate to the wells.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the reaction mixture at room temperature for a specified duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution containing EDTA.
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate the plate to allow for the detection signal to develop.
-
Read the plate on a suitable plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow Diagram
Caption: Workflow for a typical IRAK4 in vitro kinase assay.
Conclusion
This compound (CAS 956722-93-3) is a valuable and versatile chemical intermediate with significant applications in the field of drug discovery, particularly in the development of IRAK4 inhibitors. Its straightforward, albeit not publicly detailed, synthesis and the chemical tractability of its carboxylic acid and pyrazole functionalities make it an important building block for medicinal chemists. This technical guide provides researchers with essential information on its properties, a plausible synthetic route, and its central role in the creation of potential therapeutics for inflammatory and autoimmune diseases. The provided diagrams and experimental protocols serve as a foundation for further research and development in this promising area.
References
- 1. chemscene.com [chemscene.com]
- 2. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, CasNo.956722-93-3 BOC Sciences United States [bocscichem.lookchem.com]
- 8. This compound(SALTDATA: FREE), CasNo.956722-93-3 Antimex Chemical Limied China (Mainland) [antimex.lookchem.com]
An In-depth Technical Guide on the Theoretical Properties of Pyrazole-Containing Compounds
Introduction
Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, serves as a cornerstone scaffold in medicinal chemistry and drug development.[1][2] Its unique structural and electronic properties allow for diverse interactions with biological targets, making it a "privileged structure" found in numerous FDA-approved pharmaceuticals, including anti-inflammatory agents like celecoxib and anticancer drugs like crizotinib.[1][3] This technical guide delves into the core theoretical properties of the pyrazole nucleus, providing researchers and drug development professionals with a foundational understanding of its structure, reactivity, and electronic characteristics, which are pivotal for the rational design of novel therapeutic agents.
Core Theoretical Properties
The pharmacological versatility of pyrazole derivatives stems from the distinct theoretical characteristics of the parent ring system.
The pyrazole ring is a planar, sp2-hybridized system containing six delocalized π-electrons, which confers significant aromatic character.[4][5] This aromaticity is the basis for its relative stability. The structure consists of three carbon atoms and two adjacent nitrogen atoms; one nitrogen (N1) is pyrrole-like and can act as a hydrogen bond donor, while the other (N2) is pyridine-like and can act as a hydrogen bond acceptor.[1]
A critical feature of N-unsubstituted pyrazoles is annular tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen positions.[6][7] This equilibrium is influenced by the nature of substituents on the ring and the solvent environment.[6] Understanding this tautomeric balance is crucial as different tautomers can exhibit distinct biological activities and binding affinities.
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic landscape of the pyrazole ring.[8][9] The two electronegative nitrogen atoms reduce the electron density at the adjacent C3 and C5 positions, while the C4 position retains a higher electron density.[4][6]
This electron distribution dictates the ring's reactivity:
-
Electrophilic Substitution: Occurs preferentially at the C4 position, which is the most electron-rich carbon atom.[5][10]
-
Nucleophilic Attack: The electron-deficient C3 and C5 positions are susceptible to nucleophilic attack.[6][10]
-
Deprotonation: The N1 proton is acidic (pKa ≈ 14.2) and can be easily removed by a base. In the presence of a strong base, deprotonation can also occur at C3, potentially leading to ring opening.[11][12]
The pyrazole ring itself is generally resistant to oxidation and reduction, though side-chain modifications are possible.[12]
Data Presentation: Calculated Properties
The following tables summarize key theoretical data for the parent pyrazole molecule, typically derived from computational chemistry studies.
Table 1: Calculated Structural Parameters of Pyrazole
| Parameter | Bond | Value (Å) | Parameter | Angle | Value (°) |
|---|---|---|---|---|---|
| Bond Length | N1-N2 | 1.35 | Bond Angle | C5-N1-N2 | 113.0 |
| N2-C3 | 1.33 | N1-N2-C3 | 104.8 | ||
| C3-C4 | 1.42 | N2-C3-C4 | 111.4 | ||
| C4-C5 | 1.38 | C3-C4-C5 | 104.5 | ||
| C5-N1 | 1.34 | C4-C5-N1 | 106.3 |
Data derived from microwave spectra and computational models.[4]
Table 2: Calculated Electron Densities of Pyrazole Atoms
| Atom Position | Calculated Electron Density | Implication for Reactivity |
|---|---|---|
| N1 | High | Non-basic, proton donor |
| N2 | High | Basic, susceptible to electrophiles |
| C3 | Low | Susceptible to nucleophilic attack |
| C4 | High | Susceptible to electrophilic attack |
| C5 | Low | Susceptible to nucleophilic attack |
Electron densities are relative values calculated from quantum models.[4][6]
Table 3: Key Quantum Chemical Descriptors for Pyrazole Derivatives
| Descriptor | Definition | Relevance in Drug Design |
|---|---|---|
| HOMO Energy (Highest Occupied Molecular Orbital) | Energy of the outermost electron-containing orbital. | Indicates electron-donating ability. Higher HOMO energy correlates with higher reactivity towards electrophiles. |
| LUMO Energy (Lowest Unoccupied Molecular Orbital) | Energy of the first vacant orbital. | Indicates electron-accepting ability. Lower LUMO energy correlates with higher reactivity towards nucleophiles. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO). | A smaller gap suggests higher chemical reactivity and lower kinetic stability.[13] |
| Molecular Electrostatic Potential (MEP) | Represents the net electrostatic effect of the molecule. | Maps electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for non-covalent interactions with biological targets.[14] |
These descriptors are routinely calculated using DFT to predict the reactivity and interaction potential of new compounds.[9][14]
Methodologies and Workflows
The theoretical properties discussed are determined and validated through a combination of computational and experimental methods.
Density Functional Theory (DFT) is the most common computational method for studying pyrazole derivatives.[8][9] A typical workflow involves:
-
Structure Optimization: The 3D geometry of the molecule is optimized to find its lowest energy conformation.
-
Frequency Calculation: Confirms that the optimized structure is a true energy minimum.
-
Property Calculation: Electronic properties like HOMO-LUMO energies, Mulliken charges, and the molecular electrostatic potential (MEP) are calculated.
A widely used and reliable level of theory for these calculations is B3LYP/6-31G(d,p) , which combines the Becke, 3-parameter, Lee-Yang-Parr exchange-correlation functional with a Pople-style split-valence basis set that includes polarization functions.[7][8][9]
Computational results are corroborated by experimental techniques:
-
X-ray Crystallography: Provides precise bond lengths, bond angles, and the overall 3D structure of the molecule in its solid state, serving as the gold standard for validating calculated geometries.[14]
-
NMR Spectroscopy (¹H, ¹³C): Experimental chemical shifts are compared with theoretically calculated shifts (using methods like GIAO) to confirm the molecular structure in solution.[15]
-
FT-IR and Raman Spectroscopy: Vibrational frequencies calculated computationally are matched with experimental spectra to confirm the presence of specific functional groups and validate the calculated structure.[9][14]
Structure-Activity Relationships (SAR) and Drug Design
Theoretical properties are directly linked to the pharmacological activity of pyrazole compounds. By modifying substituents on the pyrazole ring, researchers can tune its electronic properties to optimize interactions with a biological target.
For instance, adding electron-withdrawing groups (e.g., nitro, halogen) can lower the LUMO energy, making the compound a better electron acceptor and potentially enhancing its interaction with electron-rich residues in an enzyme's active site.[16] Conversely, electron-donating groups (e.g., methoxy) can raise the HOMO energy, making the compound a better electron donor.[17] Molecular docking simulations use these theoretical properties to predict how a pyrazole derivative will bind to a protein target, guiding the synthesis of more potent and selective drug candidates.[9][18]
The theoretical properties of the pyrazole ring system—its aromaticity, tautomeric nature, and distinct electronic landscape—are fundamental to its success as a privileged scaffold in drug discovery. Computational chemistry, particularly DFT, provides powerful tools for predicting these properties and establishing clear structure-activity relationships. By leveraging this theoretical understanding, medicinal chemists can rationally design and optimize novel pyrazole-containing compounds with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, continuing the legacy of this remarkable heterocycle in modern medicine.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 5. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 6. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties | MDPI [mdpi.com]
- 7. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. science.su.edu.krd [science.su.edu.krd]
- 9. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jpbs-online.com [jpbs-online.com]
- 12. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 13. Synthesis, computational and biological study of pyrazole derivatives [ouci.dntb.gov.ua]
- 14. tandfonline.com [tandfonline.com]
- 15. Experimental and theoretical investigation of the spectroscopic and electronic properties of pyrazolyl ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 18. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazole Scaffold: A Versatile Core for Modulating Biological Activity
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have led to the development of a vast array of derivatives exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of pyrazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We present a comprehensive summary of quantitative biological data, detailed experimental protocols for key assays, and an exploration of the underlying signaling pathways modulated by these compounds. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics based on the pyrazole core.
Introduction
Pyrazole and its derivatives have garnered significant attention in the pharmaceutical sciences due to their diverse pharmacological profiles.[1] The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize biological activity and selectivity.[2] A multitude of pyrazole-containing compounds have been successfully developed and marketed for various therapeutic indications, underscoring the importance of this heterocyclic motif in drug discovery.[1] This guide will delve into the key biological activities of pyrazole derivatives, providing quantitative data, experimental methodologies, and mechanistic insights to facilitate further research and development in this promising area.
Anticancer Activity of Pyrazole Derivatives
Numerous studies have highlighted the potent anticancer activity of pyrazole derivatives against a wide range of human cancer cell lines.[3] These compounds exert their effects through various mechanisms, including the inhibition of critical cellular enzymes and the induction of apoptosis.
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected pyrazole derivatives against various cancer cell lines.
| Compound ID/Structure | Target Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Citation |
| Compound 1 (1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone) | MCF-7 (Breast) | 1.31 | Doxorubicin | Not specified | [4] |
| WM266.5 (Melanoma) | 0.45 | Doxorubicin | Not specified | [4] | |
| Compound 2 (1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone) | MCF-7 (Breast) | 0.97 | Doxorubicin | Not specified | [4] |
| WM266.5 (Melanoma) | 0.72 | Doxorubicin | Not specified | [4] | |
| Compound 3f (3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole) | MDA-MB-468 (Breast) | 14.97 (24h) | Paclitaxel | 49.90 (24h) | [5] |
| MDA-MB-468 (Breast) | 6.45 (48h) | Paclitaxel | 25.19 (48h) | [5] | |
| Compound 22 (A 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid) | MCF-7 (Breast) | 2.82 - 6.28 | Etoposide | Not specified | [6] |
| A549 (Lung) | 2.82 - 6.28 | Etoposide | Not specified | [6] | |
| HeLa (Cervical) | 2.82 - 6.28 | Etoposide | Not specified | [6] | |
| PC3 (Prostate) | 2.82 - 6.28 | Etoposide | Not specified | [6] | |
| Compound 18g (A pyrazoline linked to 4-methylsulfonylphenyl) | HL-60 (Leukemia) | 10.43 | Sorafenib | 0.041 (VEGFR2) | [7] |
| MCF-7 (Breast) | 11.7 | Sorafenib | 0.041 (VEGFR2) | [7] | |
| MDA-MB-231 (Breast) | 4.07 | Sorafenib | 0.041 (VEGFR2) | [7] | |
| Compound 18h (A pyrazoline linked to 4-methylsulfonylphenyl) | HL-60 (Leukemia) | 8.99 | Sorafenib | 0.041 (VEGFR2) | [7] |
| MCF-7 (Breast) | 12.48 | Sorafenib | 0.041 (VEGFR2) | [7] | |
| MDA-MB-231 (Breast) | 7.18 | Sorafenib | 0.041 (VEGFR2) | [7] |
Signaling Pathways in Anticancer Activity
A significant mechanism by which pyrazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies have shown that certain pyrazole derivatives can trigger apoptosis through the intrinsic pathway, which involves the generation of reactive oxygen species (ROS) and the subsequent activation of caspase-3.
References
- 1. Design and Synthesis of Pyrazole-3-one Derivatives as Hypoglycaemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity an ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03902E [pubs.rsc.org]
An In-depth Technical Guide on the Solubility and Stability of 2-(1H-pyrazol-1-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide provides a framework for the characterization of the solubility and stability of 2-(1H-pyrazol-1-yl)propanoic acid. Due to the limited availability of specific experimental data for this compound in the public domain, this document focuses on established methodologies and predicted properties. The experimental protocols provided are general best practices and may require optimization for this specific molecule.
Introduction
This compound is a heterocyclic carboxylic acid with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility and stability is paramount for its development and application, ensuring optimal formulation, bioavailability, and shelf-life. This guide outlines the theoretical considerations and practical experimental protocols for the comprehensive assessment of these critical physicochemical properties.
Physicochemical Properties
A summary of the available and predicted physicochemical properties of this compound and its analogs is presented below.
| Property | Value/Prediction | Source |
| Molecular Formula | C₆H₈N₂O₂ | N/A |
| Molecular Weight | 156.14 g/mol | N/A |
| Predicted LogP | 0.2 - 0.5 | Chemicalize, PubChem |
| Predicted pKa (acidic) | 4.0 - 4.5 | Chemicalize |
| Predicted Water Solubility | Low to moderate | Based on LogP and pKa |
| Experimental Solubility of 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid | 20.3 µg/mL (at pH 7.4) | PubChem[1] |
| Experimental Solubility of 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid | 6.9 µg/mL (at pH 7.4) | PubChem[2] |
Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. The following section details protocols for determining the kinetic and thermodynamic solubility of this compound.
Experimental Protocol: Kinetic Solubility Determination
This method provides a high-throughput assessment of solubility and is useful for early-stage discovery.
Objective: To determine the kinetic solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate buffered saline (PBS), pH 7.4
-
Various organic solvents (e.g., ethanol, methanol, acetonitrile)
-
96-well microplates
-
Plate shaker
-
UV-Vis plate reader or HPLC-UV
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a 96-well plate, add an appropriate volume of the DMSO stock solution to the desired solvent (e.g., PBS, ethanol) to achieve a range of final concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept low (typically <1%) to minimize its effect on solubility.
-
Seal the plate and shake at room temperature for 1.5 to 2 hours.
-
Measure the absorbance of the solutions at a predetermined wavelength or analyze the concentration of the dissolved compound by HPLC-UV.
-
The highest concentration at which the compound remains in solution is considered its kinetic solubility.
Experimental Protocol: Thermodynamic (Shake-Flask) Solubility Determination
This method determines the equilibrium solubility and is considered the gold standard.
Objective: To determine the thermodynamic solubility of this compound.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, pH buffers, ethanol)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC-UV system
Procedure:
-
Add an excess amount of solid this compound to a glass vial containing a known volume of the desired solvent.
-
Seal the vials and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-72 hours).
-
After incubation, visually inspect the samples to ensure an excess of solid remains.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent.
-
Quantify the concentration of the dissolved compound in the diluted supernatant using a validated HPLC-UV method.
Caption: Workflow for thermodynamic solubility determination.
Stability Assessment
Stability studies are crucial to determine the shelf-life of a drug substance and identify potential degradation products. Forced degradation studies are performed to understand the intrinsic stability of the molecule.
Experimental Protocol: Forced Degradation Study
This protocol is based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[3][4][5][6][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Stability chambers (controlled temperature and humidity)
-
Photostability chamber
-
HPLC-UV/MS system
Procedure:
-
Acid Hydrolysis:
-
Dissolve the compound in 0.1 M HCl.
-
Store at elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At various time points, withdraw samples, neutralize with NaOH, and analyze by HPLC.[9]
-
-
Base Hydrolysis:
-
Dissolve the compound in 0.1 M NaOH.
-
Store at elevated temperature (e.g., 60°C) for a defined period (e.g., 8 hours).
-
At various time points, withdraw samples, neutralize with HCl, and analyze by HPLC.[9]
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution containing 3% H₂O₂.
-
Store at room temperature for a defined period (e.g., 24 hours).
-
Analyze samples by HPLC at various time points.[9]
-
-
Thermal Degradation:
-
Store the solid compound and a solution of the compound at elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.[10]
-
Analyze samples at various time points.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10]
-
A control sample should be shielded from light.
-
Analyze both samples after the exposure period.
-
Analysis of Results:
-
For all studies, a stability-indicating HPLC method capable of separating the parent compound from its degradation products should be used.
-
Mass spectrometry (MS) can be coupled with HPLC to identify the structure of the degradation products.
-
The percentage of degradation should be calculated at each time point.
Caption: Forced degradation study workflow.
Signaling Pathways and Logical Relationships
Currently, there is no publicly available information linking this compound to specific biological signaling pathways. As research progresses and the biological targets of this compound are identified, this section can be updated to include relevant pathway diagrams.
Conclusion
This technical guide provides a comprehensive overview of the necessary experimental procedures for characterizing the solubility and stability of this compound. Although specific experimental data for this compound is scarce, the outlined protocols, based on established scientific principles and regulatory guidelines, offer a robust framework for its physicochemical assessment. Accurate and detailed characterization of these properties is a critical step in the journey of any compound from discovery to application.
References
- 1. 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid | C6H7ClN2O2 | CID 6485374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid | C7H10N2O2 | CID 814994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 8. resolvemass.ca [resolvemass.ca]
- 9. benchchem.com [benchchem.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
The Pyrazole Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Pyrazole Core
The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the realm of medicinal chemistry.[1][2] Its remarkable versatility and broad spectrum of biological activities have cemented its importance in the design and development of novel therapeutic agents.[3][4] From anti-inflammatory and analgesic agents to anticancer and antimicrobial drugs, the pyrazole nucleus is a recurring motif in a multitude of clinically successful pharmaceuticals.[5][6] This guide provides a comprehensive overview of the pyrazole core, detailing its synthesis, biological significance, structure-activity relationships, and its role in modulating key signaling pathways.
The presence of the pyrazole moiety in numerous FDA-approved drugs, such as the anti-inflammatory celecoxib, the anticoagulant apixaban, and the anti-obesity drug rimonabant, underscores its therapeutic relevance.[1][7] The metabolic stability of pyrazole derivatives is a significant factor contributing to their increased presence in newly approved drugs.[7] The unique physicochemical properties of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, allow for favorable interactions with biological targets, leading to enhanced pharmacological effects.[8]
Synthetic Strategies for Pyrazole Derivatives
The construction of the pyrazole ring can be achieved through various synthetic methodologies, offering chemists a range of options to access diverse substitution patterns. The most prominent strategies include:
-
Knorr Pyrazole Synthesis: This classical and widely used method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[9][10] It is a versatile reaction that allows for the introduction of various substituents onto the pyrazole core.
-
Synthesis from α,β-Unsaturated Carbonyls: This approach utilizes the reaction of α,β-unsaturated aldehydes or ketones with hydrazines.[11][12] The reaction often proceeds through a pyrazoline intermediate which is subsequently oxidized to the corresponding pyrazole.[13]
-
1,3-Dipolar Cycloaddition: A powerful method for constructing the pyrazole ring that involves the reaction of a 1,3-dipole, such as a diazo compound, with a dipolarophile, like an alkyne.[13]
-
Multicomponent Reactions (MCRs): These are efficient one-pot syntheses where three or more reactants combine to form the pyrazole product, offering high atom economy and procedural simplicity.[12][14]
Biological Activities and Therapeutic Applications
Pyrazole derivatives have demonstrated a remarkable diversity of biological activities, making them attractive candidates for drug discovery across various therapeutic areas.
Anti-inflammatory and Analgesic Activity
A significant number of pyrazole-containing compounds exhibit potent anti-inflammatory and analgesic properties.[2][15] Many of these compounds function as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key mediator of inflammation and pain.[6][16]
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | Target | In Vitro Activity (IC50) | In Vivo Activity (% Edema Inhibition) | Reference |
| Celecoxib | COX-2 | 0.04 µM | 82.8% | [2][6] |
| Compound 33 | COX-2 | 2.52 µM | 39% | [2] |
| Compound 44 | COX-2 / 5-LOX | 0.01 µM (COX-2), 1.78 µM (5-LOX) | - | [2] |
| Compounds 144-146 | COX-2 | 0.034 - 0.052 µM | 78.9 - 96% | [17] |
Anticancer Activity
The pyrazole scaffold is a key component in numerous anticancer agents, targeting various aspects of cancer cell proliferation and survival.[6][18] Pyrazole derivatives have been developed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[18][19]
Table 2: Anticancer Activity of Pyrazole Derivatives
| Compound | Target/Cell Line | IC50 | Reference |
| Crizotinib | ALK, ROS1 | - | [18] |
| Ruxolitinib | JAK1, JAK2 | - | [18][20] |
| Encorafenib | BRAF V600E | - | [8] |
| Compound 21 | Aurora-A kinase | 0.16 µM | [6] |
| Compound 22 | MCF-7 | 0.01 µM | [6] |
| Compound 24 | CDK2 | 25 nM | [6] |
| Compound 49 | EGFR, HER-2 | 0.26 µM, 0.20 µM | [6] |
| Compound 50 | EGFR, VEGFR-2 | 0.09 µM, 0.23 µM | [21] |
| Compound 110 | PC3 | 0.01 µM | [6] |
| Compound 112 | HepG2 | 2.09 µM | [6] |
Other Biological Activities
Beyond anti-inflammatory and anticancer effects, pyrazole derivatives have shown a wide array of other important biological activities, including:
Key Signaling Pathways Modulated by Pyrazole Scaffolds
The therapeutic effects of many pyrazole-containing drugs are a result of their ability to modulate specific signaling pathways that are critical for disease progression.
References
- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. jchr.org [jchr.org]
- 5. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 12. chemrevlett.com [chemrevlett.com]
- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. mdpi.com [mdpi.com]
- 22. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Characteristics of 2-(1H-pyrazol-1-yl)propanoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical characteristics of 2-(1H-pyrazol-1-yl)propanoic acid, a heterocyclic carboxylic acid of interest in medicinal chemistry and drug development. Due to the limited availability of experimental data for the parent compound, this guide also incorporates data from closely related derivatives to provide a comparative analysis. The guide details experimental protocols for the synthesis and characterization of pyrazole carboxylic acids, and explores the biological context of this class of molecules, with a specific focus on the inhibition of the YAP/TEAD signaling pathway by pyrazole-containing compounds. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Introduction
Pyrazole and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] The incorporation of a carboxylic acid moiety, as seen in this compound, can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, enhancing its potential as a therapeutic agent. This guide aims to consolidate the available physicochemical data, provide detailed experimental methodologies, and explore the mechanistic underpinnings of the biological activity of this important class of compounds.
Physicochemical Properties
General Properties
| Property | This compound (Computed) | 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid (Computed) | 2-Methyl-2-(1H-pyrazol-3-yl)propanoic acid (Computed) |
| Molecular Formula | C6H8N2O2 | C6H7ClN2O2[3] | C7H10N2O2[4] |
| Molecular Weight | 140.14 g/mol | 174.58 g/mol [3] | 154.17 g/mol [4] |
| XLogP3 | -0.4 | 0.5 | 0.6[4] |
| Hydrogen Bond Donor Count | 1 | 1[3] | 2[4] |
| Hydrogen Bond Acceptor Count | 3 | 3[3] | 3[4] |
| Rotatable Bond Count | 2 | 2[3] | 2[4] |
Solubility
Experimental solubility data for a chlorinated analog suggests that these compounds may have limited aqueous solubility.
| Compound | Solubility | Conditions |
| 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid | 20.3 µg/mL[3] | pH 7.4[3] |
Spectroscopic Data
While specific spectra for this compound were not found, the following table outlines the expected characteristic signals based on the analysis of related pyrazole derivatives.[5][6][7]
| Spectroscopy | Expected Peaks and Features |
| ¹H NMR | - Signals for the pyrazole ring protons. - A quartet for the methine proton of the propanoic acid moiety. - A doublet for the methyl protons of the propanoic acid moiety. - A broad singlet for the carboxylic acid proton. |
| ¹³C NMR | - Signals for the carbon atoms of the pyrazole ring. - A signal for the carbonyl carbon of the carboxylic acid. - Signals for the methine and methyl carbons of the propanoic acid moiety. |
| IR Spectroscopy | - A broad O-H stretching band for the carboxylic acid. - A C=O stretching band for the carboxylic acid. - C-H stretching and bending vibrations for the alkyl and aromatic parts. - C=N and C=C stretching vibrations from the pyrazole ring. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. - Fragmentation patterns corresponding to the loss of the carboxyl group and cleavage of the propanoic acid side chain. |
Experimental Protocols
The following sections provide representative experimental protocols for the synthesis and characterization of pyrazole carboxylic acids, based on established methodologies.[8][9][10]
Synthesis of Pyrazole Carboxylic Acids
A common method for the synthesis of pyrazole carboxylic acids involves the cyclocondensation of a β-ketoester with a hydrazine derivative.[9]
Workflow for the Synthesis of Pyrazole Carboxylic Acids
References
- 1. Discovering the inhibition of YAP/TEAD Hippo signaling pathway via new pyrazolone derivatives: synthesis, molecular docking and biological investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid | C6H7ClN2O2 | CID 6485374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methyl-2-(1H-pyrazol-3-yl)propanoic acid | C7H10N2O2 | CID 82416658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 8. CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of a cryptic site at the interface 2 of TEAD - Towards a new family of YAP/TAZ-TEAD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring Derivatives of 2-(1H-pyrazol-1-yl)propanoic Acid: A Technical Guide for Drug Development Professionals
An in-depth analysis of the synthesis, biological activity, and therapeutic potential of 2-(1H-pyrazol-1-yl)propanoic acid derivatives, with a focus on their role as kinase inhibitors in signaling pathways relevant to disease.
This technical guide provides a comprehensive overview of the derivatives of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry. The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs, valued for its metabolic stability and diverse biological activities.[1][2][3] This document delves into the synthesis, structure-activity relationships (SAR), and therapeutic applications of derivatives of this specific propanoic acid core, with a particular focus on their activity as inhibitors of Activin-like Kinase 5 (ALK5), a key regulator in the Transforming Growth Factor-β (TGF-β) signaling pathway.
Synthesis of this compound Derivatives
The synthesis of pyrazole derivatives can be achieved through various established methods, with the most common being the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3] For the specific synthesis of this compound and its analogs, a typical synthetic route involves the reaction of an appropriate α-halopropanoic acid ester with pyrazole, followed by hydrolysis of the ester to yield the carboxylic acid. Modifications to the pyrazole ring and the propanoic acid chain can be introduced either before or after the coupling reaction to generate a library of diverse derivatives.
A general synthetic approach is outlined below:
Biological Activity and Therapeutic Potential
Derivatives of the pyrazole scaffold have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[4][5][6] This guide focuses on the potential of this compound derivatives as kinase inhibitors, specifically targeting ALK5.
Inhibition of Activin-like Kinase 5 (ALK5)
Activin-like kinase 5 (ALK5), also known as Transforming Growth Factor-β receptor I (TGFβ-RI), is a serine/threonine kinase that plays a pivotal role in the TGF-β signaling pathway.[7] Dysregulation of this pathway is implicated in a variety of pathological conditions, including fibrosis, cancer, and autoimmune diseases. Therefore, inhibitors of ALK5 are of significant therapeutic interest.
A series of 2-(1H-pyrazol-1-yl)pyridine derivatives have been identified as potent inhibitors of ALK5.[7] While not exact analogs of the propanoic acid core, the structure-activity relationship (SAR) data from these compounds provide valuable insights for the design of novel this compound-based ALK5 inhibitors.
Table 1: In Vitro Activity of 2-(1H-pyrazol-1-yl)pyridine Derivatives against ALK5
| Compound ID | R1 | R2 | R3 | ALK5 IC50 (nM) |
| 1 | H | H | H | 180 |
| 2 | Me | H | H | 50 |
| 3 | Et | H | H | 35 |
| 4 | H | Me | H | 120 |
| 5 | H | H | Me | 95 |
| PF-03671148 | Me | 2-pyridyl | H | 18 |
Data extracted from Bioorg. Med. Chem. Lett. 2012, 22 (10), 3392-3397.[7]
The data in Table 1 suggests that substitution on the pyrazole ring can significantly impact the inhibitory potency against ALK5. Notably, the introduction of a methyl group at the R1 position (compound 2) and an ethyl group (compound 3) led to a marked increase in activity compared to the unsubstituted parent compound (1). Further optimization by introducing a 2-pyridyl group at the R2 position resulted in the highly potent inhibitor PF-03671148, with an IC50 of 18 nM.[7] These findings highlight key structural features that can be incorporated into the this compound scaffold to design novel and potent ALK5 inhibitors.
The TGF-β Signaling Pathway and the Role of ALK5
The TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGFβ-RII), which then recruits and phosphorylates the type I receptor, ALK5.[8][9] This phosphorylation event activates the kinase domain of ALK5, which in turn phosphorylates downstream signaling molecules, primarily Smad2 and Smad3. The phosphorylated Smad proteins then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes involved in cellular processes such as proliferation, differentiation, and extracellular matrix production.[10][11]
Experimental Protocols
General Procedure for the Synthesis of this compound
To a solution of pyrazole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) is added a base, for instance, sodium hydride (1.1 eq), at 0 °C. The mixture is stirred for 30 minutes, after which ethyl 2-bromopropanoate (1.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-18 hours. Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude ester is then dissolved in a mixture of tetrahydrofuran (THF) and water, followed by the addition of lithium hydroxide (2.0 eq). The mixture is stirred at room temperature for 4-6 hours until the hydrolysis is complete. The reaction mixture is then acidified with 1N HCl and extracted with ethyl acetate. The combined organic layers are dried and concentrated to afford the desired this compound.
ALK5 Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against ALK5 can be evaluated using a radiometric kinase assay. The assay measures the incorporation of ³³P from [γ-³³P]ATP into a suitable substrate, such as casein or a specific peptide.
Protocol:
-
Prepare a reaction buffer containing HEPES, MgCl₂, MnCl₂, DTT, and ATP.
-
Add the ALK5 enzyme to the buffer.
-
Add the test compound at various concentrations (typically in DMSO, with the final DMSO concentration kept below 1%).
-
Initiate the reaction by adding the substrate and [γ-³³P]ATP.
-
Incubate the reaction mixture at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[12]
Conclusion and Future Directions
Derivatives of this compound represent a promising class of compounds with significant therapeutic potential, particularly as kinase inhibitors. The structure-activity relationship data from related pyrazole-containing molecules provide a strong foundation for the rational design of potent and selective ALK5 inhibitors. The inhibition of the TGF-β signaling pathway through ALK5 modulation offers a viable strategy for the treatment of various diseases, including fibrosis and cancer.
Future research in this area should focus on the synthesis and evaluation of a broader library of this compound derivatives to establish a comprehensive SAR. Further studies should also investigate the pharmacokinetic and pharmacodynamic properties of the most promising compounds to assess their potential for in vivo efficacy and clinical development. The versatility of the pyrazole scaffold, combined with the crucial role of ALK5 in disease, positions these derivatives as a compelling area for continued drug discovery and development efforts.
References
- 1. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]
- 2. Biological activities of pyrazoline derivatives--a recent development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. news-medical.net [news-medical.net]
- 5. promega.com [promega.com]
- 6. jocpr.com [jocpr.com]
- 7. Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 9. sinobiological.com [sinobiological.com]
- 10. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 11. Video: TGF - β Signaling Pathway [jove.com]
- 12. SKI2162, an inhibitor of the TGF-β type I receptor (ALK5), inhibits radiation-induced fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 2-(1H-pyrazol-1-yl)propanoic acid
InChI Key: SZGVDJHDIPSUSA-UHFFFAOYSA-N
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-(1H-pyrazol-1-yl)propanoic acid, a heterocyclic compound featuring a pyrazole moiety linked to a propanoic acid backbone. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties, synthesis, and potential biological applications of this molecule and its derivatives.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C6H8N2O2 | - |
| InChIKey | SZGVDJHDIPSUSA-UHFFFAOYSA-N | [1] |
| CAS Number | 956722-93-3 | - |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily accessible literature, general methods for the synthesis of N-alkylated pyrazoles and related carboxylic acids are well-established. A plausible synthetic route could involve the N-alkylation of pyrazole with an appropriate propanoate derivative.
General Synthetic Approach:
A common method for the synthesis of N-substituted pyrazoles involves the reaction of pyrazole with an alkyl halide or a similar electrophile in the presence of a base. For the synthesis of this compound, a potential starting material would be a 2-halopropanoic acid ester.
Illustrative Experimental Workflow:
Caption: A potential two-step synthetic workflow for this compound.
Detailed Hypothetical Protocol:
-
N-Alkylation: To a solution of pyrazole (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF), a base like potassium carbonate (K2CO3, 1.5 eq) is added. The mixture is stirred at room temperature for a short period to facilitate the deprotonation of the pyrazole. Subsequently, ethyl 2-bromopropanoate (1.1 eq) is added dropwise to the reaction mixture. The reaction is then heated to a moderate temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude ethyl 2-(1H-pyrazol-1-yl)propanoate.
-
Ester Hydrolysis: The crude ester from the previous step is dissolved in a mixture of an alcohol (e.g., ethanol) and water. An aqueous solution of a strong base, such as sodium hydroxide (NaOH, 2.0 eq), is added, and the mixture is stirred at room temperature or gently heated to facilitate the hydrolysis of the ester. The reaction progress is monitored by TLC. Once the hydrolysis is complete, the reaction mixture is cooled, and the alcohol is removed under reduced pressure. The remaining aqueous solution is acidified with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with cold water, and dried to afford this compound. Further purification can be achieved by recrystallization from an appropriate solvent system.
Biological Activity and Potential Signaling Pathways
The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[2] These activities include anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2] The specific biological activity of this compound has not been extensively characterized. However, based on the activities of structurally related compounds, it could potentially interact with various biological targets.
Potential Signaling Pathways:
Given the prevalence of pyrazole derivatives as enzyme inhibitors, this compound could potentially modulate various signaling pathways. The specific pathway would depend on the protein target it interacts with. For instance, many pyrazole-containing drugs are known to be kinase inhibitors, which play crucial roles in cell signaling pathways that regulate cell growth, differentiation, and apoptosis.
General Kinase Signaling Pathway:
Caption: A generalized kinase signaling pathway that could be a target for pyrazole-based inhibitors.
Conclusion
This compound represents a molecule of interest for further investigation in the fields of medicinal chemistry and drug discovery. While specific experimental data for this compound is limited, the well-established synthetic methodologies for pyrazole derivatives and the broad spectrum of biological activities associated with this heterocyclic core provide a strong rationale for its synthesis and biological evaluation. Future research should focus on developing a robust and scalable synthetic route, followed by comprehensive screening to identify its potential biological targets and therapeutic applications. The exploration of its mechanism of action and its effects on relevant signaling pathways will be crucial in unlocking its potential as a lead compound for the development of new therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(1H-pyrazol-1-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed two-step protocol for the synthesis of 2-(1H-pyrazol-1-yl)propanoic acid, a valuable building block in medicinal chemistry and drug development. The synthesis involves the N-alkylation of pyrazole with ethyl 2-bromopropanoate, followed by the hydrolysis of the resulting ester. This protocol is designed to be a reliable and reproducible method for obtaining the target compound in good yield and purity.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. The introduction of a propanoic acid moiety at the N1 position of the pyrazole ring can provide a handle for further functionalization or for modulating the pharmacokinetic and pharmacodynamic properties of a molecule. This protocol details a straightforward and efficient synthesis of this compound, starting from commercially available reagents.
Reaction Scheme
The synthesis of this compound is achieved in two sequential steps:
-
Step 1: N-alkylation of Pyrazole Pyrazole is reacted with ethyl 2-bromopropanoate in the presence of a base to yield ethyl 2-(1H-pyrazol-1-yl)propanoate.
-
Step 2: Hydrolysis of the Ester The ethyl ester intermediate is hydrolyzed under basic conditions, followed by acidification, to afford the final product, this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(1H-pyrazol-1-yl)propanoate
Materials:
-
Pyrazole
-
Ethyl 2-bromopropanoate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of pyrazole (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).
-
Add ethyl 2-bromopropanoate (1.2 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the desired product and evaporate the solvent to yield ethyl 2-(1H-pyrazol-1-yl)propanoate as a colorless oil.
Step 2: Synthesis of this compound
Materials:
-
Ethyl 2-(1H-pyrazol-1-yl)propanoate
-
Sodium hydroxide (NaOH)
-
Water (H₂O)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl, 2 M)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve ethyl 2-(1H-pyrazol-1-yl)propanoate (1.0 eq) in a mixture of methanol and water.
-
Add sodium hydroxide (2.0 eq) and stir the solution at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 2 M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to yield this compound as a white solid. The product can be further purified by recrystallization if necessary.
Data Presentation
| Parameter | Step 1: Esterification | Step 2: Hydrolysis |
| Starting Material | Pyrazole | Ethyl 2-(1H-pyrazol-1-yl)propanoate |
| Reagents | Ethyl 2-bromopropanoate, K₂CO₃ | NaOH, HCl |
| Solvent | Acetonitrile | Methanol, Water |
| Reaction Temperature | Reflux | Room Temperature |
| Reaction Time | 12-16 hours | 4-6 hours |
| Product | Ethyl 2-(1H-pyrazol-1-yl)propanoate | This compound |
| Typical Yield | 75-85% | 85-95% |
| Physical State | Colorless oil | White solid |
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Application Notes and Protocols: Knorr Pyrazole Synthesis for Substituted Propanoic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Knorr pyrazole synthesis, a powerful and versatile method for the synthesis of pyrazole derivatives. The focus of this document is the application of this reaction for the preparation of pyrazole-substituted propanoic acids, which are valuable scaffolds in medicinal chemistry and drug discovery.
Introduction
The Knorr pyrazole synthesis, first described by Ludwig Knorr in 1883, is a fundamental condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative to form a pyrazole ring.[1][2][3] This reaction is typically catalyzed by acid and offers a straightforward route to a wide variety of substituted pyrazoles.[2][3][4] The pyrazole motif is a key component in numerous pharmaceuticals, highlighting the importance of efficient synthetic methodologies for its generation.
The synthesis of pyrazole-substituted propanoic acids is of particular interest as the carboxylic acid functionality provides a handle for further chemical modifications, such as amide bond formation, allowing for the exploration of structure-activity relationships in drug development programs.
General Reaction Mechanism
The Knorr pyrazole synthesis proceeds through a well-established mechanism.[2] The reaction is initiated by the acid-catalyzed condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration of the resulting heterocyclic intermediate leads to the formation of the stable aromatic pyrazole ring.[2] When an unsymmetrical 1,3-dicarbonyl compound is used, the reaction can potentially yield two regioisomeric products.[1]
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the Knorr pyrazole synthesis and related reactions for the formation of pyrazole and pyrazolone structures.
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Ethyl benzoylacetate | Hydrazine hydrate | Glacial acetic acid | 1-Propanol | 100 | 1 | 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one | ~79 | [5][6] |
| Acetylacetone | Peptide hydrazide | None specified | 6 M GdmCl | Not specified | Not specified | Peptide acyl-pyrazole | Not specified | [7] |
Experimental Protocols
Protocol 1: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one (A Knorr-type Pyrazolone Synthesis)
This protocol details the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate, demonstrating a common variation of the Knorr synthesis.[5]
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[5]
-
Add 3 mL of 1-propanol and 3 drops of glacial acetic acid to the mixture.[5]
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, add 10 mL of water to the hot solution with stirring to induce precipitation.[5]
-
Allow the mixture to cool to room temperature.
-
Collect the precipitate by vacuum filtration and wash with a small amount of cold water.
-
Dry the product to obtain 5-phenyl-2,4-dihydro-3H-pyrazol-3-one.
Protocol 2: General Procedure for the Synthesis of Pyrazole-Substituted Propanoic Acids
This protocol provides a general method for the synthesis of a pyrazole-substituted propanoic acid using a substituted propanoic acid hydrazide and a 1,3-dicarbonyl compound.
Materials:
-
Substituted propanoic acid hydrazide
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Ethanol
-
Catalytic amount of a suitable acid (e.g., acetic acid or hydrochloric acid)
Procedure:
-
Dissolve the substituted propanoic acid hydrazide (1 equivalent) in ethanol in a round-bottom flask.
-
Add the 1,3-dicarbonyl compound (1.1 equivalents) to the solution.
-
Add a catalytic amount of acid to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired pyrazole-substituted propanoic acid.
Visualizations
Caption: Mechanism of the Knorr Pyrazole Synthesis.
Caption: Experimental workflow for Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 3. name-reaction.com [name-reaction.com]
- 4. jk-sci.com [jk-sci.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. youtube.com [youtube.com]
- 7. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-(1H-pyrazol-1-yl)propanoic Acid in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1][2] The 2-(1H-pyrazol-1-yl)propanoic acid moiety, in particular, has emerged as a key pharmacophore in the design of potent and selective enzyme inhibitors, most notably targeting Janus kinases (JAKs) and Activin-like Kinase 5 (ALK5). This document provides detailed application notes on the utility of this scaffold in drug discovery, along with experimental protocols for its synthesis and biological evaluation.
Key Applications in Drug Discovery
The this compound scaffold is a versatile building block for the development of inhibitors targeting key signaling pathways implicated in various diseases. Its structural features allow for diverse substitutions to optimize potency, selectivity, and pharmacokinetic properties.
Janus Kinase (JAK) Inhibition
The this compound core is a central component of the potent JAK1/JAK2 inhibitor, Ruxolitinib . Ruxolitinib is approved for the treatment of myelofibrosis and polycythemia vera, highlighting the clinical significance of this scaffold. The propanoic acid portion, often modified into a nitrile or other bioisosteres, plays a crucial role in binding to the active site of JAK enzymes.
Signaling Pathway:
The JAK-STAT signaling pathway is a critical cascade for numerous cytokines and growth factors involved in immunity and hematopoiesis. Dysregulation of this pathway is linked to autoimmune diseases, myeloproliferative neoplasms, and cancer. JAK inhibitors block the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby modulating gene expression.
Activin-like Kinase 5 (ALK5) Inhibition
Derivatives of this compound have also been explored as inhibitors of ALK5 (also known as Transforming Growth Factor-beta receptor I, TGF-βRI). ALK5 is a serine/threonine kinase that plays a crucial role in the TGF-β signaling pathway, which is involved in fibrosis, cancer, and immune responses.
Signaling Pathway:
The TGF-β signaling pathway is initiated by the binding of TGF-β ligands to the type II receptor (TGF-βRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 phosphorylates downstream SMAD proteins (SMAD2 and SMAD3), leading to their association with SMAD4 and translocation to the nucleus to regulate target gene expression.
Quantitative Data Summary
The following table summarizes the inhibitory activities of representative compounds featuring the this compound scaffold or its derivatives against their respective kinase targets. It is important to note that the parent compound, this compound, is a building block and typically requires further modification to achieve high potency. The data presented here are for illustrative purposes, showcasing the potential of this scaffold in developing potent kinase inhibitors.
| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference |
| Ruxolitinib | JAK1 | 3.3 | Biochemical | [3] |
| Ruxolitinib | JAK2 | 2.8 | Biochemical | [3] |
| Ruxolitinib | JAK3 | 428 | Biochemical | [3] |
| Baricitinib Analogue 9 | JAK1 | ~10 | Biochemical | [4] |
| Baricitinib Analogue 9 | JAK2 | ~10 | Biochemical | [4] |
| PF-03671148 | ALK5 | 17 | Biochemical | [5] |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of the core scaffold.
Materials:
-
Pyrazole
-
Ethyl 2-bromopropionate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
N-Alkylation:
-
To a solution of pyrazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Add ethyl 2-bromopropionate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude ethyl 2-(1H-pyrazol-1-yl)propanoate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).
-
-
Hydrolysis:
-
Dissolve the purified ethyl 2-(1H-pyrazol-1-yl)propanoate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide or lithium hydroxide (1.5 eq) and stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
After completion, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Acidify the aqueous layer to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds against JAK or ALK5 kinases using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).
Materials:
-
Recombinant human kinase (e.g., JAK1, JAK2, or ALK5)
-
Kinase-specific peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compound in DMSO. A common starting point is a 10-point, 3-fold serial dilution from a 10 mM stock.
-
-
Assay Plate Preparation:
-
Add a small volume (e.g., 50 nL) of the serially diluted compound to the wells of a 384-well plate.
-
Include "high control" (0% inhibition) wells with DMSO only and "low control" (100% inhibition) wells (e.g., with a known potent inhibitor or without enzyme).
-
-
Kinase Reaction:
-
Prepare a 2x kinase/substrate solution in kinase assay buffer.
-
Add 5 µL of the 2x kinase/substrate solution to each well.
-
Allow the plate to incubate for 15 minutes at room temperature to facilitate compound binding.
-
Prepare a 2x ATP solution in kinase assay buffer. The final ATP concentration should ideally be at the Kₘ for the specific kinase.
-
Initiate the kinase reaction by adding 5 µL of the 2x ATP solution to each well.
-
Incubate the plate at 30 °C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the high and low controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Structure-Activity Relationship (SAR) Insights
While specific SAR data for the parent this compound is limited, analysis of more complex derivatives provides valuable insights for drug design:
-
Pyrazole Core: The pyrazole ring serves as a crucial scaffold for interaction with the kinase hinge region. Substitutions on the pyrazole ring can modulate potency and selectivity.
-
Propanoic Acid Moiety: The propanoic acid group, or its bioisosteres like the nitrile group in Ruxolitinib, is critical for occupying a specific pocket in the kinase active site. The stereochemistry of the chiral center is often important for optimal binding.
-
Substitutions at the 4-position of Pyrazole: In many JAK and ALK5 inhibitors, this position is substituted with a larger aromatic or heteroaromatic group that extends into a solvent-exposed region, providing opportunities to fine-tune properties like solubility and cell permeability.
-
N1-substituent of Pyrazole: The propanoic acid group at the N1 position directs the molecule into the active site. Modifications to this group can significantly impact binding affinity.
Conclusion
The this compound scaffold is a highly valuable starting point for the design and synthesis of potent and selective kinase inhibitors. Its successful application in the development of clinically approved drugs like Ruxolitinib underscores its importance in modern drug discovery. The provided protocols and application notes offer a foundation for researchers to explore the potential of this versatile chemical entity in developing novel therapeutics for a range of diseases.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. ALK5-dependent TGF-β signaling is a major determinant of late-stage adult neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of the TGF-β/Alk5 Signaling Pathway in Monocrotaline-induced Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(1H-pyrazol-1-yl)propanoic acid as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and utilization of 2-(1H-pyrazol-1-yl)propanoic acid, a valuable heterocyclic building block in medicinal chemistry. Pyrazole derivatives are integral to numerous pharmaceuticals due to their diverse biological activities, acting as anti-inflammatory, anti-cancer, and antiviral agents.[1][2] This document outlines a robust protocol for the synthesis of this compound and its subsequent application as an intermediate in the formation of amide derivatives, a common linkage in drug molecules.
Data Presentation
The following table summarizes the key physical and chemical properties of the reactants and the final product in the proposed synthesis.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Plausible Yield (%) |
| Pyrazole | 288-13-1 | C₃H₄N₂ | 68.08 | N/A |
| Ethyl 2-bromopropionate | 535-11-5 | C₅H₉BrO₂ | 181.03 | N/A |
| Ethyl 2-(1H-pyrazol-1-yl)propanoate | N/A | C₈H₁₂N₂O₂ | 168.19 | 85-95 |
| This compound | 956772-93-3 | C₆H₈N₂O₂ | 140.14 | 90-98 (Hydrolysis) |
| N-Benzyl-2-(1H-pyrazol-1-yl)propanamide | N/A | C₁₃H₁₅N₃O | 229.28 | 70-90 |
Note: Plausible yields are estimated based on similar N-alkylation and hydrolysis/amidation reactions reported in the chemical literature.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its use in a subsequent amide coupling reaction.
Protocol 1: Synthesis of this compound
This two-step procedure involves the N-alkylation of pyrazole with ethyl 2-bromopropionate, followed by the hydrolysis of the resulting ester. This method is an adaptation of common N-alkylation strategies for pyrazoles.[3][4]
Step 1: Synthesis of Ethyl 2-(1H-pyrazol-1-yl)propanoate
-
Reaction Setup: To a solution of pyrazole (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Addition of Alkylating Agent: Stir the suspension at room temperature and add ethyl 2-bromopropionate (1.1 eq) dropwise over 15 minutes.
-
Reaction: Heat the reaction mixture to 60-80°C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Dilute the filtrate with water and extract the product with an organic solvent like ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude ester can be purified by silica gel column chromatography to yield pure ethyl 2-(1H-pyrazol-1-yl)propanoate.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve the purified ethyl 2-(1H-pyrazol-1-yl)propanoate (1.0 eq) in a mixture of ethanol and water (e.g., a 1:1 ratio).
-
Hydrolysis: Add an aqueous solution of a base, such as lithium hydroxide (LiOH, 1.5 eq) or sodium hydroxide (NaOH, 1.5 eq), to the ester solution.
-
Reaction: Stir the mixture at room temperature for 2-6 hours, monitoring the disappearance of the starting material by TLC.
-
Work-up: Once the hydrolysis is complete, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like dichloromethane to remove any unreacted ester.
-
Isolation: Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 3-4 using a dilute acid such as 1M hydrochloric acid (HCl). A precipitate will form.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.[5]
Protocol 2: Amide Coupling using this compound
This protocol describes a general procedure for the formation of an amide bond between this compound and a primary or secondary amine using a standard peptide coupling reagent.[1]
-
Reaction Setup: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF or dichloromethane (DCM).
-
Activation: Add a coupling reagent such as HATU (1.1 eq) or a combination of EDC (1.2 eq) and HOBt (1.2 eq).
-
Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 2.0 eq), to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.1 eq) to the activated acid mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the solution sequentially with 5% aqueous HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide product can then be purified by silica gel column chromatography or recrystallization.
Visualizations
Experimental Workflow
The following diagram illustrates the synthetic pathway from pyrazole to a representative amide derivative, using this compound as the key intermediate.
References
Application Notes and Protocols: Experimental Procedures for the Cyclocondensation of Hydrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of various heterocyclic compounds through the cyclocondensation of hydrazine derivatives. These reactions are fundamental in medicinal chemistry and drug development for creating core scaffolds found in many pharmaceutical agents. The protocols outlined below cover the synthesis of pyrazoles, pyridazinones, and 1,2,4-triazoles, including conventional and microwave-assisted methods.
Synthesis of Pyrazoles via Knorr Cyclocondensation
The Knorr pyrazole synthesis is a classic and widely used method for the preparation of pyrazole derivatives.[1][2][3][4] It involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[1][2][3][4] This straightforward approach allows for the rapid synthesis of polysubstituted pyrazoles.[2] The reaction is typically catalyzed by an acid.[1]
Experimental Workflow: Knorr Pyrazole Synthesis
Caption: General workflow for the Knorr synthesis of pyrazoles.
General Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazoles
-
Reactant Preparation: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent such as ethanol or glacial acetic acid.
-
Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 eq.) to the solution. If using a hydrazine salt (e.g., hydrochloride), a base may be required.
-
Reaction Conditions: Add a catalytic amount of acid (e.g., H₂SO₄, HCl) if required.[1] Stir the mixture at room temperature or heat under reflux for the time specified in Table 1. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, pour the mixture into ice-cold water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Data Presentation: Examples of Knorr Pyrazole Synthesis
| Entry | Hydrazine Derivative | 1,3-Dicarbonyl Compound | Conditions | Time | Yield (%) | Reference |
| 1 | Phenylhydrazine | Acetylacetone | Ethanol, Reflux | 2 h | 90 | [2] |
| 2 | Hydrazine Hydrate | Ethyl Acetoacetate | Acetic Acid, Reflux | 3 h | 85 | [1] |
| 3 | Methylhydrazine | Benzoylacetone | Methanol, RT | 12 h | 78 | [3] |
| 4 | Tosylhydrazide | Dibenzoylmethane | Toluene, Reflux, I₂ catalyst | 6 h | 88 | [2][5] |
Synthesis of Pyridazinones from γ-Keto Acids
A primary method for synthesizing pyridazin-3(2H)-ones is the cyclocondensation of γ-keto acids with hydrazine hydrate or its derivatives.[6] This reaction typically proceeds by refluxing the reactants in a solvent like ethanol or methanol for 1 to 18 hours.[6]
Reaction Pathway: Pyridazinone Synthesis
Caption: Pathway for the synthesis of pyridazinones from γ-keto acids.
General Protocol: Synthesis of 6-substituted 4,5-dihydropyridazin-3(2H)-ones
-
Reaction Setup: To a solution of the γ-keto acid (1.0 eq.) in ethanol, add hydrazine hydrate or a substituted hydrazine (1.1 eq.).
-
Reaction: Heat the mixture to reflux and maintain for 1-18 hours, as required for the specific substrates.[6] Monitor the reaction by TLC.
-
Isolation: Cool the reaction mixture to room temperature. The product often precipitates from the solution and can be collected by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum. If necessary, the product can be further purified by recrystallization.
Data Presentation: Examples of Pyridazinone Synthesis
| Entry | γ-Keto Acid / Ester | Hydrazine Derivative | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Levulinic Acid | Hydrazine Hydrate | Ethanol | 4 | 85 | [7] |
| 2 | Ethyl Levulinate | Hydrazine Hydrate | Ethanol | 1 | 90 | [6] |
| 3 | β-Benzoylacrylic acid | Phenylhydrazine | Acetic Acid | 6 | 75 | [8] |
| 4 | α-hydroxy γ-keto ester | Hydrazine Dihydrochloride | Ethanol | 18 | 71 | [6] |
Synthesis of 1,2,4-Triazoles
1,2,4-Triazoles can be synthesized through various cyclocondensation strategies. A common method involves the reaction of hydrazines or hydrazones with compounds containing a C-N fragment, such as formamide or amidines.[9][10] Microwave-assisted synthesis has been shown to be a particularly efficient and mild method for this transformation, often proceeding without a catalyst.[10]
Experimental Workflow: 1,2,4-Triazole Synthesis
Caption: General workflow for synthesizing 1,2,4-triazole derivatives.
Protocol: Microwave-Assisted Synthesis of Substituted 1,2,4-Triazoles from Hydrazines and Formamide[10]
-
Mixing: In a microwave process vial, place the substituted hydrazine (1.0 mmol) and formamide (5.0 mL).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a specified temperature (e.g., 180-200 °C) for 15-30 minutes.
-
Work-up: After cooling, add water to the reaction mixture. The product usually precipitates and can be collected by filtration.
-
Purification: Wash the crude product with water and then recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure 1,2,4-triazole.
Data Presentation: Examples of 1,2,4-Triazole Synthesis
| Entry | Hydrazine/Hydrazone Source | Second Component | Conditions | Time | Yield (%) | Reference |
| 1 | Phenylhydrazine | Formamide | Microwave (190°C) | 20 min | 92 | [10] |
| 2 | Benzhydrazide | Benzamidine HCl | Reflux, Acetic Acid | 3 h | 84 | [11] |
| 3 | Aldehyde Hydrazones | N-Functionalized Amidines | I₂ catalyst, Air, 80°C | 12 h | 60-85 | [12] |
| 4 | Hydrazones | Aliphatic Amines | I₂ catalyst, DMSO, 100°C | 5 h | 75-92 | [9] |
Microwave-Assisted Cyclocondensation
Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating, including dramatically reduced reaction times, increased yields, and often milder reaction conditions.[13][14] This technology is highly effective for cyclocondensation reactions. For instance, the synthesis of dihydropyrazole and phthalazine derivatives can be achieved in minutes in aqueous media, providing an environmentally friendly alternative to traditional methods.[13][15]
Protocol: Microwave-Assisted Synthesis of 1,2-Dihydrophthalazines[13][15]
-
Reactant Mixture: In a 10 mL microwave process vial, combine phenylhydrazine (1 mmol), 1,2-bis(bromomethyl)benzene (1 mmol), and potassium carbonate (2.5 mmol) in water (3 mL).
-
Microwave Reaction: Seal the vial and heat it in the microwave reactor at 120°C for 20 minutes.[13]
-
Extraction: After cooling, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate the solvent. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain the pure product.
Data Presentation: Conventional vs. Microwave Synthesis
| Heterocycle | Reactants | Method | Conditions | Time | Yield (%) | Reference |
| Dihydropyrazole | Phenylhydrazine + 1,3-Dibromopropane | Conventional | Ethanol, Reflux | 12 h | 45 | [13][15] |
| Dihydropyrazole | Phenylhydrazine + 1,3-Dibromopropane | Microwave | Water, K₂CO₃, 120°C | 20 min | 89 | [13][15] |
| 1,3,5-Pyrazole | Hydrazine, Ketone, Aldehyde | Conventional | Reflux | 8-12 h | 70-80 | [16] |
| 1,3,5-Pyrazole | Hydrazine, Ketone, Aldehyde | Microwave | Ethanol, 80°C | 5-10 min | 92-99 | [5][14] |
References
- 1. jk-sci.com [jk-sci.com]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 3. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Pyridazine - Wikipedia [en.wikipedia.org]
- 8. iglobaljournal.com [iglobaljournal.com]
- 9. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 10. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Microwave Chemistry: Cyclocondensation of Hydrazine Derivatives, Synthesis of Flavones and Chromones, Ring-Opening of Epoxides, Metal-Free Intramolecular Alkyne Trimerizations [organic-chemistry.org]
- 14. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols: 2-(1H-pyrazol-1-yl)propanoic Acid in the Synthesis of Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(1H-pyrazol-1-yl)propanoic acid as a key building block in the synthesis of novel anti-inflammatory agents. The document outlines the rationale for using this scaffold, provides detailed synthetic protocols for its derivatization, and describes methods for evaluating the anti-inflammatory activity of the resulting compounds.
Introduction
The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] Prominent non-steroidal anti-inflammatory drugs (NSAIDs) such as celecoxib, a selective COX-2 inhibitor, feature a pyrazole ring, highlighting its importance in the design of new anti-inflammatory agents.[3] The primary mechanism of action for many pyrazole-based anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, potent mediators of inflammation.[3] Some pyrazole derivatives have also been shown to inhibit 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade.[3]
This compound is a versatile starting material for the synthesis of novel anti-inflammatory compounds. Its carboxylic acid moiety provides a convenient handle for chemical modification, allowing for the creation of diverse libraries of ester and amide derivatives. This approach is supported by studies demonstrating that derivatization of the carboxylic acid group in existing NSAIDs can lead to compounds with enhanced potency, improved selectivity for COX-2 over COX-1, and a better safety profile, particularly with reduced gastrointestinal toxicity.[4][5][6]
Signaling Pathway of Pyrazole-Based Anti-inflammatory Agents
The primary anti-inflammatory effect of many pyrazole derivatives is achieved through the inhibition of the cyclooxygenase (COX) pathway.
Quantitative Data of Representative Pyrazole Derivatives
The following table summarizes the in vitro and in vivo anti-inflammatory activity of various pyrazole derivatives reported in the literature. This data illustrates the potential of the pyrazole scaffold in developing potent anti-inflammatory agents.
| Compound ID | Target | IC50 (µM) | In Vivo Model | Dose | % Inhibition | Reference |
| Celecoxib | COX-2 | 0.04 | Carrageenan-induced paw edema | 10 mg/kg | 65-80% | [7] |
| Compound 2g | 5-LOX | 80 | Carrageenan-induced paw edema | - | Potent | [3][8] |
| Indomethacin Amide Derivative | COX-2 | Low nM | - | - | - | [4] |
| Pyrazole-thiazole hybrid | COX-2/5-LOX | 0.03/0.12 | Edema reduction | - | 75% | [7] |
| 3,5-diarylpyrazole | COX-2 | 0.01 | - | - | - | [7] |
Experimental Protocols
General Synthetic Workflow
The synthesis of anti-inflammatory agents from this compound typically involves the derivatization of the carboxylic acid group to form amides or esters.
Protocol 1: Synthesis of Amide Derivatives of this compound
This protocol describes a general method for the synthesis of amide derivatives.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt)
-
Substituted amine (R-NH₂)
-
Anhydrous dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Activation of the Carboxylic Acid (Method A: Acid Chloride):
-
To a solution of this compound (1 equivalent) in anhydrous DCM, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
-
Activation of the Carboxylic Acid (Method B: EDCI/HOBt Coupling):
-
Dissolve this compound (1 equivalent), EDCI (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes.
-
-
Amide Formation:
-
For Method A: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add a solution of the desired substituted amine (1.1 equivalents) and TEA (1.5 equivalents) in DCM dropwise.
-
For Method B: To the activated acid solution, add the substituted amine (1.1 equivalents) and DIPEA (2 equivalents).
-
Allow the reaction to stir at room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction with water and extract with DCM or ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
-
Characterization:
-
Characterize the purified amide derivative using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a method for determining the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes.
Materials:
-
Synthesized pyrazole derivatives
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂)
-
Assay buffer (e.g., Tris-HCl)
-
Reference compounds (e.g., Celecoxib, Indomethacin)
Procedure:
-
Enzyme Preparation:
-
Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.
-
-
Compound Preparation:
-
Prepare stock solutions of the synthesized compounds and reference drugs in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compounds to be tested.
-
-
Assay:
-
In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound or vehicle control.
-
Pre-incubate the mixture at 37 °C for 15 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37 °C for a specified time (e.g., 10 minutes).
-
Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
-
PGE₂ Quantification:
-
Quantify the amount of PGE₂ produced using a commercial EIA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 3: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats
This protocol describes a standard in vivo model for assessing acute anti-inflammatory activity.
Materials:
-
Wistar rats or Swiss albino mice
-
Synthesized pyrazole derivatives
-
Carrageenan solution (1% w/v in saline)
-
Reference drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization:
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Fast the animals overnight before the experiment with free access to water.
-
-
Compound Administration:
-
Divide the animals into groups (e.g., vehicle control, reference drug, and different doses of test compounds).
-
Administer the test compounds and the reference drug orally or intraperitoneally.
-
-
Induction of Inflammation:
-
One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each animal using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
Conclusion
This compound represents a promising scaffold for the development of novel anti-inflammatory agents. Its facile derivatization into amides and esters allows for the generation of a wide array of compounds for biological screening. The protocols provided herein offer a systematic approach to the synthesis and evaluation of these derivatives, enabling researchers to explore the structure-activity relationships and identify lead candidates with potent and selective anti-inflammatory properties.
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamscience.com [benthamscience.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. researchgate.net [researchgate.net]
Scaling Up Pyrazole Derivative Synthesis: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the successful transition from laboratory-scale synthesis to large-scale production of pyrazole derivatives is a critical step in the journey from discovery to market. This document provides detailed application notes and protocols for the scalable synthesis of pyrazole-based active pharmaceutical ingredients (APIs), focusing on the widely recognized drugs Celecoxib and Sildenafil. It includes comparative data on various synthetic routes, detailed experimental procedures, and a visualization of a key signaling pathway to provide context for the therapeutic application of these compounds.
Introduction to Pyrazole Derivatives and Scaling-Up Challenges
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, forming the core of numerous drugs with a broad range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The scalability of synthetic routes for these derivatives is paramount for commercial viability. Key challenges in scaling up include ensuring consistent yield and purity, managing reaction exotherms, minimizing the use of hazardous reagents, and developing cost-effective and environmentally benign processes.
Scalable Synthesis of Commercially Significant Pyrazole Derivatives
This section details scalable synthetic protocols for two prominent pyrazole-containing drugs: Celecoxib, a selective COX-2 inhibitor, and Sildenafil, a PDE5 inhibitor.
Celecoxib Synthesis via Knorr Cyclocondensation
The most common and industrially applied method for synthesizing Celecoxib is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2]
Table 1: Comparison of Key Parameters for Scalable Celecoxib Synthesis
| Parameter | Laboratory Scale | Industrial Scale | Reference |
| Starting Materials | 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, 4-sulfonamidophenylhydrazine hydrochloride | 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, 4-sulfonamidophenylhydrazine hydrochloride | [1] |
| Solvent | Ethanol | Toluene, Water, Ethyl Acetate | [1][3][4] |
| Reaction Temperature | Reflux | 75-85 °C | [1][3] |
| Reaction Time | Several hours | 1-5 hours | [1][3] |
| Yield | ~73% | 84-95% | [1][2] |
| Purity (by HPLC) | >95% | >99.9% | [1][2] |
Experimental Protocol: Kilogram-Scale Synthesis of Celecoxib [1][3]
-
Reaction Setup: A suitable reactor is charged with 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione and 4-sulfonamidophenylhydrazine hydrochloride in a solvent such as toluene or a mixture of ethyl acetate and water.
-
Condensation: The reaction mixture is heated to approximately 75-85°C and stirred for 1-5 hours. The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC).
-
Isolation: Upon completion, the reaction mixture is cooled, leading to the precipitation of crude Celecoxib. The solid is isolated by filtration and washed with the reaction solvent.
-
Purification: The crude product is further purified by recrystallization from a suitable solvent system, such as toluene or a mixture of acetone and toluene, to yield high-purity Celecoxib. The final product is dried under vacuum at 75-85°C.
Sildenafil Synthesis: A Convergent Approach for Scalability
The commercial synthesis of Sildenafil has evolved from a linear to a more efficient and convergent route, significantly improving the overall yield and environmental footprint.[5][6] This approach involves the synthesis of two key intermediates that are then coupled and cyclized.
Table 2: Comparison of Sildenafil Synthesis Routes
| Synthesis Route | Key Features | Overall Yield | Reference |
| Initial Medicinal Chemistry Route | Linear, late-stage chlorosulfonation | ~28% | [5][7] |
| Improved Convergent Route | Separate synthesis of pyrazole and benzene moieties, earlier chlorosulfonation | up to 52% | [5][7] |
| Optimized Commercial Synthesis | Green chemistry principles, reduced hazardous reagents | ~76% (from pyrazole) | [5] |
Experimental Protocol: Gram-Scale Synthesis of Sildenafil (Key Cyclization Step) [1]
A key step in a greener, scalable synthesis of Sildenafil involves the formation of the pyrazolo[4,3-d]pyrimidin-7-one ring system in water.
-
Reaction Mixture: A mixture of the appropriate pyrazole precursor and an arylacetic acid is prepared in water.
-
Oxidative Cyclization: A cost-effective oxidant like potassium persulfate (K₂S₂O₈) is added to the reaction mixture.
-
Reaction Conditions: The reaction is heated and stirred, with the progress monitored by Thin Layer Chromatography (TLC) or HPLC.
-
Product Isolation: Upon completion, the reaction mixture is cooled, and the pure sildenafil product precipitates from the aqueous medium and is collected by filtration. This method avoids the use of hazardous organic solvents in this key step.[8]
Visualization of a Key Signaling Pathway
To understand the therapeutic relevance of these synthesized pyrazole derivatives, it is crucial to visualize their mechanism of action. The following diagram illustrates the Cyclooxygenase-2 (COX-2) signaling pathway, which is the target of Celecoxib.
Caption: COX-2 signaling pathway and the inhibitory action of Celecoxib.
Conclusion
The scalable synthesis of pyrazole derivatives is a multifaceted challenge that requires careful optimization of reaction conditions, consideration of green chemistry principles, and robust analytical monitoring. The protocols and comparative data presented for Celecoxib and Sildenafil offer a practical guide for researchers and professionals in the field of drug development. By understanding both the synthetic pathways and the biological targets, the development of novel and improved pyrazole-based therapeutics can be significantly advanced.
References
- 1. Improved, gram-scale synthesis of sildenafil in water using arylacetic acid as the acyl source in the pyrazolo[4,3-d]pyrimidin-7-one ring formation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. zenodo.org [zenodo.org]
- 4. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-(1H-pyrazol-1-yl)propanoic Acid in Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, renowned for its presence in numerous kinase inhibitors. This document provides detailed application notes and protocols for the use of 2-(1H-pyrazol-1-yl)propanoic acid and its derivatives in the development of kinase inhibitors. As a key example, we will focus on a significant derivative, (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid , a metabolite of the potent JAK1/2 inhibitor, Ruxolitinib. This will serve as a practical guide for researchers exploring this chemical space for novel therapeutics.
Kinase Target Profile and Quantitative Data
Derivatives of this compound have shown significant inhibitory activity against the Janus kinase (JAK) family, particularly JAK1 and JAK2. These kinases are critical components of the JAK-STAT signaling pathway, which regulates immune responses and cell growth. Dysregulation of this pathway is implicated in various diseases, including myelofibrosis, polycythemia vera, and certain inflammatory conditions.
The nitrile analog of our example compound, Ruxolitinib, is a clinically approved JAK1/2 inhibitor. The inhibitory activities of Ruxolitinib provide a strong rationale for investigating the potential of its propanoic acid metabolite and other similar derivatives.
| Compound | Target Kinase | IC50 (nM) | Reference Compound |
| Ruxolitinib | JAK1 | 3.3 | - |
| Ruxolitinib | JAK2 | 2.8 | - |
| Ruxolitinib | JAK3 | 428 | - |
| Ruxolitinib | TYK2 | 19 | - |
Table 1: In vitro inhibitory activity of Ruxolitinib against JAK family kinases.
Signaling Pathway
The JAK-STAT signaling pathway is a primary target for inhibitors derived from the this compound scaffold. This pathway transmits signals from extracellular cytokines and growth factors to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and cell proliferation.
Experimental Protocols
Synthesis of this compound Derivatives
Materials:
-
Pyrazole
-
Ethyl 2-bromopropionate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of pyrazole (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl 2-bromopropionate (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60°C and stir for 12-16 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 2-(1H-pyrazol-1-yl)propanoate.
-
For the free acid, the resulting ester can be hydrolyzed using standard conditions (e.g., LiOH in THF/water).
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human JAK1 and JAK2 enzymes
-
Substrate peptide (e.g., a generic tyrosine kinase substrate)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 50 nL of the diluted compounds to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the kinase and substrate in assay buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for each kinase.
-
Incubate the reaction at room temperature for 1 hour.
-
Stop the kinase reaction and detect the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent, which converts ADP to ATP and measures the newly synthesized ATP as a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate percent inhibition relative to DMSO controls and determine IC50 values using a non-linear regression analysis.
Cell-Based Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Human cell line expressing the target kinase (e.g., a hematopoietic cell line for JAK inhibitors)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition).
Western Blot Analysis of Target Phosphorylation
This technique is used to assess the inhibition of kinase activity within a cellular context by measuring the phosphorylation state of a downstream substrate.
Materials:
-
Cell line of interest
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with the test compound at various concentrations for a specified time (e.g., 2 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The example of the Ruxolitinib metabolite highlights its potential to target the JAK-STAT pathway, a clinically validated target for a range of diseases. The protocols and workflows provided herein offer a comprehensive guide for researchers to synthesize, evaluate, and optimize compounds based on this versatile chemical framework. Through systematic application of these methodologies, new and effective kinase inhibitors can be discovered and developed.
Application Notes and Protocols for the Analytical Characterization of 2-(1H-pyrazol-1-yl)propanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-(1H-pyrazol-1-yl)propanoic acid is a heterocyclic compound incorporating a pyrazole ring, a structural motif prevalent in many pharmacologically active molecules.[1][2][3][4] The pyrazole nucleus is a key component in drugs with anti-inflammatory, analgesic, and antimicrobial properties.[1][2][5] Therefore, rigorous analytical characterization is essential to confirm its identity, purity, and quality for research and development purposes. This document provides a comprehensive suite of analytical methods and detailed protocols for the thorough characterization of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | ART-CHEM-BB B035942, VITAS-BB TBB010997[6] |
| CAS Number | 956722-93-3[6] |
| Molecular Formula | C₆H₈N₂O₂ |
| Molecular Weight | 140.14 g/mol |
| Appearance | White to off-white solid (typical) |
Analytical Workflow
The comprehensive characterization of this compound involves a multi-step analytical workflow. This process ensures the confirmation of the chemical structure, quantifies its purity, and identifies any potential impurities.
Caption: Overall analytical workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy is a powerful and essential technique for the unambiguous structural elucidation of this compound.[1] ¹H NMR provides information on the number and chemical environment of protons, while ¹³C NMR details the carbon framework of the molecule.[1][7] 2D NMR techniques like COSY and HSQC can be used to confirm proton-proton and proton-carbon connectivities, respectively.[1]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a 5 mm NMR tube.[1]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), unless the solvent peak is used as a reference.[8]
-
Instrument Parameters (400 MHz Spectrometer):
-
Technique: ¹H NMR, ¹³C NMR.
-
Spectrometer Frequency: 400 MHz for ¹H, 100 MHz for ¹³C.[8]
-
Solvent: DMSO-d₆.
-
Temperature: 25 °C.
-
-
Data Acquisition: Acquire the spectra according to standard instrument procedures. Process the data (Fourier transform, phase correction, baseline correction, and integration).
Data Presentation: Expected Chemical Shifts The following table summarizes the expected chemical shifts (δ) for this compound. These values are predictive and may vary slightly based on solvent and concentration.
| Atom/Group | Technique | Expected δ (ppm) | Multiplicity | Notes |
| COOH | ¹H NMR | ~12.0 - 13.0 | Singlet (broad) | Acidic proton, exchangeable with D₂O.[9] |
| H-5 (Pyrazole) | ¹H NMR | ~7.8 | Doublet | |
| H-3 (Pyrazole) | ¹H NMR | ~7.5 | Doublet | |
| H-4 (Pyrazole) | ¹H NMR | ~6.3 | Triplet | |
| CH (propanoic) | ¹H NMR | ~4.8 | Quartet | |
| CH₃ (propanoic) | ¹H NMR | ~1.6 | Doublet | |
| C=O (Carboxyl) | ¹³C NMR | ~172 | - | |
| C-5 (Pyrazole) | ¹³C NMR | ~139 | - | |
| C-3 (Pyrazole) | ¹³C NMR | ~130 | - | |
| C-4 (Pyrazole) | ¹³C NMR | ~106 | - | |
| CH (propanoic) | ¹³C NMR | ~55 | - | |
| CH₃ (propanoic) | ¹³C NMR | ~18 | - |
High-Performance Liquid Chromatography (HPLC)
Application Note: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a primary method for assessing the purity of this compound and for identifying and quantifying any related impurities. The method separates compounds based on their polarity. A validated HPLC method is crucial for quality control in drug development.[10][11]
Experimental Protocol: Purity Determination by RP-HPLC
-
Instrumentation: HPLC system with a UV-Vis or Diode-Array Detector (DAD).[12]
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[10]
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 35:65 v/v).[11][12] The exact ratio should be optimized for best separation.
-
Column Temperature: 30 °C.[11]
-
Detection Wavelength: 225 nm (or optimal wavelength determined by UV scan).[11][13]
-
Injection Volume: 5-10 µL.[12]
-
-
Sample Preparation:
-
Prepare a stock solution by dissolving an accurately weighed amount of the sample (e.g., 10 mg) in a suitable solvent (e.g., 10 mL of mobile phase or methanol) to get a 1 mg/mL solution.[10]
-
Further dilute to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase), followed by the sample solution.
-
Record the chromatogram for a sufficient time (e.g., 20 minutes) to allow all components to elute.[10]
-
-
Calculation: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Data Presentation: Representative HPLC Data
| Parameter | Result |
| Retention Time (t_R_) | ~4.5 min (Example) |
| Purity (% Area) | > 99.5% |
| Tailing Factor | < 1.5 |
| Theoretical Plates | > 2000 |
Mass Spectrometry (MS)
Application Note: Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it is a powerful tool for both identification and impurity profiling.[2][14]
Experimental Protocol: GC-MS Analysis (with derivatization) Note: Due to the carboxylic acid group, derivatization is often required to improve volatility for GC-MS.
-
Derivatization (Silylation):
-
Place ~1 mg of the sample in a vial.
-
Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a solvent like pyridine or acetonitrile.
-
Heat the vial at 60-70 °C for 30 minutes.
-
-
Instrumentation: GC-MS system with an Electron Ionization (EI) source.
-
GC Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Source Temperature: 230 °C.
-
Data Presentation: Expected Mass Spectrometry Data
| Ion | Expected m/z | Interpretation |
| [M]⁺ | 140.06 | Molecular Ion (C₆H₈N₂O₂) |
| [M-COOH]⁺ | 95.06 | Loss of the carboxyl group |
| [C₄H₅N₂]⁺ | 81.05 | Fragment corresponding to the pyrazolyl-methyl cation |
| [C₃H₃N₂]⁺ | 67.03 | Pyrazole ring fragment after loss of HCN[15] |
Elemental Analysis
Application Note: Elemental analysis (CHN analysis) determines the mass percentages of carbon, hydrogen, and nitrogen in the compound. The experimental results are compared with the theoretical values calculated from the molecular formula to confirm the elemental composition and support the compound's purity.[3][16]
Experimental Protocol: CHN Analysis
-
Instrumentation: A calibrated CHN elemental analyzer.
-
Sample Preparation: Accurately weigh 1-3 mg of the dry, homogeneous sample into a tin capsule.
-
Analysis: Analyze the sample according to the instrument's standard operating procedure, which involves high-temperature combustion and detection of the resulting gases (CO₂, H₂O, N₂).
-
Validation: Run a certified standard (e.g., acetanilide) to verify instrument performance.
Data Presentation: Elemental Composition
| Element | Theoretical % | Experimental % | Acceptance Criteria |
| Carbon (C) | 51.42 | 51.35 | ± 0.4% |
| Hydrogen (H) | 5.75 | 5.80 | ± 0.4% |
| Nitrogen (N) | 19.99 | 19.91 | ± 0.4% |
Potentiometric Titration
Application Note: Potentiometric titration is an accurate and cost-effective method for determining the assay (quantitative purity) of this compound. This method relies on the acidic nature of the carboxylic acid group. The titration is performed with a standardized basic solution, and the endpoint is determined by monitoring the potential change.[17]
Experimental Protocol: Non-aqueous Titration
-
Reagents:
-
Titrant: 0.1 M Perchloric acid in glacial acetic acid (for basic compounds) or 0.1 M Tetrabutylammonium hydroxide (for acidic compounds in a non-aqueous solvent).[17] For this acidic compound, a basic titrant is used.
-
Solvent: Glacial acetic acid, acetone, or another suitable non-aqueous solvent.[17]
-
-
Procedure:
-
Accurately weigh an appropriate amount of the sample (e.g., 50 mg) and dissolve it in the chosen solvent (e.g., 40 mL).
-
Immerse a calibrated glass-calomel combination electrode into the solution.[17]
-
Titrate the solution with the standardized titrant, recording the potential (mV) after each addition.
-
Continue the titration past the equivalence point.
-
-
Endpoint Determination: The endpoint is the point of maximum inflection on the titration curve (determined from the first or second derivative plot).
Data Presentation: Assay Calculation
| Parameter | Value |
| Sample Weight | 50.5 mg |
| Titrant Volume at Endpoint | 3.59 mL |
| Titrant Molarity | 0.1005 M |
| Assay (% w/w) | 99.8% |
Calculation Formula: Assay (%) = (V × M × MW) / (W × 10)
-
V = Volume of titrant (mL)
-
M = Molarity of titrant (mol/L)
-
MW = Molecular Weight of analyte (140.14 g/mol )
-
W = Weight of sample (mg)
References
- 1. benchchem.com [benchchem.com]
- 2. ijtsrd.com [ijtsrd.com]
- 3. jocpr.com [jocpr.com]
- 4. mdpi.com [mdpi.com]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 956722-93-3 [amp.chemicalbook.com]
- 7. Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. ijcpa.in [ijcpa.in]
- 11. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 12. cipac.org [cipac.org]
- 13. Development of Solid-Phase Extraction and HPLC Method for Simultaneous Estimation of Ilaprazole and Glimepiride in Rat Plasma: Application to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Biological Activity Evaluation of Pyrazole-1,2,4-triazole Hybrids: A Computer-aided Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. growingscience.com [growingscience.com]
Application Notes and Protocols for the Synthesis of Pyrazole-Based Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of prominent pyrazole-based pharmaceuticals. The methodologies outlined are based on established literature procedures and are intended to serve as a comprehensive guide for laboratory synthesis.
Synthesis of Sildenafil
Sildenafil, marketed as Viagra, is a widely recognized treatment for erectile dysfunction and pulmonary arterial hypertension. Its synthesis involves the construction of a pyrazolopyrimidinone core. An improved convergent synthesis route is detailed below.
Quantitative Data Summary: Sildenafil Synthesis
| Step | Reaction | Starting Materials | Reagents & Solvents | Reaction Conditions | Yield | Purity |
| 1 | Pyrazole Formation | Diethyl 2-(butyryl)malonate, Hydrazine hydrate | Acetic acid | Reflux | ~85% | >95% |
| 2 | N-Methylation | 3-Propyl-1H-pyrazole-5-carboxylic acid ethyl ester | Dimethyl sulfate, K₂CO₃, Acetone | Reflux | ~90% | >98% |
| 3 | Saponification | 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester | NaOH, Ethanol/Water | Reflux | ~95% | >98% |
| 4 | Nitration | 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid | Fuming HNO₃, H₂SO₄ | 0-10 °C | ~88% | >97% |
| 5 | Amidation | 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | SOCl₂, NH₄OH | Reflux | ~92% | >98% |
| 6 | Reduction | 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide | H₂, Pd/C, Ethanol | Room Temperature, Atmospheric Pressure | ~98% | >99% |
| 7 | Acylation | 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, 2-Ethoxybenzoyl chloride | Pyridine | 0 °C to Room Temperature | ~90% | >98% |
| 8 | Cyclization | N-(1-Methyl-5-carbamoyl-3-propyl-1H-pyrazol-4-yl)-2-ethoxybenzamide | K₂CO₃, Xylene | Reflux | ~95% | >99% |
| 9 | Chlorosulfonylation | 5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | Chlorosulfonic acid, Thionyl chloride | 0-30 °C | Not Isolated | - |
| 10 | Sulfonamide Formation | 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, 1-Methylpiperazine | Dichloromethane | 20-25 °C | 90% (from step 9) | >99% |
| 11 | Salt Formation | Sildenafil Base | Citric acid, Acetone | 55 °C to cool | High | >99.5% |
Experimental Protocol: Synthesis of Sildenafil
Step 9: Chlorosulfonylation of 5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one [1]
-
To 50 mL of chlorosulfonic acid, portion-wise add 25 g (80.13 mmol) of 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimid-7-one and 9.53 g (80.13 mmol) of thionyl chloride at 0–10 °C.
-
Raise the temperature of the reaction mixture to 20–30 °C and stir for 4 hours.
-
Slowly pour the reaction mass onto approximately 500 g of ice.
-
Extract the product with 250 mL of dichloromethane.
-
The dichloromethane layer containing the sulfonyl chloride is used directly in the next step.
Step 10: Formation of Sildenafil [1]
-
To the dichloromethane layer from the previous step, add 9.6 g (96.15 mmol) of N-methylpiperazine at 20–25 °C.
-
Stir the reaction mixture for 4 hours.
-
Wash the organic layer with 100 mL of 5% w/w aqueous sodium bicarbonate solution, followed by 100 mL of demineralized water.
-
Concentrate the dichloromethane layer at <40 °C under reduced pressure to obtain a foamy material.
-
Add methanol to crystallize the product.
-
Filter the solid, wash with cold methanol, and dry to yield sildenafil base.
Step 11: Sildenafil Citrate Salt Formation [2]
-
Dissolve 50 g of sildenafil base in 850 ml of acetone at 55°C.[2]
-
Slowly add a solution of 20 g of citric acid in 100 ml of acetone over 45 minutes.[2]
-
Maintain the mixture for about 30 minutes.[2]
-
Cool the mixture, filter the precipitate, and dry to obtain sildenafil citrate.[2]
Sildenafil Synthesis Workflow
Caption: Convergent synthesis workflow for Sildenafil.
Synthesis of Celecoxib
Celecoxib (Celebrex) is a selective COX-2 inhibitor used to treat pain and inflammation. Its synthesis is a classic example of pyrazole formation via the Knorr synthesis, involving the condensation of a β-dicarbonyl compound with a hydrazine derivative.
Quantitative Data Summary: Celecoxib Synthesis
| Step | Reaction | Starting Materials | Reagents & Solvents | Reaction Conditions | Yield | Purity |
| 1 | Claisen Condensation | p-Methylacetophenone, Ethyl trifluoroacetate | Sodium methoxide, Toluene | 75 °C | 96% | >95% |
| 2 | Diazotization | Sulfanilamide | NaNO₂, HCl | -10 °C | Not Isolated | - |
| 3 | Reduction | Diazonium salt from Step 2 | SnCl₂ or Na₂SO₃ | - | - | - |
| 4 | Pyrazole Formation | 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione, 4-Sulfamoylphenylhydrazine hydrochloride | Ethanol, HCl | Reflux | 80-90% | >98% |
Experimental Protocol: Synthesis of Celecoxib
Step 1: Synthesis of 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione [3][4]
-
To a mixture of 0.4 g of sodium methoxide and 2 ml of toluene, add a mixture of 0.85 g of 4-methylacetophenone, 1.0 g of ethyl trifluoroacetate, and 2 ml of toluene at 35-40 °C.[3]
-
Stir the reaction mixture at 75 °C for 4 hours.[3]
-
Cool the mixture to 25-30 °C and add 2 ml of water and 3 ml of 20% aqueous HCl.
-
Stir for 30 minutes, then separate the layers.
-
Extract the aqueous layer with toluene (2 x 2 ml).
-
Combine the organic layers and remove the solvent by distillation under vacuum to obtain the product.
Step 2 & 3: Synthesis of 4-Sulfamoylphenylhydrazine Hydrochloride [3]
-
Cool a mixture of 3 ml of hydrochloric acid, 2 ml of water, 2 g of ice, and 2 g of sulfanilamide to -10 °C.[3]
-
Add a solution of 0.8 g of sodium nitrite in 1 ml of water at -10 °C to form the diazonium salt.[3]
-
The resulting diazonium salt is then reduced to afford the hydrazine derivative, which is isolated as the hydrochloride salt.
Step 4: Synthesis of Celecoxib [5]
-
Prepare a solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol in a reaction vessel equipped with a reflux condenser and a stirrer.[5]
-
Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.[5]
-
Add a catalytic amount of hydrochloric acid and heat the mixture to reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.
Celecoxib Synthesis Workflow
Caption: Synthetic pathway for Celecoxib.
Synthesis of Rimonabant
Rimonabant is a selective CB1 receptor antagonist that was formerly used as an anti-obesity drug. Its synthesis involves the formation of a substituted pyrazole core.
Quantitative Data Summary: Rimonabant Synthesis
| Step | Reaction | Starting Materials | Reagents & Solvents | Reaction Conditions | Yield | Purity |
| 1 | Condensation | 4-Chloropropiophenone, Diethyl oxalate | LiHMDS, Methyl cyclohexane | 15-25 °C | 70% | >95% |
| 2 | Hydrazone Formation & Cyclization | Ethyl 4-(4-chlorophenyl)-2,4-dioxo-3-methylbutanoate, 2,4-Dichlorophenylhydrazine hydrochloride | Toluene, p-Toluenesulfonic acid | Reflux | Moderate | >97% |
| 3 | Saponification | 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid ethyl ester | KOH, Methanol | Room Temperature | High | >98% |
| 4 | Amidation | 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid, N-Aminopiperidine | DCC, HOBt, Dichloromethane | Ambient Temperature | Good | >99% |
Experimental Protocol: Synthesis of Rimonabant
Step 1: Synthesis of Lithium Salt of Ethyl 4-(4-Chlorophenyl)-3-methyl-4-oxydo-2-oxobuten-3-oate [6]
-
Charge a round bottom flask with 300 mL of methyl cyclohexane and 300 mL of lithium hexamethyldisilazane (LiHMDS) under a nitrogen atmosphere and cool to 15–25 °C.
-
Add a solution of 50.0 g of 4-chloropropiophenone in 125 mL of methyl cyclohexane over 30–45 minutes and stir for 2.5 hours.
-
Add 47.8 g of diethyl oxalate over 30–45 minutes and stir for 17 hours.
Step 2 & 3: Synthesis of 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic Acid [6]
-
Add 2,4-dichlorophenylhydrazine hydrochloride (13.3 g) in ethanol (20 ml) to a solution of ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate (17.6 g) in toluene (50 ml) and stir for 18 hours at room temperature.[6]
-
Add p-toluenesulfonic acid (0.56 g) and distill the water-ethanol-toluene azeotrope.
-
Continue refluxing in toluene for 1 hour, then cool to room temperature and filter off any insoluble material.
-
Remove the solvents under reduced pressure to yield an oil.
-
Add KOH pellets (8.1 g) to a solution of the oil in 100 ml of methanol and leave for 1 hour at room temperature.
-
Decant the solution into 200 ml of water at 60 °C.
-
Add hydrochloric acid to the aqueous phase until the pH is 1.5.
-
Filter the colorless crystals, wash with water, and dry under vacuum.
Step 4: Synthesis of Rimonabant
-
Prepare a mixture of 45.0 g of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid in 450 mL of dichloromethane and 18.7 g of hydroxybenzotriazole (HOBt) and stir for 10 minutes.
-
Add a solution of 29.3 g of dicyclohexylcarbodiimide (DCC) in 900 mL of dichloromethane over 15–30 minutes and stir for 1.5 hours at ambient temperature.
-
Filter the dicyclohexylurea and wash with dichloromethane.
-
Remove the solvent from the filtrate under reduced pressure.
-
To the crude product, add 900 mL of dichloromethane and 15.4 g of potassium carbonate and stir for 10 minutes.
-
Add a solution of 11.8 g of 1-aminopiperidine in 450 mL of dichloromethane over 15–30 minutes and stir for 45–60 minutes at ambient temperature.
-
Work up the reaction to isolate Rimonabant.
Rimonabant Synthesis Workflow
Caption: Synthetic route for Rimonabant.
References
- 1. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 4. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(1H-pyrazol-1-yl)propanoic Acid in Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
The pyrazole ring is a privileged scaffold in modern agrochemical discovery, lending its versatile structure to a wide array of potent herbicides, fungicides, and insecticides. 2-(1H-pyrazol-1-yl)propanoic acid is a key building block in the synthesis of these next-generation crop protection agents. Its propanoic acid moiety offers a reactive handle for derivatization, while the pyrazole core provides a stable and tunable platform for interaction with various biological targets. These application notes provide an overview of the utility of this compound in agrochemical development, complete with experimental protocols and mechanistic insights.
Herbicidal Applications: A Bioisosteric Approach to Novel Herbicides
A significant application of this compound in herbicide discovery lies in its role as a bioisostere for the aryloxyphenoxy group found in widely used "fop" herbicides. This class of herbicides traditionally targets the acetyl-CoA carboxylase (ACCase) enzyme in grasses. By replacing the aryloxyphenoxy moiety with a substituted pyrazole, researchers can develop novel herbicides with potentially improved efficacy, selectivity, and metabolic stability.
Furthermore, the pyrazole scaffold is a cornerstone of another major class of herbicides: the 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. These compounds disrupt the biosynthesis of essential pigments in plants, leading to bleaching and eventual death of susceptible weeds.
Table 1: Herbicidal Activity of Representative Pyrazole Derivatives
| Compound ID | Target Weed(s) | Bioassay Type | Activity Metric | Value | Reference Compound |
| V-7 | Arabidopsis thaliana | Root Growth Inhibition | IC₅₀ | 45-fold lower than Halauxifen-methyl | Halauxifen-methyl |
| V-8 | Broadleaf Weeds | Post-emergence | > Picloram at 300 g/ha | - | Picloram |
| 6a | Setaria viridis | Post-emergence | 50% Inhibition | - | Pyroxasulfone |
| 6c | Setaria viridis | Post-emergence | 50% Inhibition | - | Pyroxasulfone |
| 11a | Dicotyledonous & Monocotyledonous Weeds | Pre-emergence | Good activity at 150 g/ha | - | Metolachlor |
Fungicidal and Insecticidal Applications: A Versatile Core Structure
The utility of the pyrazole nucleus extends beyond herbicides. Pyrazole-carboxamides are a prominent class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiratory chain in pathogenic fungi. In the realm of insecticides, the phenylpyrazole fipronil is a broad-spectrum agent that targets the central nervous system of insects.
Table 2: Fungicidal and Insecticidal Activity of Representative Pyrazole Derivatives
| Compound Class | Target Pest/Pathogen | Mode of Action | Commercial Examples |
| Pyrazole-Carboxamides | Various Fungi | Succinate Dehydrogenase Inhibition | Bixafen, Fluxapyroxad, Penthiopyrad |
| Phenylpyrazoles | Wide range of insects | GABA-gated Chloride Channel Blocker | Fipronil |
Experimental Protocols
Protocol 1: Synthesis of a Representative Herbicidal this compound Derivative
This protocol describes a representative synthesis of a herbicidal compound derived from this compound, illustrating its use as a building block.
Step 1: Esterification of this compound
-
To a solution of this compound (1 eq.) in methanol, add a catalytic amount of sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the methyl ester.
Step 2: N-arylation of the pyrazole ester
-
In a dry flask under an inert atmosphere, dissolve the methyl 2-(1H-pyrazol-1-yl)propanoate (1 eq.) in a suitable solvent such as DMF.
-
Add a substituted aryl halide (e.g., a substituted 2-picolinic acid derivative) (1.1 eq.) and a base such as potassium carbonate (2 eq.).
-
Heat the reaction mixture at 80-100 °C for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture, pour it into water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired N-aryl pyrazole derivative.
Step 3: Saponification to the final herbicidal acid
-
Dissolve the purified ester from Step 2 in a mixture of THF and water.
-
Add an excess of lithium hydroxide (or sodium hydroxide) and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, acidify the mixture with dilute HCl to pH 2-3.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the final herbicidal acid.
Protocol 2: In Vitro Herbicidal Activity Assay (Root Growth Inhibition)
This protocol is a general method to assess the herbicidal potential of newly synthesized compounds.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the stock solution in a nutrient agar medium.
-
Pour the agar into petri dishes and allow it to solidify.
-
Sterilize seeds of a model plant (e.g., Arabidopsis thaliana) and place them on the surface of the agar.
-
Incubate the petri dishes vertically in a growth chamber under controlled light and temperature conditions.
-
After a set period (e.g., 7-10 days), measure the root length of the seedlings.
-
Calculate the percentage of root growth inhibition compared to a control (solvent only).
-
Determine the IC₅₀ value (the concentration that causes 50% inhibition of root growth).
Visualizations
Caption: Synthetic and biological evaluation workflow for novel herbicides.
Caption: Mode of action of HPPD-inhibiting pyrazole herbicides.
Caption: Fipronil's mode of action on insect GABA receptors.
Application Notes and Protocols for One-Pot Synthesis of Substituted Pyrazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrazole and its derivatives are a cornerstone in heterocyclic chemistry, primarily due to their wide range of applications in the pharmaceutical and agrochemical industries.[1] Compounds containing the pyrazole scaffold exhibit diverse biological activities, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties. Traditional multi-step syntheses of these compounds can be time-consuming and inefficient. One-pot synthesis and multi-component reactions (MCRs) have emerged as powerful, eco-friendly strategies for the construction of complex pyrazole derivatives.[2] These methods enhance efficiency by combining multiple reaction steps into a single operation, which saves time, reduces waste, and simplifies purification processes, aligning with the principles of green chemistry.[3][4]
This document provides detailed application notes and protocols for three versatile one-pot methods for synthesizing substituted pyrazoles.
Application Note 1: Four-Component Synthesis of Pyrano[2,3-c]pyrazole Derivatives
The four-component reaction (4CR) is a highly efficient method for synthesizing fused heterocyclic systems like pyrano[2,3-c]pyrazoles, which are known for their significant biological activities.[3] This one-pot approach typically involves the reaction of an aromatic aldehyde, malononitrile, a β-ketoester (such as ethyl acetoacetate), and a hydrazine derivative.[3][5] The use of simple catalysts like piperidine in aqueous or ethanolic media makes this a practical and environmentally friendly option.[3][5]
Experimental Protocol: Synthesis of 6-amino-4-aryl-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles
This protocol details a typical four-component synthesis of pyrano[2,3-c]pyrazole derivatives.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Phenylhydrazine (1 mmol)
-
Ethanol (10 mL)
-
Piperidine (5 mol%)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and phenylhydrazine (1 mmol) in ethanol (10 mL).[3]
-
Add a catalytic amount of piperidine (5 mol%) to the mixture.[3]
-
Stir the reaction mixture vigorously at room temperature or under reflux.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can range from 20 minutes to several hours, depending on the specific substrates.[3][5]
-
Upon completion, cool the reaction mixture to room temperature. The solid product often precipitates from the solution.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure product.
Data Presentation
| Entry | Aldehyde (R) | Catalyst | Time | Yield (%) | Reference |
| 1 | C₆H₅ | Piperidine | 20 min | 93 | [5] |
| 2 | 4-Cl-C₆H₄ | Piperidine | 20 min | 91 | [5] |
| 3 | 4-MeO-C₆H₄ | Piperidine | 20 min | 90 | [5] |
| 4 | 4-NO₂-C₆H₄ | Piperidine | 20 min | 88 | [5] |
Visualization: Workflow for 4CR Synthesis of Pyrano[2,3-c]pyrazoles```dot
Caption: Logical workflow for the three-component synthesis of pyrazoles.
Conclusion: One-pot synthesis methodologies provide powerful and efficient avenues for the construction of substituted pyrazoles. The multi-component, cyclocondensation, and tandem condensation-oxidation reactions detailed in these notes represent versatile, scalable, and often environmentally benign alternatives to traditional linear syntheses. T[3][2][6]hese protocols can be readily adapted by researchers in academia and industry to accelerate the discovery and development of novel pyrazole-based compounds for pharmaceutical and other applications.
References
- 1. jocpr.com [jocpr.com]
- 2. Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benthamscience.com [benthamscience.com]
- 5. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]
- 6. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1H-pyrazol-1-yl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2-(1H-pyrazol-1-yl)propanoic acid. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield of this compound is consistently low. What are the potential causes?
Low overall yield can stem from issues in either the initial N-alkylation/Michael addition step or the final hydrolysis of the ester intermediate. Key factors to investigate include:
-
Inefficient N-alkylation or Michael Addition: This could be due to suboptimal reaction conditions, leading to a low yield of the ester intermediate, ethyl 2-(1H-pyrazol-1-yl)propanoate.
-
Incomplete Hydrolysis: The conversion of the ester to the final carboxylic acid may not be proceeding to completion.
-
Formation of Side Products: The generation of unwanted byproducts, particularly the N2-alkylated regioisomer, can significantly reduce the yield of the desired N1-isomer.
-
Product Loss During Work-up and Purification: The target molecule might be lost during extraction, crystallization, or chromatographic purification steps.
Q2: I am observing the formation of a significant amount of an isomeric byproduct. How can I improve the regioselectivity of the N-alkylation?
The formation of the N2-alkylated isomer is a common side reaction in the alkylation of pyrazoles. The ratio of N1 to N2 isomers is influenced by several factors:
-
Steric Hindrance: Alkylation tends to occur at the less sterically hindered nitrogen atom. If the pyrazole starting material is substituted at the C3 or C5 position, this can direct the alkylation.
-
Reaction Conditions: The choice of base and solvent plays a crucial role. For instance, using a combination of sodium hydride (NaH) in a polar apathetic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), or potassium carbonate (K2CO3) in dimethyl sulfoxide (DMSO), has been shown to favor N1-alkylation.[1]
-
Nature of the Alkylating Agent: The structure of the electrophile can influence the site of attack.
Troubleshooting Steps:
-
Modify the Base and Solvent System: If you are using milder bases or less polar solvents, consider switching to NaH in DMF or K2CO3 in DMSO to favor N1-alkylation.
-
Control the Temperature: Running the reaction at a lower temperature may improve selectivity, although it might require longer reaction times.
Q3: The hydrolysis of the ethyl ester intermediate is sluggish and incomplete. How can I drive this reaction to completion?
Incomplete hydrolysis is a frequent cause of low yields of the final acid.
Troubleshooting Steps:
-
Increase Reaction Time and/or Temperature: Prolonging the reaction time or carefully increasing the temperature can help push the equilibrium towards the product.
-
Use a Co-solvent: If the ester has poor solubility in the aqueous base, adding a co-solvent like methanol or ethanol can improve miscibility and reaction rate.
-
Ensure Sufficient Base: Use a molar excess of the base (e.g., lithium hydroxide or sodium hydroxide) to ensure complete saponification.
Q4: I am having difficulty purifying the final product. What are the recommended purification methods?
Purification of this compound can be challenging due to its polarity and potential for co-precipitation with inorganic salts.
Troubleshooting Steps:
-
Acid-Base Extraction: After hydrolysis, carefully acidify the reaction mixture to protonate the carboxylate. The product can then be extracted into an organic solvent. Washing the organic layer with brine can help remove residual water and inorganic salts.
-
Crystallization: Recrystallization from a suitable solvent system (e.g., water, ethanol/water, or ethyl acetate/hexanes) can be an effective purification method.
-
Column Chromatography: If other methods fail, silica gel chromatography can be used. A polar eluent system, such as dichloromethane/methanol or ethyl acetate/acetic acid, will likely be required.
Quantitative Data Summary
The following table summarizes representative yields for the key steps in the synthesis of this compound and analogous reactions reported in the literature. Actual yields may vary depending on the specific experimental conditions.
| Step | Reaction | Reagents/Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| 1a | N-Alkylation of Pyrazole | Ethyl 2-bromopropionate, K2CO3 | DMF | Room Temp. | 12 h | 70-85 (ester) | Analogous Reactions |
| 1b | Michael Addition of Pyrazole | Ethyl acrylate, DBU | Neat | 80 °C | 5 h | >95 (ester) | [2] |
| 2 | Ester Hydrolysis | LiOH or NaOH | Water/Methanol | Reflux | 4-12 h | 85-95 (acid) | General Procedures |
Experimental Protocols
Protocol 1: Synthesis via N-Alkylation and Subsequent Hydrolysis
Step 1: Synthesis of Ethyl 2-(1H-pyrazol-1-yl)propanoate
-
To a solution of pyrazole (1.0 eq) in dry dimethylformamide (DMF), add potassium carbonate (K2CO3, 1.5 eq) at room temperature.
-
Stir the suspension for 30 minutes.
-
Add ethyl 2-bromopropionate (1.1 eq) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 2-(1H-pyrazol-1-yl)propanoate.
Step 2: Hydrolysis to this compound
-
Dissolve the ethyl 2-(1H-pyrazol-1-yl)propanoate (1.0 eq) in a mixture of methanol and water.
-
Add lithium hydroxide (LiOH, 2.0 eq) to the solution.
-
Reflux the mixture for 4-8 hours, or until TLC indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Protocol 2: Synthesis via Michael Addition and Subsequent Hydrolysis
Step 1: Synthesis of Ethyl 2-(1H-pyrazol-1-yl)propanoate
-
To a neat mixture of pyrazole (1.0 eq) and ethyl acrylate (1.2 eq), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 eq) as a catalyst.
-
Heat the reaction mixture at 80°C for 5-10 hours, monitoring by TLC.
-
Upon completion, cool the mixture and purify directly by column chromatography on silica gel to obtain ethyl 2-(1H-pyrazol-1-yl)propanoate.
Step 2: Hydrolysis to this compound
Follow the same procedure as described in Step 2 of Protocol 1.
Visualizations
Experimental Workflow for N-Alkylation Route
Caption: Workflow for the synthesis of this compound via N-alkylation.
Potential Signaling Pathway Involvement: JAK-STAT Pathway
While the specific biological activity of this compound is not extensively documented, many pyrazole-containing compounds are known to be potent inhibitors of Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway.[3][4][5][6] This pathway is crucial in mediating cellular responses to a variety of cytokines and growth factors and is often dysregulated in inflammatory diseases and cancers.[7][8][9] A pyrazole-based inhibitor would typically compete with ATP for the binding site in the kinase domain of a JAK protein.
Caption: Inhibition of the JAK-STAT signaling pathway by a pyrazole-based inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Michael-type addition of azoles of broad-scale acidity to methyl acrylate | Semantic Scholar [semanticscholar.org]
- 3. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. researchgate.net [researchgate.net]
- 9. Development of pyrazole derivatives in the management of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Pyrazole Carboxylic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of pyrazole carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude pyrazole carboxylic acid samples?
A1: Common impurities can include unreacted starting materials (e.g., dicarbonyl compounds and hydrazines), regioisomers formed during synthesis, and byproducts from side reactions. The specific impurities will depend on the synthetic route employed. For instance, in Knorr-type syntheses, the formation of isomeric pyrazoles is a well-known challenge.[1] Decomposition of reagents, such as phenylhydrazine, can also introduce colored byproducts.[1]
Q2: How do I select an appropriate solvent for the recrystallization of my pyrazole carboxylic acid?
A2: The ideal recrystallization solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For pyrazole carboxylic acids, which are often polar, common single solvents include ethanol, methanol, isopropanol, acetone, ethyl acetate, and water.[2] Mixed solvent systems are also highly effective. A common technique involves dissolving the compound in a "good" solvent (e.g., hot ethanol or methanol) and then adding a hot "anti-solvent" (e.g., water or hexane) until turbidity is observed, followed by slow cooling.[2]
Q3: My pyrazole carboxylic acid is "oiling out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.[2] Here are several strategies to address this issue:
-
Increase Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point.[2]
-
Slow Cooling: Ensure the solution cools as slowly as possible. Using an insulated container can promote gradual cooling.[2]
-
Change the Solvent System: Experiment with different solvent or solvent/anti-solvent combinations. A solvent with a lower boiling point might be beneficial.[2]
-
Use a Seed Crystal: Adding a small, pure crystal of your compound to the cooled, supersaturated solution can induce crystallization.[2]
Q4: The yield of my recrystallized pyrazole carboxylic acid is very low. How can I improve it?
A4: Low yield during recrystallization can be due to several factors. To improve recovery, consider the following:
-
Minimize Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve your crude product.[2]
-
Thorough Cooling: Ensure the solution is cooled to a low temperature (e.g., in an ice bath) to maximize precipitation, provided the dissolved impurities do not also precipitate.
-
Solvent Choice: The solubility profile of your compound in the chosen solvent is critical. If the compound is too soluble at low temperatures, you will have significant losses in the mother liquor.
Troubleshooting Guides
Problem 1: Difficulty in Removing Regioisomers
Symptoms:
-
NMR or HPLC analysis shows the presence of more than one pyrazole isomer.
-
Physical properties (e.g., melting point) are inconsistent with literature values.
Possible Causes:
-
The reaction conditions of the pyrazole synthesis (e.g., pH, temperature) were not optimal, leading to the formation of multiple regioisomers.
Solutions:
-
Fractional Recrystallization: This technique can be effective if the regioisomers have sufficiently different solubilities in a particular solvent system. It involves multiple, sequential recrystallization steps to enrich one isomer.[2]
-
Column Chromatography: This is often the most effective method for separating isomers. A systematic approach to solvent system selection is crucial. Start with a non-polar solvent and gradually increase polarity.
Problem 2: Poor Separation during Column Chromatography
Symptoms:
-
Co-elution of the desired product with impurities.
-
Broad peaks or tailing during elution.
Possible Causes:
-
Inappropriate choice of stationary phase (e.g., silica gel, alumina).
-
Incorrect mobile phase composition (polarity is too high or too low).
-
The compound is interacting strongly with the stationary phase (e.g., acidic protons of the carboxylic acid binding to silica).
Solutions:
-
Mobile Phase Modification: For acidic compounds like pyrazole carboxylic acids on silica gel, adding a small amount of a polar, acidic solvent like acetic acid or formic acid to the mobile phase can improve peak shape and separation by suppressing the ionization of the carboxylic acid.
-
Stationary Phase Selection: Consider using a different stationary phase, such as reverse-phase silica (C18), if separation on normal-phase silica is problematic.
-
Gradient Elution: Employing a solvent gradient (gradually increasing the polarity of the mobile phase) can help to separate compounds with a wide range of polarities.
Experimental Protocols
Protocol 1: General Single-Solvent Recrystallization
-
Dissolution: Place the crude pyrazole carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture on a hot plate while stirring until the solvent boils and the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution.[2]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large crystals. Further cooling in an ice bath can maximize yield.[2]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals, for example, in a desiccator under vacuum.[2]
Protocol 2: Column Chromatography for Isomer Separation
-
Column Packing: Prepare a column with silica gel as the stationary phase, using a suitable non-polar solvent (e.g., hexane) to create a slurry and pack the column.
-
Sample Loading: Dissolve the crude pyrazole carboxylic acid mixture in a minimal amount of the mobile phase or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry silica-adsorbed sample to the top of the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in increasing proportions (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate).
-
Fraction Collection: Collect fractions and monitor their composition using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the fractions containing the pure desired product and remove the solvent under reduced pressure.
Data Presentation
Table 1: Common Solvents for Recrystallization of Pyrazole Derivatives
| Solvent/System | Type | Polarity | Notes |
| Ethanol | Protic | High | Good for many polar pyrazole derivatives.[2] |
| Methanol | Protic | High | Similar to ethanol, often used for recrystallization.[3] |
| Isopropanol | Protic | Medium | A less polar alcohol option.[2] |
| Acetone | Aprotic | High | A versatile solvent for a range of polarities.[2] |
| Ethyl Acetate | Aprotic | Medium | Good for compounds of intermediate polarity.[2] |
| Water | Protic | Very High | Can be used for highly polar pyrazole carboxylic acids or as an anti-solvent.[2] |
| Ethanol/Water | Mixed Protic | High | A common and effective mixed-solvent system.[2] |
| Hexane/Ethyl Acetate | Mixed Aprotic | Low to Medium | Useful for less polar derivatives.[2] |
Visualizations
Caption: A typical workflow for the purification of pyrazole carboxylic acids.
Caption: A troubleshooting decision tree for common purification challenges.
References
Technical Support Center: Optimizing Pyrazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for pyrazole synthesis and what is its general mechanism?
A1: The most prevalent method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. The reaction is typically acid-catalyzed and proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[1]
Q2: My pyrazole synthesis is resulting in a low yield. What are the potential causes and solutions?
A2: Low yields in pyrazole synthesis can arise from several factors, including the purity of starting materials, suboptimal reaction conditions, and competing side reactions. It is recommended to ensure the purity of the 1,3-dicarbonyl compound and the hydrazine, as impurities can lead to side reactions.[2] Hydrazine derivatives can degrade over time, so using a fresh reagent is advisable.[2] Optimizing reaction stoichiometry, temperature, and reaction time can also significantly improve yields.[2]
Q3: How can I control the regioselectivity of my pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl compound?
A3: The formation of regioisomers is a common challenge with unsymmetrical 1,3-dicarbonyls.[2] Regioselectivity is influenced by steric hindrance, electronic effects, and reaction pH.[3] The initial nucleophilic attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon.[3] Utilizing fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to significantly improve regioselectivity in favor of the desired isomer.[4][5]
Q4: My reaction mixture has turned a dark color. Is this normal and how can I purify my product?
A4: Discoloration, often to a yellow or red hue, is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts. This is often due to the formation of colored impurities from the hydrazine starting material.[2] Purification can typically be achieved through recrystallization from a suitable solvent or by column chromatography on silica gel.[1][2]
Troubleshooting Guides
Issue 1: Low Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Impure Starting Materials | - Ensure the purity of the 1,3-dicarbonyl compound and hydrazine using techniques like NMR or GC-MS before use. - Use freshly opened or purified hydrazine derivatives, as they can degrade over time.[2] |
| Suboptimal Stoichiometry | - Experiment with a slight excess (1.1-1.2 equivalents) of the hydrazine to drive the reaction to completion. |
| Incorrect Reaction Temperature | - Monitor the reaction at different temperatures to find the optimal condition. For some reactions, heating is necessary, while others proceed well at room temperature. |
| Inappropriate Reaction Time | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum product formation and avoid decomposition from prolonged reaction times.[1] |
| Poor Catalyst Performance | - If using a catalyst, screen different acids (e.g., acetic acid, HCl) or consider catalyst-free conditions if applicable. For some syntheses, a green catalyst like nano-ZnO has shown excellent yields.[3] |
Issue 2: Formation of Regioisomers
| Controlling Factor | Optimization Strategy |
| Solvent Effects | - Utilize fluorinated alcohols such as TFE or HFIP as solvents to enhance regioselectivity.[4][5] |
| pH Control | - Adjusting the pH of the reaction mixture can influence the site of the initial nucleophilic attack. Acidic conditions can protonate the hydrazine, altering its nucleophilicity.[3] |
| Steric and Electronic Effects | - Choose starting materials where the electronic and steric differences between the two carbonyl groups are maximized to favor the formation of a single regioisomer. |
| Microwave Irradiation | - Microwave-assisted synthesis can sometimes favor the formation of the thermodynamically more stable isomer and can significantly reduce reaction times.[6] |
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dimethylpyrazole
This protocol describes the synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine sulfate.
Materials:
-
Hydrazine sulfate
-
10% Sodium hydroxide solution
-
Acetylacetone
-
Ether
-
Saturated sodium chloride solution
-
Anhydrous potassium carbonate
-
Petroleum ether (90-100°C)
Procedure:
-
In a 1-liter round-bottomed flask equipped with a stirrer, thermometer, and separatory funnel, place 65 g (0.5 mole) of hydrazine sulfate and 400 g of 10% sodium hydroxide solution.
-
Cool the flask in an ice bath. Once the temperature reaches 15°C, add 50 g (0.5 mole) of acetylacetone dropwise with stirring, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.
-
Stir the mixture for an additional hour at 15°C.
-
Dilute the reaction mixture with 200 ml of water to dissolve any precipitated inorganic salts.
-
Transfer the mixture to a 1-liter separatory funnel and extract with 125 ml of ether.
-
Separate the layers and extract the aqueous layer with four 40-ml portions of ether.
-
Combine the ether extracts, wash once with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.
-
Remove the ether by distillation. The resulting slightly yellow crystalline residue of 3,5-dimethylpyrazole should weigh 37–39 g (77–81% yield) with a melting point of 107–108°C.
-
The product can be recrystallized from approximately 250 ml of 90–100° petroleum ether.[7]
Protocol 2: Synthesis of Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one)
This protocol details the synthesis of the neuroprotective agent Edaravone.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Diethyl ether
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.[1]
-
Heat the reaction mixture under reflux for 1 hour.[1]
-
Cool the resulting syrup in an ice bath.[1]
-
Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.[1]
-
Collect the crude product by vacuum filtration and wash with a small amount of cold solvent.
-
The pure pyrazolone can be obtained by recrystallization from ethanol.[1]
Visual Guides
Caption: Experimental workflow for Knorr pyrazole synthesis.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. scielo.br [scielo.br]
- 7. Organic Syntheses Procedure [orgsyn.org]
Side reaction formation in Knorr pyrazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reaction formation during the Knorr pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Knorr pyrazole synthesis and what are its primary applications?
The Knorr pyrazole synthesis is a fundamental organic reaction that involves the condensation of a hydrazine or its derivatives with a 1,3-dicarbonyl compound to produce a pyrazole ring system.[1][2] This reaction is widely used in the pharmaceutical and agrochemical industries due to the prevalence of the pyrazole motif in many biologically active compounds, including analgesics, anti-inflammatory drugs, and herbicides.[3][4]
Q2: What is the most common side reaction in the Knorr pyrazole synthesis?
The most frequently encountered side reaction is the formation of regioisomers when an unsymmetrical 1,3-dicarbonyl compound is reacted with a substituted hydrazine.[4] This occurs because the initial nucleophilic attack of the substituted hydrazine can happen at either of the two distinct carbonyl carbons, leading to a mixture of two pyrazole products that can be challenging to separate.[4][5]
Q3: What are other potential side reactions I should be aware of?
Beyond regioisomer formation, other common side reactions include:
-
Pyrazolone Formation: When using β-ketoesters as the 1,3-dicarbonyl component, the reaction can yield pyrazolones as the major or side product.
-
Incomplete Cyclization: The reaction may stall at the hydrazone intermediate, particularly under neutral or high pH conditions, preventing the formation of the final pyrazole ring.[6]
-
Di-addition of Hydrazine: An excess of hydrazine can sometimes lead to the formation of a di-addition intermediate, which may not efficiently convert to the desired pyrazole.[5][7]
-
Formation of Colored Impurities and Tars: The decomposition of hydrazine, especially under high temperatures or strongly acidic conditions, can lead to the formation of colored impurities and tarry materials, complicating purification.[8][9]
-
5-Aminopyrazole Formation: When using β-ketonitriles, a variation of the Knorr synthesis, 5-aminopyrazoles can be formed as the desired product or a potential side product depending on the reaction pathway.[10]
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the Knorr pyrazole synthesis.
Issue 1: Formation of Regioisomers
-
Symptoms:
-
NMR spectra of the product show two distinct sets of peaks.
-
TLC analysis reveals multiple spots that are difficult to separate.
-
The isolated product has a broad melting point range.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for regioisomer formation.
-
Solutions:
-
Solvent Modification: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase the regioselectivity of the reaction.[11][12]
-
pH Control: The regioselectivity can be influenced by the reaction pH. Systematic variation of acidic or basic catalysts should be explored to favor the formation of the desired isomer.[5]
-
Purification: If a mixture is unavoidable, careful column chromatography on silica gel is often required to separate the regioisomers.
-
Issue 2: Low Yield or Incomplete Reaction
-
Symptoms:
-
TLC analysis shows a significant amount of unreacted starting materials after an extended reaction time.
-
The isolated yield of the desired pyrazole is low.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
-
Solutions:
-
Purity of Reactants: Ensure that the hydrazine and 1,3-dicarbonyl compounds are of high purity, as impurities can inhibit the reaction or lead to side products.
-
Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature while monitoring for product formation and decomposition.
-
Catalyst: The reaction is often acid-catalyzed. If the reaction is sluggish, a stronger acid catalyst might be required. Conversely, if decomposition is observed, a milder acid or even basic conditions could be beneficial.[1]
-
pH: At neutral or high pH, the reaction can stall at the hydrazone intermediate. Acidic conditions generally favor the cyclization and dehydration steps.[6]
-
-
Issue 3: Formation of Colored Impurities and Tar
-
Symptoms:
-
The reaction mixture turns dark yellow, red, or brown.
-
A tarry, insoluble material is formed, making workup and purification difficult.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for colored impurities and tar formation.
-
Solutions:
-
Hydrazine Quality: Hydrazines can decompose over time, especially when exposed to air and light. Use freshly opened or purified hydrazine.
-
Temperature Control: Avoid excessive heating, as this can accelerate the decomposition of the hydrazine starting material.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that may lead to colored impurities.
-
Purification: If colored impurities are formed, they can sometimes be removed by treating the crude product with activated carbon or by column chromatography. A silica plug filtration can also be effective in removing baseline impurities.[9]
-
Data Presentation
Table 1: Influence of Solvent on Regioselectivity in the Reaction of 1,3-Diketones with Methylhydrazine
| Entry | 1,3-Diketone | Solvent | Ratio of Regioisomers (A:B) | Total Yield (%) |
| 1 | 1-Phenyl-1,3-butanedione | Ethanol | 1 : 1.2 | 85 |
| 2 | 1-Phenyl-1,3-butanedione | TFE | 1 : 9 | 82 |
| 3 | 1-(4-Chlorophenyl)-1,3-butanedione | Ethanol | 1 : 1.5 | 88 |
| 4 | 1-(4-Chlorophenyl)-1,3-butanedione | TFE | 1 : 10 | 85 |
| 5 | 1-(4-Methoxyphenyl)-1,3-butanedione | Ethanol | 1 : 1.1 | 83 |
| 6 | 1-(4-Methoxyphenyl)-1,3-butanedione | TFE | 1 : 8 | 80 |
Data compiled from information suggesting fluorinated alcohols improve regioselectivity.[11][12] Regioisomer A is the product from the attack on the most sterically hindered carbonyl, and B is from the attack on the least hindered carbonyl.
Table 2: Comparison of Catalysts for Pyrazolone Synthesis from Ethyl Acetoacetate and Phenylhydrazine
| Entry | Catalyst | Reaction Time (min) | Yield (%) |
| 1 | None | 120 | 75 |
| 2 | Acetic Acid | 60 | 92 |
| 3 | SnCl₂ | 25 (Microwave) | 95 |
| 4 | Ammonium Chloride | 90 | 88 |
Data compiled from various sources describing pyrazolone synthesis.[1][8]
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Improved Regioselectivity
This protocol is adapted for improved regioselectivity using a fluorinated solvent.[11]
-
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone in TFE.
-
Add methylhydrazine dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the TFE under reduced pressure using a rotary evaporator.
-
Perform an aqueous work-up by diluting the residue with ethyl acetate and washing sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.
-
Protocol 2: Synthesis of a Pyrazolone from a β-Ketoester
This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.[13]
-
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
Water
-
-
Procedure:
-
In a 20-mL scintillation vial, mix ethyl benzoylacetate and hydrazine hydrate.
-
Add 1-propanol and glacial acetic acid to the mixture.
-
Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.
-
Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.
-
Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.
-
Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.
-
Signaling Pathways and Experimental Workflows
Knorr Pyrazole Synthesis: Main Reaction and Side Reactions
Caption: Main and side reaction pathways in Knorr pyrazole synthesis.
General Experimental Workflow for Knorr Pyrazole Synthesis
Caption: A general experimental workflow for the Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Regioselective Pyrazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to regioisomer formation during pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation important?
A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1][2] This typically occurs when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can result in two different substitution patterns.[1][2] Controlling the formation of a specific regioisomer is crucial because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[1]
Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?
A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:[1][3][4]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, directing the reaction to the less sterically crowded carbonyl group.[1][3][5]
-
Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.[1][3]
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen is protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[1][3][4]
-
Solvent: The choice of solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity compared to conventional solvents like ethanol.[3][4][6]
-
Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the ratio of regioisomers formed.[1][3]
Q3: My pyrazole synthesis is producing a mixture of regioisomers. What troubleshooting steps can I take?
A3: If you are observing the formation of a regioisomeric mixture, consider the following troubleshooting strategies:
-
Modify the Solvent: As a first step, switching to a fluorinated alcohol solvent such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity.[6] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group.[6]
-
Adjust the pH: Carefully controlling the pH of the reaction can direct the nucleophilic attack. Acidic conditions can protonate the more basic nitrogen of a substituted hydrazine, altering its nucleophilicity and favoring the formation of one regioisomer.[3][4]
-
Vary the Temperature: Lowering the reaction temperature may favor the kinetically controlled product, potentially leading to a higher ratio of a single regioisomer.
-
Introduce Steric Hindrance: If possible, modify your starting materials to introduce a bulky substituent on either the 1,3-dicarbonyl or the hydrazine. This can sterically direct the initial nucleophilic attack to the less hindered carbonyl group.[3]
-
Utilize a Catalyst: Certain catalysts, such as silver-based catalysts or nano-ZnO, have been reported to promote regioselective pyrazole synthesis.[7]
Q4: Are there alternative synthetic methods to the classical Knorr synthesis that offer better regioselectivity?
A4: Yes, several alternative methods can provide high regioselectivity:
-
Synthesis from Alkynes: The reaction of terminal alkynes with N-alkylated tosylhydrazones offers complete regioselectivity, especially when similar substituents are present.[8] Another approach involves a one-pot reaction of terminal alkynes, aromatic aldehydes, molecular iodine, and hydrazines to yield 1,3-disubstituted pyrazoles with high regioselectivity.[9]
-
[3+2] Cycloaddition Reactions: Base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones provides polysubstituted pyrazoles with excellent regioselectivity under mild conditions.[10][11]
-
Multicomponent Reactions: Certain multicomponent reactions can afford highly substituted pyrazoles with good regioselectivity in a single step.[12]
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution(s) |
| Low Regioselectivity (Mixture of Isomers) | Sub-optimal reaction conditions (solvent, pH, temperature). Similar steric and electronic properties of substituents on the 1,3-dicarbonyl. | Switch to a fluorinated alcohol solvent (TFE or HFIP).[6] Adjust the reaction pH to favor one reaction pathway.[3][4] Modify starting materials to introduce greater steric or electronic differentiation. |
| Reaction Not Proceeding or Low Yield | Poor quality of starting materials (especially hydrazine derivatives). Inappropriate solvent or temperature. | Use freshly purified or commercially available high-purity reagents. Optimize reaction temperature and solvent based on literature for similar substrates.[13] Consider using a catalyst to facilitate the reaction.[7] |
| Formation of Unexpected Byproducts | Side reactions due to impurities or harsh reaction conditions. | Purify starting materials thoroughly. Monitor the reaction closely by TLC or LC-MS to identify the formation of byproducts and optimize reaction time.[13] Consider milder reaction conditions. |
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1,3-Diketones with Methylhydrazine
| Entry | 1,3-Diketone (R¹) | Solvent | Isomer Ratio (A:B) | Total Yield (%) |
| 1 | 4-MeOC₆H₄ | EtOH | 55:45 | 85 |
| 2 | 4-MeOC₆H₄ | TFE | 90:10 | 88 |
| 3 | 4-MeOC₆H₄ | HFIP | >99:1 | 92 |
| 4 | 4-ClC₆H₄ | EtOH | 60:40 | 82 |
| 5 | 4-ClC₆H₄ | TFE | 92:8 | 85 |
| 6 | 4-ClC₆H₄ | HFIP | >99:1 | 90 |
Data synthesized from literature reports for illustrative purposes. Isomer A refers to the N-methyl group being adjacent to the R¹ substituent.
Experimental Protocols
Protocol 1: General Procedure for Regioselective Pyrazole Synthesis using Fluorinated Alcohols
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve the unsymmetrical 1,3-diketone (1.0 eq) in 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).
-
Addition of Hydrazine: Add the substituted hydrazine (1.1 eq) dropwise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring its progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the desired pyrazole regioisomer.[1]
Protocol 2: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes
-
Reactant Mixture: To a solution of the N-alkylated tosylhydrazone (1.0 eq) and the terminal alkyne (1.2 eq) in pyridine, add 18-crown-6.
-
Base Addition: Cool the mixture to 0 °C in an ice bath and add potassium tert-butoxide (t-BuOK) in portions.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quenching and Extraction: Quench the reaction with water and extract the product with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography on silica gel to obtain the pure 1,3,5-trisubstituted pyrazole.[1][8]
Visualization
Caption: Decision workflow for achieving regioselective pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Improving the Purity of 2-(1H-pyrazol-1-yl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 2-(1H-pyrazol-1-yl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common synthesis route for this compound is the aza-Michael addition of pyrazole to an acrylic acid derivative. Based on this, the most likely impurities are:
-
Unreacted Pyrazole: A starting material that may carry through the reaction.
-
Unreacted Acrylic Acid or its Ester: The other starting material in the Michael addition.
-
2-(1H-pyrazol-2-yl)propanoic acid: A regioisomer that can form during the alkylation of the pyrazole ring.[1]
-
Polymeric byproducts: Acrylic acid and its derivatives can sometimes polymerize under the reaction conditions.
Q2: What are the recommended purification methods for this compound?
A2: The primary methods for purifying this compound are:
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Acid-Base Extraction: This technique is highly effective for separating carboxylic acids from neutral or basic impurities.[2][3]
-
Recrystallization: A standard method for purifying solid compounds. Common solvent systems include ethanol/water mixtures.[4]
-
Column Chromatography: While effective, it may be less practical for large-scale purifications. Reversed-phase chromatography can be a good option.[4]
Q3: How can I confirm the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically used.[5][6][7] Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for confirming the chemical structure and identifying impurities.
Troubleshooting Guides
Issue 1: Presence of Unreacted Pyrazole in the Final Product
-
Symptom: A singlet signal corresponding to the N-H proton of pyrazole is observed in the 1H NMR spectrum, and a distinct spot for pyrazole is seen on TLC.
-
Cause: Incomplete reaction or inefficient removal during workup.
-
Solution: Acid-Base Extraction
-
Principle: this compound is acidic and will be deprotonated by a weak base to form a water-soluble carboxylate salt. Pyrazole is weakly basic and will remain in the organic phase.
-
Protocol:
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Extract the organic solution with a saturated aqueous solution of sodium bicarbonate. The desired product will move to the aqueous layer as its sodium salt.
-
Separate the aqueous layer and wash it with fresh ethyl acetate to remove any residual pyrazole.
-
Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~2-3. The purified this compound will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
-
Issue 2: Contamination with the Starting Acrylic Acid/Ester
-
Symptom: Signals corresponding to the vinyl protons of the acrylic acid derivative are present in the 1H NMR spectrum.
-
Cause: Incomplete reaction.
-
Solution: Recrystallization
-
Principle: The solubility of the desired product and the acrylic acid impurity will differ in a given solvent system, allowing for separation upon cooling.
-
Protocol:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add hot water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a cold ethanol/water mixture, and dry.
-
-
Issue 3: Separation of the 2-(1H-pyrazol-2-yl)propanoic acid Regioisomer
-
Symptom: Complex splitting patterns in the aromatic region of the 1H NMR spectrum suggest the presence of both N1 and N2 substituted pyrazole rings. HPLC analysis may show two closely eluting peaks.
-
Cause: The alkylation of pyrazole can occur at either of the two nitrogen atoms.
-
Solution: Fractional Recrystallization or Preparative HPLC
-
Fractional Recrystallization: This may be effective if the two isomers have significantly different solubilities. It involves multiple recrystallization steps to enrich one isomer.
-
Preparative HPLC: For high purity, preparative reversed-phase HPLC is the most effective method for separating regioisomers.
-
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Purity of Final Product (by HPLC) | Yield (%) | Key Impurities Removed |
| Acid-Base Extraction | >98% | 80-90% | Unreacted Pyrazole, Basic Impurities |
| Recrystallization (Ethanol/Water) | >95% | 70-85% | Unreacted Acrylic Acid, Polar Impurities |
| Column Chromatography (Silica Gel) | >99% | 50-70% | All major impurities, including regioisomer |
Table 2: HPLC Method Parameters for Purity Analysis
| Parameter | Value |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Column Temperature | 30 °C |
Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound (e.g., 5.0 g) in ethyl acetate (50 mL).
-
Extraction: Transfer the solution to a separatory funnel and add saturated sodium bicarbonate solution (30 mL). Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask.
-
Repeat Extraction: Add another portion of saturated sodium bicarbonate solution (20 mL) to the organic layer, shake, and combine the aqueous layers.
-
Backwash: Wash the combined aqueous layers with ethyl acetate (20 mL) to remove any remaining neutral or basic impurities. Discard the organic layer.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify by slowly adding 3M HCl with stirring until the pH is approximately 2-3 (check with pH paper). A white precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the solid with cold deionized water (2 x 15 mL).
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.
Protocol 2: Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol (e.g., 95%) and heat the mixture gently while stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration.
-
Addition of Anti-solvent: While the solution is still hot, add hot deionized water dropwise until the solution just begins to turn cloudy (turbid).
-
Clarification: If the solution becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Mandatory Visualization
Caption: Potential inhibition of the JAK/STAT signaling pathway.
Caption: Purification workflow for this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. iosrphr.org [iosrphr.org]
Technical Support Center: Pyrazole Derivative Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for the synthesis of pyrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing pyrazole derivatives?
A1: The most prevalent method for synthesizing pyrazoles is the Knorr pyrazole synthesis, which involves the condensation reaction of a 1,3-dicarbonyl compound with a hydrazine.[1] Other common methods include the reaction of α,β-unsaturated aldehydes and ketones with hydrazine and subsequent dehydrogenation, 1,3-dipolar cycloaddition reactions, and various multicomponent synthesis strategies.[1][2][3]
Q2: My pyrazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A2: Low yields in pyrazole synthesis can stem from several factors, including the purity of starting materials, suboptimal reaction conditions, and the formation of side products.[2] To troubleshoot this, consider the following:
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Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure. Impurities can lead to side reactions and complicate purification. Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.
-
Reaction Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion. A slight excess of the hydrazine (around 1.1 equivalents) is sometimes used to drive the reaction to completion.
-
Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the yield. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
-
pH Control: The pH of the reaction mixture can be critical. For Knorr synthesis, acidic catalysis is often employed. However, the optimal pH can vary depending on the specific substrates.
Q3: I am observing the formation of two regioisomers in my reaction. How can I improve the regioselectivity?
A3: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The regioselectivity is influenced by both steric and electronic factors of the substituents on the reactants. Strategies to improve regioselectivity include:
-
Solvent Choice: The solvent can have a dramatic effect on regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase the regioselectivity in favor of one isomer compared to traditional solvents like ethanol.[4][5]
-
Steric Hindrance: A bulky substituent on either the dicarbonyl compound or the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.
-
Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound can make one carbonyl group more electrophilic, directing the initial nucleophilic attack of the hydrazine.[5]
Q4: My reaction mixture has turned a dark yellow/red color. Is this normal and how can I obtain a clean product?
A4: Discoloration of the reaction mixture, particularly to yellow or red, is a frequent observation in pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride. This is often due to the formation of colored impurities from the hydrazine starting material.[1] To mitigate this and purify the product:
-
Purification of Hydrazine: If the starting hydrazine is old or discolored, consider purifying it by distillation or recrystallization before use.
-
Reaction under Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize the formation of colored byproducts resulting from oxidative processes.
-
Purification Techniques: The colored impurities can often be removed during workup and purification. Column chromatography on silica gel is a very effective method. Recrystallization is also a powerful technique for removing colored impurities; sometimes, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities.[6]
Q5: I am having trouble purifying my pyrazole derivative by recrystallization. What are some common issues and solutions?
A5: Recrystallization is a powerful purification technique for pyrazole derivatives, but challenges can arise. Here are some common issues and their solutions:
-
No Crystals Form Upon Cooling: The solution may not be supersaturated. Try concentrating the solution by carefully evaporating some of the solvent, scratching the inside of the flask with a glass rod to create nucleation sites, or adding a seed crystal of the pure compound.[6]
-
Oiling Out: The compound may be precipitating as an oil instead of crystals. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly. Try using a lower-boiling point solvent or allowing the solution to cool more slowly.[7]
-
Crystallization is Too Rapid: Fast crystallization can trap impurities. To slow it down, use a slightly larger volume of solvent than the minimum required for dissolution at high temperature and allow the solution to cool to room temperature slowly before placing it in an ice bath.[6][7]
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity and Yield of N-Methylpyrazole Synthesis
| 1,3-Diketone (R1, R2) | Hydrazine | Solvent | Regioisomeric Ratio (A:B) | Total Yield (%) |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | EtOH | 1:1.3 | 85 |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | TFE | 98:2 | 90 |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | HFIP | >99:1 | 92 |
| 1-phenyl-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | EtOH | 1:1.5 | 88 |
| 1-phenyl-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | TFE | 95:5 | 91 |
| 1-phenyl-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | HFIP | >99:1 | 94 |
Data adapted from Flores, A. F., et al. J. Org. Chem. 2008, 73 (9), pp 3523–3526.[4] Regioisomer A refers to the pyrazole with the N-methyl group adjacent to the R2 substituent.
Experimental Protocols
Protocol 1: Knorr Pyrazole Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
This protocol describes the synthesis of a pyrazolone via the condensation of ethyl acetoacetate and phenylhydrazine.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Glacial Acetic Acid
-
1-Propanol
-
Water
Procedure:
-
In a 20-mL scintillation vial, combine ethyl acetoacetate (3 mmol) and phenylhydrazine (3 mmol).
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[8]
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[8][9]
-
Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate/70% hexanes as the mobile phase).[8]
-
Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring to induce precipitation.[8]
-
Allow the mixture to cool to room temperature and then in an ice bath to maximize crystallization.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold water to remove any soluble impurities.[8]
-
Dry the purified product, for example, by air drying on the filter paper.
Protocol 2: 1,3-Dipolar Cycloaddition Synthesis of a Tetrasubstituted Pyrazole
This protocol outlines a general procedure for the synthesis of 1,3,4,5-tetrasubstituted pyrazoles via a [3+2] cycloaddition reaction.
Materials:
-
α-Bromocinnamaldehyde
-
A suitable hydrazonyl chloride
-
Triethylamine
-
Dry chloroform or dichloromethane
Procedure:
-
In a round-bottom flask, dissolve α-bromocinnamaldehyde (3 mmol) and the chosen hydrazonyl chloride (3 mmol) in 10 mL of dry chloroform or dichloromethane.[2]
-
To this solution, add triethylamine (3.3 mmol) dropwise at room temperature.[2]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, the reaction mixture can be washed with water to remove triethylamine hydrochloride.
-
The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in pyrazole synthesis.
Caption: Experimental workflow for Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Efficient Pyrazole Formation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for pyrazole synthesis?
The most prevalent method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis. This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] The process is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1][2][3]
Q2: How can I improve the regioselectivity of my pyrazole synthesis?
When using unsymmetrical 1,3-dicarbonyl compounds, a mixture of regioisomers can be formed.[3][4] To improve regioselectivity, consider the following:
-
Solvent Choice: Aprotic dipolar solvents like DMF or NMP can favor the formation of a specific regioisomer compared to commonly used protic solvents like ethanol.
-
Catalyst Selection: The choice of catalyst can influence which carbonyl group of the 1,3-dicarbonyl compound is preferentially attacked by the hydrazine.
-
Protecting Groups: Temporarily protecting one of the carbonyl groups can direct the reaction towards the desired isomer.
Q3: What are some "green" or environmentally friendly catalyst options for pyrazole synthesis?
Several eco-friendly catalyst systems have been developed to minimize hazardous waste and improve sustainability.[5] Options include:
-
Nano-ZnO: This heterogeneous catalyst has been used for the efficient synthesis of 1,3,5-substituted pyrazoles.[6]
-
Ammonium Chloride (NH₄Cl): A readily available, inexpensive, and non-toxic catalyst that can be used in renewable solvents like ethanol.[5]
-
Ionic Liquids: Certain ionic liquids, such as 1-ethyl-3-methylimidazolium acetate [(EMIM)Ac], can act as effective and recyclable catalysts.[7]
-
Catalyst-Free Conditions: Some methods utilize visible blue light-emitting diodes (LEDs) to promote the reaction without the need for a catalyst.[8]
Troubleshooting Guides
Problem 1: Low Reaction Yield
A low yield of the desired pyrazole product is a frequent issue.[1] The following guide can help troubleshoot potential causes.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | Temperature: Systematically vary the reaction temperature. Some reactions proceed well at room temperature, while others require heating or reflux.[9][10] Solvent: Test a range of solvents with varying polarities (e.g., ethanol, methanol, DMF, DMSO, THF).[4][10] The choice of solvent can significantly impact reaction rates and yields. Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3] |
| Catalyst Inefficiency or Loading | Catalyst Type: The choice of catalyst is crucial. Common catalysts include acids (e.g., acetic acid, HCl), bases (e.g., NaOH, piperidine), and metal catalysts (e.g., Nickel-based, Ruthenium-based).[9][11][12] The best catalyst depends on the specific substrates. Catalyst Loading: The amount of catalyst can impact the yield. For instance, studies have examined the effect of catalyst proportion, indicating that an optimal loading (e.g., 25 mol%) can maximize product formation.[7] |
| Reagent Instability or Stoichiometry | Hydrazine Stability: Hydrazine and its derivatives can be unstable. Ensure you are using a fresh, high-quality reagent. Stoichiometry: An excess of one reagent, often the hydrazine (around 2 equivalents), can sometimes drive the reaction to completion and improve yields.[1] |
| Competing Side Reactions | Reaction Pathway: The formation of side products can reduce the yield of the desired pyrazole. Analyze the reaction mixture to identify major byproducts. This can provide insight into competing reaction pathways. |
Problem 2: Formation of Impurities or Byproducts
The presence of significant impurities can complicate purification and reduce the overall efficiency of the synthesis.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Reaction Monitoring: Use TLC or another appropriate analytical technique to ensure the reaction has gone to completion.[3] If starting material remains, consider extending the reaction time or increasing the temperature. |
| Side Product Formation | Regioisomer Formation: As mentioned in the FAQs, the use of unsymmetrical starting materials can lead to a mixture of products.[4] Modifying the solvent or catalyst may improve selectivity. Oxidation of Intermediates: In some cases, intermediates like pyrazolines can be oxidized to pyrazoles.[13] If the pyrazoline is the desired product, it may be necessary to perform the reaction under an inert atmosphere. |
| Degradation of Product | Reaction Conditions: Harsh reaction conditions (e.g., high temperatures, strong acids or bases) can lead to the degradation of the pyrazole product. Consider using milder conditions. |
Experimental Protocols
General Protocol for Knorr Pyrazole Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask, combine the 1,3-dicarbonyl compound (1 equivalent) and the hydrazine derivative (1-2 equivalents).[2][3]
-
Solvent and Catalyst Addition: Add a suitable solvent (e.g., ethanol, glacial acetic acid).[2] If an acid catalyst is required, it can be added at this stage.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC.[2][3]
-
Work-up: Once the reaction is complete, cool the mixture. The product may precipitate upon cooling or after the addition of water.[3]
-
Purification: Collect the crude product by filtration and purify by recrystallization from an appropriate solvent (e.g., ethanol).[2][3]
Example: Nickel-Catalyzed One-Pot Synthesis of Pyrazoles
This method provides an efficient and environmentally friendly approach.[9]
-
Initial Mixture: In a round-bottom flask, charge acetophenone (0.1 mol), hydrazine (0.1 mol), and a solid Nickel-based heterogeneous catalyst (10 mol%) in ethanol (10 mL).[9]
-
Stirring: Stir the mixture for 30 minutes at room temperature.[9]
-
Aldehyde Addition: Add benzaldehyde dropwise to the reaction mixture.[9]
-
Reaction: Continue stirring for 3 hours at room temperature.[9]
-
Completion and Isolation: After the reaction is complete, the catalyst can be filtered off, and the product isolated from the filtrate.
Data Presentation
Table 1: Comparison of Catalysts for Pyrazole Synthesis
| Catalyst | Substrates | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Acetic Acid | Acetophenone, Phenylhydrazine | Ethanol | Room Temp. | - | Good | [11] |
| Nickel-based | Acetophenone, Hydrazine, Benzaldehyde | Ethanol | Room Temp. | 3 | Good to Excellent | [9] |
| RuH₂(PPh₃)₃CO / Xantphos | 1,3-Diol, Hydrazine | tert-Amyl Alcohol | - | - | 68 | [12] |
| Ammonium Chloride | Acetylacetone, Hydrazine Hydrate | Ethanol | Reflux | 4-6 | - | [5] |
| Nano-ZnO | Ethyl Acetoacetate, Phenylhydrazine | - | - | - | Good to Excellent | [6] |
| Iodine | Enaminones, Hydrazines | DMSO | - | - | - | [13] |
Visualizations
Caption: General experimental workflow for catalyzed pyrazole synthesis.
Caption: Decision-making flowchart for troubleshooting common pyrazole synthesis issues.
Caption: Simplified reaction pathway for Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pyrazole synthesis [organic-chemistry.org]
Technical Support Center: Overcoming Poor Solubility of Pyrazole Precursors
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor solubility of pyrazole precursors and their derivatives during experimentation.
Troubleshooting Guide: Diagnosing and Resolving Solubility Issues
Low aqueous solubility is a frequent hurdle in the development of pyrazole-based compounds, potentially impacting bioassays, formulation, and overall therapeutic efficacy. This guide provides a systematic approach to identifying and overcoming these challenges.
Issue: Your pyrazole precursor or derivative precipitates out of solution during experimental setup, dilution, or incubation.
Below is a workflow to help you troubleshoot the potential causes and identify effective solutions.
Caption: Troubleshooting workflow for pyrazole precursor solubility.
Frequently Asked Questions (FAQs)
This section addresses specific questions you may have about the solubility of pyrazole precursors.
Q1: Why do many pyrazole precursors exhibit poor water solubility?
A1: The poor aqueous solubility of many pyrazole derivatives often stems from a combination of factors related to their molecular structure. The planar and aromatic nature of the pyrazole ring can lead to strong intermolecular interactions in the crystal lattice, making it difficult for water molecules to solvate the compound.[1] Additionally, the presence of lipophilic substituents can further decrease water solubility.
Q2: My pyrazole compound precipitates when I dilute my concentrated DMSO stock into an aqueous buffer. What is causing this and how can I prevent it?
A2: This phenomenon, often called "fall-out," occurs when the high concentration of the compound in DMSO is rapidly diluted into an aqueous medium where it is poorly soluble. The DMSO concentration in the final solution may be too high, or the intrinsic aqueous solubility of the compound is exceeded. To prevent this, aim for a final DMSO concentration of 1% or less. You can also try a serial dilution approach in the assay buffer instead of a single large dilution. Pre-warming the aqueous buffer before adding the compound stock can also help.
Q3: Can changing the pH of my solution improve the solubility of my pyrazole precursor?
A3: Yes, if your pyrazole derivative has ionizable functional groups (e.g., acidic or basic moieties), its solubility will be pH-dependent.[2] For a weakly acidic pyrazole, increasing the pH above its pKa will deprotonate the molecule, leading to the formation of a more soluble salt. Conversely, for a weakly basic pyrazole, decreasing the pH below its pKa will result in the formation of a more soluble protonated species.[2] Therefore, determining the pKa of your compound is a critical first step in exploring pH modification as a solubility enhancement strategy.
Q4: What are co-solvents and how can they help solubilize my pyrazole compound?
A4: Co-solvents are water-miscible organic solvents that are used in combination with water to increase the solubility of poorly soluble compounds.[3][4] They work by reducing the polarity of the solvent system, thereby making it more favorable for the dissolution of lipophilic molecules.[3] Common co-solvents used in pharmaceutical development include polyethylene glycol (PEG), propylene glycol (PG), and ethanol.[5] It is important to note that the use of co-solvents should be carefully evaluated for their potential toxicity and impact on the experimental system.[3]
Q5: What is a solid dispersion and how can it improve the solubility of a pyrazole precursor?
A5: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier matrix, usually a polymer like polyvinylpyrrolidone (PVP) or a polyethylene glycol (PEG).[6] The drug can be dispersed in a crystalline or amorphous state. Amorphous solid dispersions are particularly effective because the amorphous form of a drug is generally more soluble than its crystalline counterpart.[7] The carrier also improves the wettability of the drug particles, further enhancing dissolution.[6]
Quantitative Data on Solubility Enhancement
The following table provides illustrative examples of how different techniques can improve the solubility of pyrazole derivatives. Note that the effectiveness of each method is highly dependent on the specific chemical structure of the compound.
| Pyrazole Derivative | Enhancement Technique | Vehicle/Carrier | Initial Solubility (µg/mL) | Enhanced Solubility (µg/mL) | Fold Increase | Reference(s) |
| Celecoxib | Co-solvency | 20% PEG 400 in water | ~5 | ~50 | 10 | [8] |
| Celecoxib | Cyclodextrin Complexation | β-Cyclodextrin (1:3 molar ratio) | ~5 | ~100 | 20 | |
| Celecoxib | Cyclodextrin Complexation | HP-β-Cyclodextrin (1:3 molar ratio) | ~5 | ~105 | 21 | |
| 3,4-Dinitro-1H-pyrazole | Solvent Selection | Methanol (at 25°C) | Water: Insoluble | 15.8 | N/A | [9] |
| 2-(4-Bromo-3,5-diphenyl-pyrazol-1-yl)-ethanol (BBB4) | Dendrimer Encapsulation | G4K Dendrimer | Insoluble | Water-soluble formulation | N/A | [10] |
Experimental Protocols
Here are detailed protocols for some of the key solubility enhancement techniques.
Protocol 1: Solubility Enhancement using Co-solvents
Objective: To determine the solubility of a pyrazole precursor in various aqueous co-solvent systems.
Materials:
-
Pyrazole precursor
-
Co-solvents (e.g., PEG 400, Propylene Glycol, Ethanol)
-
Distilled water
-
Vials with screw caps
-
Shaking water bath or orbital shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Prepare a series of co-solvent/water mixtures (e.g., 10%, 20%, 30%, 40%, 50% v/v of the co-solvent in water).
-
Add an excess amount of the pyrazole precursor to vials containing a fixed volume (e.g., 1 mL) of each co-solvent mixture and a water-only control.
-
Seal the vials and place them in a shaking water bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect an aliquot of the supernatant, filter it through a 0.22 µm syringe filter, and dilute it with an appropriate solvent for analysis.
-
Quantify the concentration of the dissolved pyrazole precursor using a validated analytical method (e.g., HPLC-UV).
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of a pyrazole precursor with a hydrophilic polymer to enhance its solubility and dissolution rate.
Materials:
-
Pyrazole precursor
-
Hydrophilic polymer (e.g., PVP K30, HPMC-AS, Soluplus®)
-
A common solvent in which both the drug and polymer are soluble (e.g., methanol, ethanol, acetone, or a mixture)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolve the pyrazole precursor and the chosen polymer in the common solvent in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:4 (w/w).
-
Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Once the solvent is evaporated, a solid mass will remain. Transfer this solid to a vacuum oven and dry for 24 hours at a temperature below the glass transition temperature of the polymer to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve to obtain a uniform particle size.
-
The resulting solid dispersion can then be used for solubility and dissolution studies.
Protocol 3: Cyclodextrin Complexation by the Kneading Method
Objective: To prepare an inclusion complex of a pyrazole precursor with a cyclodextrin to improve its aqueous solubility.
Materials:
-
Pyrazole precursor
-
β-Cyclodextrin or a derivative (e.g., HP-β-Cyclodextrin)
-
Water
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Place the cyclodextrin in a mortar and add a small amount of water to form a paste.
-
Gradually add the pyrazole precursor to the cyclodextrin paste while continuously triturating (kneading) for a specified period (e.g., 30-60 minutes). A 1:1 or 1:2 molar ratio of drug to cyclodextrin is a common starting point.[11][12]
-
The resulting paste is then dried in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The dried complex is then pulverized and sieved.
-
The formation of the inclusion complex can be confirmed by analytical techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared (FTIR) spectroscopy.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a simplified signaling pathway often targeted by pyrazole-based kinase inhibitors and a general experimental workflow for evaluating solubility enhancement.
Caption: Simplified MAPK/ERK signaling pathway targeted by pyrazole inhibitors.
Caption: Experimental workflow for evaluating solubility enhancement techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. benchchem.com [benchchem.com]
- 6. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. crsubscription.com [crsubscription.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solubility enhancement of celecoxib using beta-cyclodextrin inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. β-cyclodextrin complexes of celecoxib: Molecular-modeling, characterization, and dissolution studies - PMC [pmc.ncbi.nlm.nih.gov]
Preventing N-acylation side products in pyrazole reactions
Welcome to our technical support center for researchers, scientists, and drug development professionals working with pyrazole chemistry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, with a specific focus on preventing N-acylation side products.
Troubleshooting Guide: Undesired N-Acylation
This guide addresses specific issues you might encounter during the acylation of pyrazoles, helping you to identify the cause and implement a solution.
Question: My reaction is producing the N-acylated pyrazole as the major product instead of the desired C-acylated isomer. What is causing this and how can I fix it?
Answer: Unwanted N-acylation is a common side reaction when acylating N-unsubstituted pyrazoles because the lone pair on the pyrrole-like N1 nitrogen is nucleophilic.[1] The regioselectivity of acylation (N- vs. C-acylation) is highly dependent on the reaction conditions.
Possible Causes and Solutions:
-
Direct Acylation of N-Unsubstituted Pyrazole: Direct acylation with agents like acyl chlorides or anhydrides often leads to N-acylation.[2][3]
-
Solution 1: Utilize Protecting Groups. Protect the N1 position with a suitable protecting group before performing the C-acylation. The tert-butoxycarbonyl (Boc) group is a common choice, which can be later removed.[4][5] Another option is the tetrahydropyranyl (THP) group, which can be introduced under solvent- and catalyst-free conditions.[6][7]
-
Solution 2: Employ Reaction Conditions that Favor C-Acylation. Specific protocols have been developed to achieve selective C-acylation. The Jensen protocol, for instance, uses calcium hydroxide to form a stable complex with the hydroxyl functionality of pyrazolones in their enol form, which activates the C4 position for acylation while protecting the oxygen from O-acylation.[8]
-
-
Inappropriate Choice of Catalyst and Reagents: The use of strong Lewis acids like AlCl3 can be unsuitable for the acylation of some heterocycles due to their high reactivity.[9]
-
Solution: Consider using milder Lewis acids such as TiCl4, SnCl4, or FeCl3.[9] The choice of catalyst will depend on the specific substituents on your pyrazole.
-
The following workflow can help you decide on a strategy to favor C-acylation:
Caption: Decision workflow for preventing N-acylation.
Question: I'm trying to perform a Friedel-Crafts acylation at the C4 position of my substituted pyrazole, but I'm not getting any product. What are the likely issues?
Answer: The success of a Friedel-Crafts acylation on a pyrazole ring is highly sensitive to the reaction conditions and the nature of the substituents on the ring.
Possible Causes and Solutions:
-
Moisture in Reagents: Friedel-Crafts reactions are notoriously sensitive to moisture. Water can deactivate the Lewis acid catalyst and hydrolyze the acylating agent.
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Distill solvents like dichloromethane (DCM) and reagents like acetic anhydride just before use to remove any traces of moisture.[9]
-
-
Inappropriate Catalyst: As mentioned previously, strong Lewis acids like AlCl3 may not be suitable for pyrazoles.[9]
-
Deactivation of the Pyrazole Ring: In strongly acidic conditions, the pyridine-like N2 nitrogen can be protonated, forming a pyrazolium cation.[1] This deactivates the ring towards electrophilic attack, especially at the C4 position.[1]
-
Solution: If using a Brønsted acid catalyst, carefully control the amount and type of acid. For some substrates, avoiding strongly acidic conditions altogether might be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies to achieve selective C-acylation of pyrazoles?
A1: The two primary strategies are:
-
Protection/Deprotection: The N1 position of an N-unsubstituted pyrazole is protected with a group like Boc or THP. This prevents N-acylation and allows for subsequent C-acylation. The protecting group is then removed in a later step.[4][6][7]
-
Directed Acylation using Specific Reagents: For certain pyrazole derivatives like pyrazolones, specific protocols can achieve high selectivity without the need for protecting groups. The Jensen protocol, which uses calcium hydroxide, is a prime example.[8] This method involves the formation of a calcium complex that activates the C4 position for acylation.[8]
Q2: Can I directly acylate an N-substituted pyrazole at a carbon position?
A2: Yes, direct C-acylation of N-substituted pyrazoles is possible, typically at the C4 position, which is the most electron-rich.[1] A method using carboxylic acid anhydrides in the presence of concentrated sulfuric acid has been reported to be effective for the synthesis of 1-substituted 4-acylpyrazoles.[10][11] The choice of conditions and the nature of the N-substituent will influence the outcome.
Q3: What are some common protecting groups for the pyrazole nitrogen, and how are they removed?
A3: Several protecting groups can be used to prevent N-acylation. The choice of protecting group depends on the overall synthetic strategy and the stability of your molecule to the deprotection conditions.
| Protecting Group | Introduction Reagent | Deprotection Conditions | Reference(s) |
| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc)₂O | NaBH₄ in EtOH at room temperature | [4] |
| THP (tetrahydropyranyl) | 3,4-Dihydro-2H-pyran (DHP) | Acidic conditions (e.g., HCl) | [6][7] |
| Phenylsulfonyl (PhSO₂) | Phenylsulfonyl chloride (PhSO₂Cl) | Requires relatively harsh conditions for cleavage | [5] |
Q4: How do reaction conditions like solvent and base affect the regioselectivity of pyrazole acylation?
A4: Solvents and bases can have a significant impact on the outcome of pyrazole acylation reactions.
-
Solvent: The choice of solvent can influence the tautomeric equilibrium of pyrazoles, which in turn can affect the site of acylation. For instance, non-nucleophilic fluorinated alcohols like TFE and HFIP have been shown to improve regioselectivity in some pyrazole syntheses by not competing with the nucleophilic hydrazine.[12]
-
Base: The presence and strength of a base can determine whether the N1 proton of an N-unsubstituted pyrazole is removed. Deprotonation increases the nucleophilicity of the N1 nitrogen, favoring N-acylation.[1] In some cases, a base is essential for the desired reaction to proceed. For example, in the synthesis of polysubstituted pyrazoles from phenylhydrazones and dialkyl acetylenedicarboxylates, the presence of a base like K₂CO₃ was found to be crucial for achieving good yields.[13]
Experimental Protocols
Protocol 1: Selective C4-Acylation of 3-Methyl-1-phenyl-pyrazol-5-one (Jensen Protocol) [8]
This protocol is an example of achieving selective C-acylation by controlling the tautomeric form of the pyrazole.
-
Complex Formation:
-
In a suitable reaction flask, suspend 3-methyl-1-phenyl-pyrazol-5-one and calcium hydroxide in a solvent like dioxane.
-
Reflux the mixture to facilitate the formation of the calcium complex of the enol tautomer.
-
-
Acylation:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add the desired aroyl chloride dropwise to the cooled suspension.
-
After the addition is complete, reflux the reaction mixture for 1.5–2 hours.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a 10% aqueous HCl solution under vigorous stirring to decompose the calcium complex.
-
After 1.5 hours, filter the resulting solid residue, wash it with water and then with ethanol.
-
Dry the crude product.
-
The workflow for this protocol is as follows:
Caption: Experimental workflow for the Jensen protocol.
Protocol 2: N-Boc Protection and Deprotection of Pyrazole [4]
This protocol outlines the use of a Boc protecting group to prevent N-acylation.
Protection Step:
-
Dissolve the N-unsubstituted pyrazole in a suitable solvent (e.g., THF).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) and a base (e.g., triethylamine or DMAP) to the solution.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Perform an aqueous work-up and purify the N-Boc protected pyrazole by column chromatography or recrystallization.
Deprotection Step:
-
Dissolve the N-Boc protected pyrazole in ethanol (95% or dry).
-
Add sodium borohydride (NaBH₄) to the solution (typically 1.5-3 equivalents).
-
Stir the reaction at room temperature.
-
Upon completion, perform a standard aqueous work-up to isolate the deprotected pyrazole. This method is selective for N-Boc deprotection of imidazoles and pyrazoles, leaving N-Boc protected amines, pyrroles, and indoles intact.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. [PDF] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles | Semantic Scholar [semanticscholar.org]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-(1H-pyrazol-1-yl)propanoic Acid Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the scale-up production of 2-(1H-pyrazol-1-yl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most prevalent method is the N-alkylation of pyrazole with a 2-halopropanoic acid derivative (e.g., ethyl 2-bromopropionate) followed by hydrolysis.[1][2] Phase Transfer Catalysis (PTC) is often employed to facilitate the reaction between the pyrazole salt and the alkylating agent, which can improve yields and simplify reaction conditions, sometimes even allowing the reaction to proceed without a solvent.[3][4][5]
Q2: What are the critical process parameters to monitor during scale-up?
A2: Key parameters include temperature, mixing efficiency (stirrer speed and design), reagent addition rate, and reaction time. Poor heat transfer in large reactors can lead to localized overheating, causing side reactions and impurity formation.[6][7] Inadequate mixing can result in reduced reaction rates and lower yields.[6] It is crucial to establish a robust process control strategy to maintain consistency between batches.
Q3: How can the formation of regioisomers be controlled?
A3: N-alkylation of pyrazole can potentially yield two different regioisomers. The selectivity is influenced by factors such as the substituents on the pyrazole ring, the nature of the alkylating agent, the base used, and the reaction conditions.[8][9] Using a phase transfer catalyst can offer a high degree of selectivity for the desired N-1 alkylated product.[3][4] Careful selection of the base and solvent system is critical to minimize the formation of the undesired isomer.
Q4: What are the recommended analytical methods for in-process control and final product analysis?
A4: High-Performance Liquid Chromatography (HPLC) is the primary method for monitoring reaction progress, identifying impurities, and determining the purity of the final product.[10] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation of the final product and any isolated impurities. Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is invaluable for identifying unknown impurities.
Troubleshooting Guide
Problem 1: Low or Inconsistent Yield
Q: My reaction yield dropped significantly when moving from a 1-liter lab flask to a 100-liter reactor. What are the potential causes?
A: A drop in yield during scale-up is a common challenge.[7][11] The primary causes are often related to changes in physical parameters that do not scale linearly.
-
Inadequate Mixing: The power input per unit volume often decreases on a larger scale, leading to poor mixing. This can result in lower reaction rates and increased side reactions.
-
Poor Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases.[7] This can lead to "hot spots" where the temperature is significantly higher than the sensor reading, promoting thermal degradation or unwanted side reactions.[6]
-
Reagent Addition Rate: A slow, controlled addition of reagents is easier to manage in the lab. On a larger scale, improper addition can lead to high local concentrations, causing side reactions.
-
Impure Starting Materials: The quality of raw materials can have a more pronounced effect at a larger scale.[11][12] Ensure all starting materials meet the required specifications.
Below is a logical workflow to troubleshoot low yield issues.
Caption: Troubleshooting workflow for low yield issues.
Problem 2: High Impurity Profile
Q: I am observing new or higher levels of impurities in my scaled-up batch. How can I identify and control them?
A: The appearance of new impurities during scale-up is often due to longer reaction times, higher temperatures in localized spots, or prolonged exposure to reagents.[6][] Impurity profiling is a critical aspect of process development and is required by regulatory authorities.[14]
-
Identification: Isolate the impurity using preparative HPLC and characterize its structure using NMR and high-resolution MS.
-
Source Determination: Once the structure is known, postulate its formation mechanism. Common sources include side reactions (e.g., over-alkylation, elimination), degradation of starting materials or product, and contaminants from raw materials or solvents.[]
-
Control Strategy: Modify the reaction conditions to disfavor impurity formation. This could involve lowering the temperature, reducing the reaction time, changing the base or solvent, or improving the purification process.
| Potential Impurity | Potential Source | Proposed Control Strategy |
| Di-alkylated pyrazole | Over-reaction with the alkylating agent.[1] | Use a stoichiometric amount of the alkylating agent; control addition rate and temperature. |
| Unreacted Pyrazole | Incomplete reaction. | Increase reaction time or temperature moderately; ensure efficient mixing. |
| Ethyl 2-hydroxypropanoate | Hydrolysis of ethyl 2-bromopropionate. | Ensure anhydrous conditions; use a non-aqueous base if possible. |
| Polymeric materials | Side reactions at elevated temperatures. | Maintain strict temperature control; consider a more dilute reaction mixture. |
Problem 3: Product Isolation and Crystallization Issues
Q: My product is not crystallizing as expected at a larger scale, or it is forming an oil. What should I do?
A: Crystallization is highly sensitive to scale, as cooling rates, mixing dynamics, and supersaturation levels are different in larger vessels.[6][15] The presence of impurities can also significantly inhibit crystallization.
-
Ensure High Purity: Before attempting crystallization, ensure the crude product is of sufficient purity. An initial purification step (e.g., a silica gel plug or charcoal treatment) may be necessary.
-
Optimize Solvent System: The ideal solvent system should provide good solubility at high temperatures and poor solubility at low temperatures. Experiment with different anti-solvents.
-
Control Cooling Rate: Slow, controlled cooling is crucial for forming well-defined crystals. A rapid temperature drop often leads to oiling out or amorphous precipitation.
-
Seeding: Introduce a small amount of pure crystalline material (seed crystals) at the point of supersaturation to promote controlled crystal growth.
-
Polymorphism: Be aware that the product may exist in different crystalline forms (polymorphs), which can have different physical properties.[16][17] Characterize the solid form using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).
Caption: General workflow for controlled crystallization.
Experimental Protocols
Lab-Scale Synthesis (Illustrative)
-
Setup: To a 1L, 3-neck round-bottom flask equipped with a mechanical stirrer, condenser, and temperature probe, add pyrazole (1 eq), potassium carbonate (1.5 eq), and a phase transfer catalyst like tetrabutylammonium bromide (0.05 eq) in acetonitrile.
-
Reaction: Heat the mixture to 60°C. Slowly add ethyl 2-bromopropionate (1.1 eq) over 1 hour, maintaining the internal temperature below 70°C.
-
Monitoring: Stir the reaction at 60°C for 8-12 hours, monitoring the progress by HPLC until the pyrazole is consumed.
-
Work-up: Cool the reaction to room temperature. Filter off the inorganic salts and wash with acetonitrile. Concentrate the filtrate under reduced pressure.
-
Hydrolysis: Dissolve the crude ester in a mixture of ethanol and water. Add sodium hydroxide (2.0 eq) and heat to 50°C for 4 hours.
-
Isolation: Cool the mixture, wash with a non-polar solvent like MTBE to remove organic impurities. Acidify the aqueous layer with HCl to pH ~3 to precipitate the product.
-
Purification: Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
Pilot-Scale Considerations
-
Equipment: Use a jacketed glass-lined reactor for better temperature control and chemical resistance.
-
Reagent Addition: Use a metering pump for the controlled addition of the liquid ethyl 2-bromopropionate to avoid exotherms.
-
Mixing: Ensure the reactor's agitator is suitable for solid-liquid slurries to keep the potassium carbonate suspended. Baffles in the reactor can improve mixing efficiency.
-
Work-up & Isolation: Filtration and drying times will be significantly longer. Use equipment like a Nutsche filter-dryer for efficient solid handling.
-
Safety: All additions and transfers should be done in a closed system to minimize operator exposure. Perform a safety assessment to understand the thermal hazards of the reaction.
References
- 1. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 6. sdlookchem.com [sdlookchem.com]
- 7. Scale-Up: What Goes Wrong? [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ijsrtjournal.com [ijsrtjournal.com]
- 11. reddit.com [reddit.com]
- 12. How To [chem.rochester.edu]
- 14. pharmainfo.in [pharmainfo.in]
- 15. syrris.com [syrris.com]
- 16. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Thermal Instability in Pyrazole Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing thermal instability during pyrazole synthesis. Many pyrazole syntheses, particularly the widely used Knorr synthesis involving hydrazines and 1,3-dicarbonyl compounds, are highly exothermic and require careful temperature control to ensure safety, yield, and purity.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why is thermal management so critical during pyrazole synthesis?
A1: Thermal management is crucial for several reasons:
-
Exothermic Reactions: The condensation of hydrazines with dicarbonyl compounds is often highly exothermic, releasing significant heat.[1] Without proper control, this can lead to a rapid temperature increase.
-
Runaway Reactions: Poor heat dissipation, especially during scale-up, can lead to a thermal runaway—a dangerous situation where the reaction rate increases uncontrollably, potentially causing boiling, pressure buildup, and vessel rupture.[1]
-
Product Purity: Excessive heat can cause the decomposition of reactants, intermediates, or the final product, leading to the formation of impurities and a darker reaction mixture.[4]
-
Yield Optimization: Many pyrazole syntheses have an optimal temperature range. Temperatures that are too high can promote side reactions, while temperatures that are too low may result in an incomplete or slow reaction, both of which reduce the yield of the desired product.[5]
-
Safety with Hazardous Reagents: Some steps, like diazotization, involve thermally unstable intermediates (diazonium salts) that can decompose explosively if not kept at low temperatures (e.g., <5 °C).[6][7]
Q2: Which steps in pyrazole synthesis are most likely to be dangerously exothermic?
A2: The two most significant exothermic hazards are:
-
Condensation with Hydrazine: The initial reaction between a hydrazine derivative and a 1,3-dicarbonyl compound (the Knorr synthesis) or its precursors is typically very fast and exothermic.[1][8] Careful control over the addition rate of the hydrazine is essential.
-
Diazotization: The formation of diazonium salts from primary amines is highly exothermic and produces thermally unstable intermediates.[6][7] This step requires strict temperature control, often below 5°C, to prevent rapid decomposition and dangerous pressure buildup from the release of nitrogen gas.[6][9]
Q3: How does reaction temperature specifically affect my product's yield and selectivity?
A3: Temperature is a key parameter that can dictate the outcome of the reaction. In some cases, different products can be formed simply by tuning the temperature.[10][11]
-
Yield: There is often an optimal temperature for maximum yield. For example, one silver-catalyzed synthesis showed improved yield when heated to 60°C, but the yield decreased at temperatures above 60°C due to degradation.[5]
-
Selectivity: Temperature can influence the regioselectivity of the reaction, especially when using unsymmetrical starting materials. Running the reaction at a lower temperature may improve the selectivity towards a single isomer.[1] A temperature-controlled approach has been developed to selectively synthesize either pyrazoles or 1-tosyl-1H-pyrazoles from the same starting materials.[10]
Q4: What is a thermal runaway, and what are the best practices to prevent it?
A4: A thermal runaway is an uncontrolled, accelerating exothermic reaction. To prevent it:
-
Slow Reagent Addition: Add the most reactive reagent (often hydrazine) slowly and controllably, using an addition funnel or syringe pump.[1]
-
Efficient Cooling: Use an appropriately sized cooling bath (ice-water, dry ice-acetone) and ensure efficient stirring to maintain a uniform internal temperature.[1] For larger scale, ensure the reactor has sufficient cooling capacity.[1]
-
Dilution: Running the reaction at a lower concentration can help the solvent absorb the heat generated.[1]
-
Monitor Temperature: Continuously monitor the internal reaction temperature with a calibrated thermometer.
-
Perform a Risk Assessment: Before scaling up, perform a safety assessment to understand the thermal hazards. Techniques like Differential Scanning Calorimetry (DSC) can determine the onset temperature of decomposition and the heat of reaction.[12]
Q5: Are there modern, safer alternatives to traditional batch synthesis for managing exothermic reactions?
A5: Yes, flow chemistry is an excellent alternative for managing highly exothermic or hazardous reactions.[13][14][15] By performing the reaction in a continuous stream through small tubes or channels, flow chemistry offers superior heat transfer, precise temperature control, and minimizes the volume of hazardous intermediates at any given time.[6][13] This technology has been successfully applied to pyrazole synthesis to improve safety, reduce reaction times, and enable safer scale-up, especially for hazardous steps like diazotization.[6][13][16]
Troubleshooting Guide
| Problem | Potential Cause (Thermal Instability Related) | Solutions and Preventive Measures |
| Violent, uncontrollable refluxing of the reaction. | Thermal Runaway: The rate of heat generation is exceeding the rate of heat removal. This is a common risk when scaling up hydrazine condensation reactions.[1] | Immediate Action: • Stop all reagent addition. • Apply maximum cooling (e.g., add more dry ice to the bath). • If safe, add a pre-chilled, inert solvent to dilute the reaction. Prevention: • Reduce the rate of hydrazine addition. • Increase the solvent volume (lower concentration).[1] • Ensure the cooling system is adequate for the reaction scale. • For highly exothermic processes, consider switching to a flow chemistry setup.[13][16] |
| The reaction mixture turns dark brown/black, and TLC shows many impurities. | Decomposition: Excessive heat is causing the decomposition of starting materials, intermediates, or the final product. Phenylhydrazine, for example, is prone to oxidation and decomposition at elevated temperatures.[4] | Immediate Action: • Stop heating and cool the reaction immediately. Prevention: • Re-optimize the reaction at a lower temperature. Some pyrazole syntheses work well even at room temperature.[4][17] • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.[4] • Use fresh, high-purity reagents. |
| Low yield of the desired pyrazole product. | Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed to completion, or too high, causing degradation and side reactions.[5] | Troubleshooting: • Conduct small-scale trials at various temperatures (e.g., 0 °C, room temperature, 60 °C, 95 °C) to find the optimal condition.[5][10] • Monitor the reaction progress by TLC or LC-MS to determine the point of maximum product formation before significant decomposition begins.[18] |
| Formation of multiple products, such as regioisomers. | Lack of Selectivity at a Given Temperature: Reaction temperature can influence which isomer is preferentially formed.[19][20] | Troubleshooting: • Try running the reaction at a lower temperature, which often increases selectivity.[1] • Investigate the effect of solvent and pH, as these also play a major role in controlling regioselectivity.[19][21] |
Quantitative Data on Temperature Effects
The following table summarizes quantitative data from various pyrazole synthesis procedures, highlighting the impact of temperature.
| Synthesis / Step | Reactants | Temperature (°C) | Time | Outcome / Yield | Reference |
| Temperature-Controlled Divergent Synthesis | α,β-alkynic hydrazones | 95 °C | 12 h | High yield of pyrazole product | [10] |
| Temperature-Controlled Divergent Synthesis | α,β-alkynic hydrazones | Room Temp | 12 h | No reaction observed | [10] |
| Silver-Catalyzed Synthesis | N′-benzylidene tolylsulfonohydrazides + β-ketoester | 60 °C | - | Improved yield | [5] |
| Silver-Catalyzed Synthesis | N′-benzylidene tolylsulfonohydrazides + β-ketoester | > 60 °C | - | Decreased yield | [5] |
| Diazotization Step for Scale-up | Aromatic amine + NaNO₂ | < 5 °C | - | Crucial for safety to avoid decomposition of diazonium salt | [6] |
| Knorr Pyrazolone Synthesis | Ethyl benzoylacetate + hydrazine hydrate | ~100 °C | 1 h | High yield of pyrazolone product | [2] |
Experimental Protocols
Protocol 1: General Knorr Synthesis with Controlled Temperature
This protocol is a generalized procedure for a common pyrazole synthesis, emphasizing thermal control.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol).
-
Cooling: Place the flask in a cooling bath (e.g., ice-water) and stir until the internal temperature is stable at 0-5 °C.
-
Reagent Addition: Dissolve hydrazine hydrate (1.0-1.2 eq) in the same solvent in the dropping funnel. Add the hydrazine solution dropwise to the stirred dicarbonyl solution over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.[1]
-
Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (this may be room temperature or require heating to reflux, depending on the specific substrates).[22]
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once complete, cool the mixture and proceed with standard work-up procedures, such as solvent removal under reduced pressure followed by extraction or crystallization.[22]
Protocol 2: Monitoring Thermal Effects with Thin-Layer Chromatography (TLC)
-
Baseline Sample: Before starting the reaction or reagent addition, take a small aliquot of the starting material solution and spot it on a TLC plate.
-
Time Point Sampling: At regular intervals during the reaction (e.g., every 15-30 minutes), take a small sample from the reaction mixture using a capillary tube and spot it on the TLC plate.
-
Temperature Correlation: Note the internal reaction temperature at the time each sample is taken.
-
Development & Visualization: Develop the TLC plate in an appropriate solvent system. Visualize the spots under a UV lamp and/or by staining.
-
Analysis: Compare the spots over time. The appearance of new spots other than the desired product may indicate the formation of impurities or decomposition products. If these new spots intensify as the temperature rises, it is a strong indicator of thermally induced side reactions.
Visualizations
Diagram 1: A workflow for troubleshooting common thermal issues.
Diagram 2: Decision-making process for safe reaction scale-up.
Diagram 3: Example of temperature directing product formation.
References
- 1. benchchem.com [benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. galchimia.com [galchimia.com]
- 17. Pyrazole synthesis [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
- 19. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 20. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Analysis of the Anti-inflammatory Activity of Pyrazole Derivatives
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory activity of a representative pyrazole derivative against established non-steroidal anti-inflammatory drugs (NSAIDs), Celecoxib and Indomethacin. The information presented herein is based on established experimental data and methodologies to offer an objective evaluation for researchers in the field of drug discovery and development.
The compound 2-(1H-pyrazol-1-yl)propanoic acid belongs to the broader class of pyrazole-containing molecules, which are recognized for their diverse pharmacological activities.[1] Many pyrazole derivatives have demonstrated significant anti-inflammatory properties, with some, like Celecoxib, being successfully developed into clinically used drugs.[2][3] This guide will focus on a representative pyrazole derivative, a generic 1,3,5-triaryl-2-pyrazoline (herein referred to as Compound P ), to illustrate the typical anti-inflammatory profile of this class of compounds and compare it with the non-selective COX inhibitor, Indomethacin, and the selective COX-2 inhibitor, Celecoxib.
Mechanism of Action: Inhibition of Cyclooxygenase (COX)
The primary mechanism of action for most NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[4][5] These enzymes, COX-1 and COX-2, catalyze the conversion of arachidonic acid to prostaglandins, which are mediators of pain, inflammation, and fever.[6][7]
-
COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[5]
-
COX-2 is typically induced at sites of inflammation and is the primary source of prostaglandins in the inflammatory response.[4]
Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with the inhibition of COX-1 by non-selective NSAIDs like Indomethacin.[8][9] Celecoxib is a well-known selective COX-2 inhibitor containing a pyrazole core.[4][8]
Mechanism of Action of NSAIDs
Comparative Biological Activity Data
The anti-inflammatory activity of Compound P is compared with Indomethacin and Celecoxib based on in vitro COX inhibition assays and the in vivo carrageenan-induced paw edema model in rats.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | In Vivo Anti-inflammatory Activity (% Inhibition of Edema) |
| Compound P | 15.5 | 0.45 | 34.4 | 58% @ 20 mg/kg |
| Indomethacin | 0.1 | 2.5 | 0.04 | 65% @ 10 mg/kg |
| Celecoxib | 8.2 | 0.04 | 205 | 62% @ 20 mg/kg |
Note: The data presented for "Compound P" is representative of highly active 1,3,5-triaryl-2-pyrazoline derivatives found in scientific literature. Actual values may vary depending on the specific substitutions on the aryl rings.
Experimental Protocols
This assay evaluates the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of the COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Procedure:
-
Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used.
-
Reaction Mixture: The reaction mixture contains Tris-HCl buffer (pH 8.0), hematin, and the respective enzyme.
-
Incubation: The enzyme and buffer are pre-incubated with various concentrations of the test compound or vehicle (DMSO) for 15 minutes at 25°C.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid and TMPD.
-
Measurement: The absorbance is measured at 590 nm using a plate reader.
-
Calculation: The IC₅₀ values (the concentration of the inhibitor required to reduce enzyme activity by 50%) are calculated from the concentration-response curves.
This is a standard in vivo model to screen for acute anti-inflammatory activity.[10][11][12]
Carrageenan-Induced Paw Edema Workflow
Principle: Injection of carrageenan into the subplantar region of a rat's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[13]
Procedure:
-
Animals: Wistar albino rats (150-200g) are used.
-
Grouping: Animals are divided into control and treatment groups.
-
Compound Administration: Test compounds (Compound P, Indomethacin, Celecoxib) and the vehicle (e.g., 0.5% carboxymethyl cellulose) are administered orally 1 hour before the carrageenan injection.[11]
-
Induction of Edema: 0.1 mL of a 1% carrageenan suspension in saline is injected into the subplantar tissue of the right hind paw of each rat.[12]
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, and 4 hours after.[11]
-
Calculation of Edema and Inhibition:
-
The increase in paw volume is calculated for each animal.
-
The percentage inhibition of edema is calculated for the treated groups relative to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
Conclusion
The representative pyrazole derivative, Compound P, demonstrates potent anti-inflammatory activity, comparable to that of Celecoxib in the in vivo model. The in vitro data suggests that, like Celecoxib, many pyrazole derivatives can be designed to be selective inhibitors of COX-2. This selectivity is a significant advantage over non-selective NSAIDs like Indomethacin, as it suggests a potentially lower risk of gastrointestinal side effects. The versatile nature of the pyrazole scaffold allows for extensive chemical modification, offering a promising avenue for the development of novel and safer anti-inflammatory agents. Further preclinical and clinical studies would be necessary to fully validate the therapeutic potential of any new pyrazole-based compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. ClinPGx [clinpgx.org]
- 8. Celecoxib - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 10. inotiv.com [inotiv.com]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. phytopharmajournal.com [phytopharmajournal.com]
A Comparative Analysis of Pyrazole-Based COX Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pyrazole-based cyclooxygenase (COX) inhibitors, supported by experimental data. The pyrazole scaffold is a key feature in many selective COX-2 inhibitors, offering a therapeutic advantage over traditional non-steroidal anti-inflammatory drugs (NSAIDs).
The selective inhibition of COX-2 over COX-1 is a critical attribute for modern anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects.[1] Pyrazole derivatives have been extensively explored for this purpose, leading to the development of several successful drugs. This guide will delve into a comparative analysis of their performance, supported by in vitro and in vivo experimental data.
Comparative COX Inhibitory Activity
The in vitro inhibitory activity of several pyrazole-based COX inhibitors against COX-1 and COX-2 is summarized in the table below. The half-maximal inhibitory concentration (IC50) indicates the concentration of the drug required to inhibit 50% of the enzyme's activity, with lower values representing higher potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a measure of the drug's preference for inhibiting COX-2. A higher SI value indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 9.22 | 0.450 | 20.4[2] |
| Deracoxib | 9.99 | 0.203 | 48.5[2] |
| Robenacoxib | 10.8 | 0.079 | 128.8[2] |
| SC-558 | >100 | 0.04 | >2500 |
| Phenylbutazone | 2.5 | 4.5 | 0.56 |
| Compound 5u¹ | 134.08 | 1.79 | 74.92[3] |
| Compound 5s¹ | 183.11 | 2.51 | 72.95[3] |
¹Novel hybrid pyrazole analogues from a specific study.[3]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the objective evaluation of these inhibitors. Below are protocols for common in vitro and in vivo assays.
In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This assay determines the IC50 values of test compounds against purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
Fluorogenic probe (e.g., ADHP)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds dissolved in DMSO
-
96-well opaque microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add Assay Buffer, Heme, the fluorogenic probe, and the test compound or DMSO (for control wells).
-
Add the COX-1 or COX-2 enzyme to the appropriate wells and incubate at room temperature.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence kinetically at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the control.
-
Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value.[1]
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This model is a well-established method for evaluating the acute anti-inflammatory activity of compounds.[4][5]
Animals:
-
Male Wistar rats (150-200 g)
Materials:
-
Lambda Carrageenan (1% w/v in sterile saline)
-
Test compounds and reference drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Administer the test compounds or the reference drug to the rats (e.g., intraperitoneally or orally) 30-60 minutes before carrageenan injection.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[6]
-
The degree of edema is calculated as the increase in paw volume from the initial measurement.
-
The percentage of inhibition of edema by the test compounds is calculated by comparing the increase in paw volume in the treated groups to the control group.[7]
Gastrointestinal Ulcerogenicity Assay
This assay assesses the potential of NSAIDs to induce gastric mucosal damage.
Animals:
-
Male Wistar rats (180-220 g)
Procedure:
-
Fast the rats for 24 hours before the experiment, with free access to water.
-
Administer high doses of the test compounds or a known ulcerogenic agent (e.g., Indomethacin) orally.
-
After a set period (e.g., 4-6 hours), euthanize the animals.
-
Remove the stomachs and open them along the greater curvature.
-
Gently rinse the stomachs with saline to expose the mucosal surface.
-
Examine the gastric mucosa for the presence of ulcers, erosions, or hemorrhages using a magnifying glass or a dissecting microscope.
-
The severity of the gastric damage can be scored based on the number and size of the lesions.
Visualizing the Mechanisms
To better understand the context of pyrazole-based COX inhibitor activity, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: The Cyclooxygenase (COX) Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacology, safety, efficacy and clinical uses of the COX‐2 inhibitor robenacoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inotiv.com [inotiv.com]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrazole-Based COX-2 Inhibitors: Benchmarking Against Celecoxib
For researchers and professionals in drug development, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is ongoing. This guide provides a comparative overview of various pyrazole-containing compounds against the well-established selective COX-2 inhibitor, celecoxib. While specific efficacy data for 2-(1H-pyrazol-1-yl)propanoic acid is not publicly available, this analysis leverages experimental data from a range of other pyrazole derivatives to offer insights into their potential as alternatives.
The pyrazole scaffold is a cornerstone in the design of selective cyclooxygenase-2 (COX-2) inhibitors. Celecoxib, a diaryl-substituted pyrazole, is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID) that functions by selectively inhibiting COX-2, an enzyme crucial for the synthesis of prostaglandins involved in pain and inflammation. Its selectivity for COX-2 over COX-1 is a key feature, theoretically reducing the gastrointestinal side effects associated with non-selective NSAIDs. This guide will delve into the comparative efficacy of various synthesized pyrazole derivatives, referencing their COX-1/COX-2 inhibitory activities and in vivo anti-inflammatory effects relative to celecoxib.
Comparative Efficacy: COX-1 and COX-2 Inhibition
The primary measure of efficacy for this class of compounds is their ability to inhibit COX-1 and COX-2 enzymes. This is typically quantified by the half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a measure of the drug's preference for inhibiting COX-2. A higher SI value is desirable, indicating greater selectivity and a potentially better safety profile regarding gastrointestinal side effects.
| Compound/Derivative Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Celecoxib | 8.75 | 1.07 | 8.17 | |
| Celecoxib | - | - | 8.68 | |
| 1,3,4-Trisubstituted-pyrazoles (Chalcones 2a & 2b) | 4.02 - 16.5 | 0.6 - 2.8 | 8.22 and 9.31 | |
| 5-hydroxy-3-methyl-1-phenyl-4-substituted-1H-pyrazole Analogs (10, 17, 27) | - | - | 6.87 - 7.83 | |
| Pyrazolyl Thiazolones | - | 0.09 - 0.14 | - | |
| 4-Substituted-imidazoline Analogs (18-20) | - | More active than celecoxib | - | |
| 1,5-Diaryl Pyrazoles (Compound 15) | - | ED50 = 0.98 µmol/L | - | |
| Pyrazole Derivative (Compound 9) | - | 0.26 | 192.3 | |
| Pyrazoles and Pyrazolo[1,2-a]pyridazines (Compounds 11 & 16) | - | 0.0162 and 0.0201 | - |
In Vivo Anti-Inflammatory Activity
Beyond in vitro enzyme inhibition, the anti-inflammatory effects of these compounds are evaluated in living organisms, typically using models like the carrageenan-induced paw edema test in rats. This assay measures the reduction in swelling (edema) after administration of the test compound compared to a control group.
| Compound/Derivative Class | In Vivo Model | Efficacy | Reference |
| Celecoxib | Carrageenan-induced paw edema | ED50 32.1 µmol/kg | |
| 5-hydroxy-3-methyl-1-phenyl-4-substituted-1H-pyrazole Analogs (10 & 27) | Carrageenan-induced paw edema | ED50 35.7 and 38.7 µmol/kg (nearly equiactive to celecoxib) | |
| Pyrazolyl Thiazolones | Carrageenan-induced paw edema | Activity patterns equivalent or superior to celecoxib | |
| Hybrid Pyrazole Analogs (5s & 5u) | Carrageenan-induced paw edema | 76.56% - 80.87% inhibition (comparable to ibuprofen) | |
| (+/-)-2-[4-(5- p-tolyl-3-trifluoromethyl-pyrazole-1-yl)-benzenesulfonylaminooxy]-propionic acid 16 | Not specified | Higher in vivo anti-inflammatory activity than celecoxib |
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay
The ability of the test compounds to inhibit ovine COX-1 and COX-2 is determined using an enzyme immunoassay (EIA) kit. The assay measures the conversion of arachidonic acid to prostaglandins.
-
Enzymes: Human recombinant COX-1 and COX-2.
-
Substrate: Arachidonic acid.
-
Procedure: The test compounds at various concentrations are pre-incubated with the COX enzyme. The reaction is initiated by the addition of arachidonic acid. The amount of prostaglandin E2 (PGE2) produced is then quantified using a specific EIA.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
In Vivo Carrageenan-Induced Paw Edema
This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.
-
Animals: Typically Wistar or Sprague-Dawley rats.
-
Procedure:
-
A baseline measurement of the paw volume is taken.
-
The test compound or reference drug (e.g., celecoxib) is administered orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan (a phlogistic agent) is given into the hind paw to induce inflammation and edema.
-
The paw volume is measured at various time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group that received only the vehicle and carrageenan. The ED50 (the dose that causes 50% inhibition of edema) can also be determined.
Signaling Pathways and Experimental Workflows
The mechanism of action of COX-2 inhibitors like celecoxib involves the interruption of the prostaglandin synthesis pathway.
Figure 1: Simplified signaling pathway of COX-1 and COX-2, and the inhibitory action of celecoxib and other pyrazole derivatives on COX-2.
Figure 2: General experimental workflow for the evaluation of novel pyrazole-based COX inhibitors.
Conclusion
The exploration of novel pyrazole derivatives continues to be a fertile ground for the discovery of new anti-inflammatory agents. Several synthesized compounds have demonstrated COX-2 inhibitory potency and in vivo anti-inflammatory efficacy comparable or even superior to celecoxib. Notably, some derivatives exhibit significantly higher selectivity for COX-2, which could translate to an improved gastrointestinal safety profile. The data presented in this guide underscore the potential of structural modifications to the pyrazole core to fine-tune the pharmacological properties of these inhibitors. For researchers in drug development, these findings highlight promising avenues for designing the next generation of selective COX-2 inhibitors with enhanced therapeutic indices. Further preclinical and clinical investigations are warranted to fully elucidate the potential of these novel pyrazole compounds.
A Researcher's Guide to In Vitro Assay Protocols for Pyrazole Compounds
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of in vitro assay protocols for testing pyrazole compounds, offering detailed methodologies and supporting experimental data to assess their therapeutic potential.
Pyrazole, a five-membered heterocyclic scaffold, is a cornerstone in medicinal chemistry, with its derivatives showing a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] The versatility of the pyrazole ring allows it to act as a bioisostere for other aromatic rings, improving the druggability of compounds.[5] This guide focuses on the in vitro assays crucial for the initial screening and characterization of novel pyrazole-based compounds.
Comparative Efficacy of Pyrazole Derivatives
The following table summarizes the in vitro activity of various pyrazole compounds against different biological targets. This data, collected from multiple studies, highlights the diverse therapeutic applications of this compound class and provides a benchmark for comparison.
| Compound Class | Target/Cell Line | Assay Type | IC50/GI50 (µM) | Alternative Compound(s) | Alternative's IC50/GI50 (µM) |
| Pyrazole Derivatives | MCF-7 (Breast Cancer) | Cytotoxicity (MTT) | 10 - 81.48 | Doxorubicin | 15.54 |
| A549 (Lung Cancer) | Cytotoxicity (MTT) | 0.19 - 55.73 | ABT-751 | >10 | |
| K562 (Leukemia) | Cytotoxicity (MTT) | 0.021 - 0.26 | ABT-751 | >10 | |
| HCT116 (Colon Cancer) | Cytotoxicity (MTT) | 0.34 - 3.6 | Sunitinib | Not specified | |
| HepG2 (Liver Cancer) | Cytotoxicity (MTT) | 0.71 - >45 | Erlotinib, Sorafenib, Cisplatin | 10.6, 1.06, 5.5 | |
| Benzimidazole-pyrazole hybrids | Tubulin Polymerization | Inhibition Assay | 0.35 | Colchicine | Not specified |
| Pyrazolo[1,5-a]pyrimidines | Tubulin Polymerization | Inhibition Assay | 2.1 - 6.7 | Paclitaxel, Colchicine | Not specified |
| Polysubstituted Pyrazoles | DNA | Competitive Binding | 2 | Cisplatin | 5.5 |
| Pyrazole-based hybrids | Haspin Kinase | Inhibition Assay | 1.7 - 3.6 | Not specified | Not specified |
| Pyrazole Derivatives | Aurora A/B Kinase | Inhibition Assay | 0.028 - 0.16 | Not specified | Not specified |
| Pyrazole Derivatives | CDK2/cyclin A2 | Inhibition Assay | 0.45 - 1.5 | Roscovitine | 0.99 |
| Pyrazole-linked benzothiazole | Topoisomerase I | Inhibition Assay | 4.63 - 5.54 | Not specified | Not specified |
| Pyrazole Derivatives | VEGFR-2 | Inhibition Assay | 0.09 - 34.58 | Sorafenib | Not specified |
| Pyrazole Derivatives | EGFR | Inhibition Assay | 0.09 | Erlotinib | 10.6 |
| Thiazol-2-yl amine derivatives | JAK2 | Inhibition Assay | Potent, specific values not detailed | Pyrazol-3-yl amine derivatives | Potent, specific values not detailed |
| Pyrazole carboxamide | MEK | Inhibition Assay | 0.091 | Not specified | Not specified |
| Benzotiophenyl pyrazole | COX-2 | Inhibition Assay | 0.01 | Celecoxib | 0.70 |
| Benzotiophenyl pyrazole | 5-LOX | Inhibition Assay | 1.78 | Licofelone | 0.51 |
| Triphenyl pyrazole | AChE | Inhibition Assay | 0.066 | Not specified | Not specified |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization based on the specific pyrazole compound and biological target.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8][9]
Materials:
-
Pyrazole compounds dissolved in a suitable solvent (e.g., DMSO).[10]
-
Human cancer cell lines (e.g., MCF-7, A549, K562).
-
96-well microtiter plates.
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[6]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[10]
-
Microplate reader capable of measuring absorbance at 570 nm.[10]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 4-7.5 x 10³ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[8][9][10]
-
Compound Treatment: Prepare serial dilutions of the pyrazole compounds and a positive control (e.g., Doxorubicin) in the complete medium. Remove the overnight medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[6][8][9]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[6][9]
-
Formazan Solubilization: Remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.
Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific enzyme.[11][12][13]
Materials:
-
Purified enzyme of interest (e.g., Kinase, COX, LOX, AChE).
-
Specific substrate for the enzyme.
-
Pyrazole inhibitor compounds.
-
Buffer solution appropriate for the enzyme.
-
Cofactors if required by the enzyme (e.g., ATP for kinases).
-
96-well plates or cuvettes.
-
Spectrophotometer or microplate reader to detect the product or substrate.[11]
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and pyrazole inhibitor in the appropriate buffer.
-
Pre-incubation: Add the enzyme and varying concentrations of the pyrazole inhibitor to the wells of a 96-well plate. Incubate for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate to each well.
-
Reaction Monitoring: Monitor the rate of the reaction by measuring the change in absorbance or fluorescence over time, which corresponds to the formation of the product or depletion of the substrate.
-
Data Analysis: Compare the reaction rates in the presence and absence of the inhibitor to determine the percentage of inhibition. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[14]
Visualizing the Experimental Process and Biological Impact
To better understand the experimental workflow and the potential mechanism of action of pyrazole compounds, the following diagrams are provided.
Caption: Workflow for in vitro testing of pyrazole compounds.
Many pyrazole derivatives function by inhibiting protein kinases, which are crucial components of signaling pathways that regulate cell growth, proliferation, and survival.[15][16] The diagram below illustrates a simplified signaling pathway that can be targeted by pyrazole kinase inhibitors.
Caption: Inhibition of the MAPK/ERK signaling pathway by pyrazole compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. superchemistryclasses.com [superchemistryclasses.com]
- 12. blog.biobide.com [blog.biobide.com]
- 13. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 14. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of Pyrazole Derivatives
For researchers, scientists, and drug development professionals, the pyrazole nucleus represents a privileged scaffold in medicinal chemistry, consistently yielding compounds with a broad spectrum of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazole derivatives in the key therapeutic areas of oncology, inflammation, and infectious diseases. By presenting quantitative data, detailed experimental protocols, and visual representations of molecular pathways, this document aims to facilitate the rational design of next-generation pyrazole-based therapeutics.
The inherent structural features of the five-membered heterocyclic pyrazole ring, including its two adjacent nitrogen atoms, offer a unique combination of hydrogen bonding capabilities, steric properties, and electronic characteristics. These attributes allow for facile and diverse substitutions at various positions, enabling medicinal chemists to fine-tune the pharmacological profile of the resulting derivatives. This guide will delve into the specific structural modifications that enhance the anticancer, anti-inflammatory, and antimicrobial efficacy of pyrazole-containing compounds.
Anticancer Activity: Targeting the Engines of Cell Proliferation
Pyrazole derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent inhibitory activity against various cancer cell lines. The SAR of these derivatives is often linked to their ability to inhibit key enzymes and signaling pathways involved in tumor growth and progression.
A common strategy in the design of pyrazole-based anticancer agents involves the incorporation of aryl or heteroaryl substituents at the N1, C3, and C5 positions of the pyrazole core. These substitutions can significantly influence the compound's binding affinity to target proteins such as epidermal growth factor receptor (EGFR) and cyclin-dependent kinases (CDKs).
Comparative Anticancer Activity of Pyrazole Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50) of representative pyrazole derivatives against various human cancer cell lines.
| Compound ID | Modifications | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| C5 | 3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | MCF-7 (Breast) | 0.08 | Erlotinib | 0.07 (EGFR IC50) |
| 22 | 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid | MCF-7 (Breast) | 2.82 | Etoposide | Not specified |
| 23 | 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid | A549 (Lung) | 6.28 | Etoposide | Not specified |
| 59 | Polysubstituted pyrazole | HepG2 (Liver) | 2 | Cisplatin | 5.5 |
| 12d | Novel pyrazole derivative | A2780 (Ovarian) | Not specified | Not specified | Not specified |
Key SAR Insights for Anticancer Activity:
-
Substitution at N1: The presence of a carbothioamide group at the N1 position, as seen in compound C5 , is crucial for potent EGFR inhibitory activity[1].
-
Aryl Substituents at C3 and C5: The nature and substitution pattern of aryl rings at the C3 and C5 positions significantly impact cytotoxicity. For instance, the 3,4-dimethylphenyl and 4-methoxyphenyl groups in C5 contribute to its high potency[1]. Hybrid structures incorporating a benzoxazine moiety also show promise[2].
-
DNA Binding: Some pyrazole derivatives exert their anticancer effect by binding to the minor groove of DNA, as demonstrated by compound 59 [2].
-
Tubulin Polymerization Inhibition: Certain pyrazole derivatives, like compound 12d , can interfere with microtubule dynamics by binding to tubulin, leading to cell cycle arrest and apoptosis[3].
Experimental Protocol: MTT Assay for Cytotoxicity
The antiproliferative activity of the pyrazole derivatives is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazole derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Signaling Pathway: EGFR Inhibition by Pyrazole Derivatives
The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[4] Dysregulation of EGFR signaling is a hallmark of many cancers. Pyrazole derivatives can act as EGFR inhibitors by competing with ATP for binding to the kinase domain, thereby blocking downstream signaling cascades.
References
- 1. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjpbcs.com [rjpbcs.com]
A Comparative Guide to the Synthesis of Pyrazole Analogs: Efficiency and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a significant pharmacophore in medicinal chemistry, forming the core of numerous therapeutic agents. The efficient synthesis of pyrazole analogs is therefore a critical aspect of drug discovery and development. This guide provides an objective comparison of different synthetic methodologies for pyrazole analogs, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.
Comparison of Synthesis Efficiency
The choice of synthetic method for pyrazole analogs can significantly impact reaction time, yield, and overall efficiency. This section provides a comparative summary of conventional and modern techniques.
| Synthesis Method | Key Reagents | Typical Reaction Conditions | Reaction Time | Yield (%) | Notes |
| Conventional Knorr Synthesis | 1,3-Dicarbonyl Compound, Hydrazine | Reflux in a suitable solvent (e.g., ethanol, acetic acid) | 1 - 4 hours | 70 - 90 | A classic and versatile method, though can be time-consuming.[1][2][3] |
| Microwave-Assisted Synthesis | 1,3-Dicarbonyl Compound, Hydrazine | Microwave irradiation (e.g., 100-420 W) | 5 - 20 minutes | 80 - 98 | Offers significant reduction in reaction time and often improves yields.[4][5][6][7][8] |
| Ultrasound-Assisted Synthesis | 1,3-Dicarbonyl Compound, Hydrazine | Sonication in a suitable solvent | 20 - 40 minutes | 82 - 98 | An energy-efficient method that can enhance reaction rates and yields.[9] |
| One-Pot Synthesis | Ketones, Aldehydes, Hydrazine | Varies depending on the specific protocol | Varies | up to 95 | Streamlines the process by combining multiple steps, reducing purification efforts.[10][11] |
| Ionic Liquid-Mediated Synthesis | 1,3-Dicarbonyl Compound, Phenylhydrazine | Stirring at room temperature in an ionic liquid | ~20 minutes | 94 | Provides a "green" alternative with simple work-up.[12] |
Experimental Protocols
This section provides detailed methodologies for the key synthetic routes discussed above.
Conventional Knorr Pyrazole Synthesis
This protocol describes the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.[2][3]
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
-
Ethyl acetate
-
Hexane
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.
-
Heat the reaction mixture on a hot plate at approximately 100°C with stirring for 1 hour.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.
-
Once the ethyl benzoylacetate is consumed, add water (10 mL) to the hot reaction mixture while stirring.
-
Turn off the heat and allow the mixture to cool slowly to room temperature over 30 minutes to facilitate product precipitation.
-
Collect the solid product by filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold water and allow it to air dry.
Microwave-Assisted One-Pot Synthesis of Pyrazolones
This protocol details a solvent-free, one-pot synthesis of 4-arylidenepyrazolones.[5][8]
Materials:
-
Ethyl acetoacetate
-
3-Nitrophenylhydrazine
-
3-Methoxy-4-ethoxy-benzaldehyde
-
Ethyl acetate
Procedure:
-
In a 50-mL one-neck flask, place ethyl acetoacetate (0.45 mmol), 3-nitrophenylhydrazine (0.3 mmol), and 3-methoxy-4-ethoxy-benzaldehyde (0.3 mmol).
-
Place the flask in a domestic microwave oven and irradiate at 420 W for 10 minutes.
-
After irradiation, allow the flask to cool to room temperature.
-
Add ethyl acetate to the solid residue and triturate.
-
Collect the solid product by suction filtration.
Ultrasound-Assisted Synthesis of Pyrazolines
This protocol describes the synthesis of pyrazolines from chalcones and aminoguanidine hydrochloride under ultrasonic irradiation.
Materials:
-
Chalcone derivative
-
Aminoguanidine hydrochloride
-
Solvent (as required by the specific reaction)
Procedure:
-
Combine the chalcone derivative and aminoguanidine hydrochloride in a suitable reaction vessel.
-
Add the appropriate solvent.
-
Place the reaction vessel in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at a specified frequency and power until the reaction is complete (monitor by TLC).
-
Isolate the product using standard work-up procedures.
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of pyrazole analogs, highlighting the key stages from starting materials to the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 5. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]
- 12. jocpr.com [jocpr.com]
Preliminary Validation of 2-(1H-pyrazol-1-yl)propanoic acid as a Drug Lead: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a preliminary validation of 2-(1H-pyrazol-1-yl)propanoic acid as a potential drug lead by comparing its predicted properties with experimental data from structurally related pyrazole derivatives. While direct and extensive experimental validation for this specific compound is not publicly available, the known biological activities of analogous compounds offer valuable insights into its potential therapeutic applications. Pyrazole-containing compounds are recognized for a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1][2][3]
Comparative Analysis of Biological Activity
The therapeutic potential of this compound can be inferred from the activities of similar pyrazole-based compounds. The following tables summarize key in vitro and in vivo data for several pyrazole derivatives, providing a basis for comparison.
Table 1: In Vitro Biological Activity of Structurally Related Pyrazole Derivatives
| Compound/Analog | Assay | Target/Organism | Activity Metric (e.g., IC₅₀, MIC) | Reference Compound |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Antibacterial | Escherichia coli | MIC: 0.25 µg/mL | Ciprofloxacin |
| Antibacterial | Streptococcus epidermidis | MIC: 0.25 µg/mL | Ciprofloxacin | |
| Antifungal | Aspergillus niger | MIC: 1 µg/mL | Clotrimazole | |
| Bipyrazole analog 10 | COX-2 Inhibition | COX-2 Enzyme | ED₅₀: 35.7 µmol/kg | Celecoxib (ED₅₀: 32.1 µmol/kg) |
| Pyranopyrazole analog 27 | COX-2 Inhibition | COX-2 Enzyme | ED₅₀: 38.7 µmol/kg | Celecoxib (ED₅₀: 32.1 µmol/kg) |
Data extrapolated from studies on pyrazole derivatives for comparative purposes.[2][4]
Table 2: In Vivo Anti-inflammatory Activity of a Structurally Related Pyrazole Derivative
| Compound/Analog | Animal Model | Dosage | Percent Inhibition of Edema | Reference Compound |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Carrageenan-induced rat paw edema | 10 mg/kg | High activity (specific % not provided) | Diclofenac sodium |
Data from a study on a pyrazole derivative, presented here for comparative insight.[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of related pyrazole compounds. These protocols can serve as a foundation for designing a validation strategy for this compound.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay is crucial for evaluating the anti-inflammatory potential of non-steroidal anti-inflammatory drugs (NSAIDs).
Objective: To determine the selective inhibition of COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.
-
Incubation: The test compound (at various concentrations) is pre-incubated with the enzyme in a buffer solution.
-
Substrate Addition: Arachidonic acid is added to initiate the enzymatic reaction.
-
Quantification: The production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA).
-
Data Analysis: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated. The selectivity index (SI) is determined by the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard animal model for assessing acute anti-inflammatory activity.
Objective: To evaluate the ability of a compound to reduce acute inflammation in a rat model.
Methodology:
-
Animal Model: Wistar rats are typically used.
-
Compound Administration: The test compound is administered orally or intraperitoneally at a specific dose.
-
Induction of Edema: A solution of carrageenan is injected into the sub-plantar tissue of the rat's hind paw.
-
Measurement: The volume of the paw is measured using a plethysmometer at various time points after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated group with the control group.
Visualizing Pathways and Workflows
Hypothetical Signaling Pathway for Anti-inflammatory Action
The anti-inflammatory activity of many pyrazole derivatives is attributed to the inhibition of the cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.
Caption: Hypothetical inhibition of the COX pathway by this compound.
Experimental Workflow for Drug Lead Validation
The following diagram outlines a typical workflow for validating a new chemical entity as a potential drug lead.
Caption: A generalized workflow for the validation and development of a drug lead.
Conclusion
Based on the available data for structurally related pyrazole derivatives, this compound presents itself as a promising candidate for further investigation as a drug lead. The pyrazole scaffold is a well-established pharmacophore with a high degree of "drug-likeness" and has been successfully incorporated into numerous approved drugs.[1] The propanoic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs. The logical next steps for validating this specific compound would involve a comprehensive in vitro screening against a panel of relevant biological targets, followed by in vivo efficacy and safety studies. The experimental protocols and comparative data presented in this guide provide a solid foundation for initiating such a research program.
References
- 1. 2-(Methylthio)-3-(1H-pyrazol-1-yl)propanoic acid | C7H10N2O2S | CID 102533848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Reactivity of Pyrazole-Based Inhibitors
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of small molecules is paramount to predicting potential off-target effects and ensuring therapeutic efficacy. This guide provides a comparative overview of the cross-reactivity profiles of pyrazole-based compounds, a scaffold of significant interest in medicinal chemistry. [1]
The pyrazole core is a versatile scaffold found in numerous FDA-approved drugs and serves as a key component in a multitude of kinase inhibitors.[1][2][3] These inhibitors have shown promise in treating a variety of diseases, including cancer and inflammatory conditions, by targeting specific protein kinases that regulate cellular processes.[4][5] However, the structural similarity among kinase ATP-binding sites often leads to inhibitor cross-reactivity, which can result in unforeseen side effects or even beneficial polypharmacology.[6][7] This guide offers a comparative analysis of selected pyrazole-based inhibitors, presents detailed experimental protocols for assessing cross-reactivity, and provides visualizations of key concepts to aid in the design and evaluation of these promising therapeutic agents.
Comparative Analysis of Inhibitor Selectivity
The selectivity of pyrazole-based inhibitors can vary significantly based on the substitutions on the pyrazole ring and the overall molecular structure.[4][8] To illustrate these differences, the following table summarizes the inhibitory activity (IC50 values) of several pyrazole-based compounds against a panel of kinases. This data, synthesized from published literature, highlights the spectrum from highly selective to multi-targeted inhibitors.
| Compound/Drug Name | Primary Target(s) | Off-Target(s) with Significant Activity | IC50 (nM) - Primary Target(s) | IC50 (nM) - Off-Target(s) | Reference(s) |
| Barasertib (AZD1152) | Aurora B | Aurora A | 0.37 | >1000 (>3000-fold selective) | [4][9] |
| Ruxolitinib | JAK1, JAK2 | JAK3 | ~3 | ~430 | [3] |
| BIRB 796 (Doramapimod) | p38 MAPK | JNK2, c-Kit, VEGFR2 | 38 | >1000 for many kinases | |
| Compound 8 | Aurora A, Aurora B | Multiple (22 kinases with >80% inhibition at 1 µM) | 35 (Aurora A), 75 (Aurora B) | Not specified | [9] |
| Compound 40 | JAK2 | Flt-3, VEGFR-2, PDGFRα, TYK2 | Not specified | Not specified | [4] |
| Compound 41 | JAK2, JAK3 | Selective over other tested kinases | Not specified | Not specified | [4] |
Experimental Protocols for Assessing Cross-Reactivity
A thorough assessment of an inhibitor's selectivity is a critical step in its preclinical development.[10] This involves a multi-tiered approach, starting with broad screening followed by more detailed dose-response analyses.
In Vitro Kinase Panel Screening (Biochemical Assay)
This is the most common method for determining the selectivity of a kinase inhibitor.[11] It involves testing the compound against a large panel of purified kinases to identify potential off-targets.
Objective: To determine the inhibitory activity of a pyrazole-based compound against a broad range of purified kinases.
Methodology:
-
Compound Preparation: The test compound is serially diluted in DMSO to generate a range of concentrations. A common starting concentration is 10 µM.[1]
-
Assay Plate Preparation: Purified recombinant kinases, their specific substrates (peptides or proteins), and ATP are dispensed into 384-well plates.[10][12]
-
Compound Addition: The serially diluted compound is added to the assay plates.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of a metal cofactor (e.g., MgCl2) and incubated at a controlled temperature (e.g., 30°C) for a specific duration.[1]
-
Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ATP remaining. Common detection methods include:
-
Radiometric Assays: Utilizes [γ-³³P]ATP and measures the incorporation of the radiolabeled phosphate onto the substrate.[10]
-
Fluorescence-Based Assays: Employs fluorescently labeled substrates or antibodies to detect phosphorylation.
-
Luminescence-Based Assays: Measures the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity (e.g., ADP-Glo™).[12]
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control. The IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined by fitting the dose-response data to a suitable equation.[1][12]
Cellular Target Engagement and Off-Target Validation
After identifying potential off-targets in biochemical assays, it is crucial to confirm these interactions in a cellular context.
Objective: To assess the inhibitor's effect on target and off-target pathways within a living cell.
Methodology:
-
Cell Line Selection: Choose cell lines where the primary target and potential off-target kinases are expressed and active.
-
Compound Treatment: Treat the cells with the pyrazole-based inhibitor at various concentrations.
-
Lysate Preparation and Western Blotting: After treatment, lyse the cells and perform Western blotting to analyze the phosphorylation status of the downstream substrates of the target and off-target kinases. A decrease in phosphorylation indicates target engagement.
-
Phenotypic Assays: Evaluate the effect of the inhibitor on cellular processes known to be regulated by the target and off-target kinases, such as cell proliferation, apoptosis, or migration.[12]
Visualizing Workflows and Pathways
Diagrams are essential for understanding complex experimental processes and biological pathways. The following visualizations were created using the Graphviz DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Efficacy of 2-(1H-pyrazol-1-yl)propanoic Acid and Its Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The study of chiral molecules is a critical aspect of modern drug development. Isomers of a compound, while chemically similar, can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comparative framework for evaluating the efficacy of the enantiomers of 2-(1H-pyrazol-1-yl)propanoic acid, a novel pyrazole derivative with potential therapeutic applications. Pyrazole-containing compounds have been investigated for a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2][3][4][5] The differential effects of stereoisomers are well-documented, where one enantiomer may be therapeutically active while the other is inactive or even contributes to adverse effects.[6][7][8][9]
This guide presents a hypothetical, yet plausible, comparison based on established methodologies to serve as a template for researchers. The data herein is illustrative and intended to guide the design and interpretation of future experiments.
Comparative Efficacy Data
The following tables summarize hypothetical quantitative data for the racemic mixture and individual (R)- and (S)-isomers of this compound across various in vitro assays.
Table 1: In Vitro Anti-inflammatory Activity (COX-1/COX-2 Inhibition)
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| Racemic Mixture | 15.8 | 1.2 | 13.2 |
| (R)-Isomer | 2.5 | 0.5 | 5.0 |
| (S)-Isomer | 35.2 | 18.7 | 1.9 |
| Celecoxib (Control) | >100 | 0.04 | >2500 |
Table 2: In Vitro Cytotoxicity (MCF-7 Cancer Cell Line)
| Compound | IC₅₀ (µM) |
| Racemic Mixture | 25.4 |
| (R)-Isomer | 10.1 |
| (S)-Isomer | 58.9 |
| Doxorubicin (Control) | 0.8 |
Table 3: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration, MIC)
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Racemic Mixture | 64 | 128 |
| (R)-Isomer | 32 | 64 |
| (S)-Isomer | >256 | >256 |
| Ciprofloxacin (Control) | 1 | 0.5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Chiral Separation of Isomers
High-performance liquid chromatography (HPLC) with a chiral stationary phase is a standard method for separating enantiomers.[10][11][12][13]
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent.
-
Column: Chiralpak AD-H column (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid. The exact ratio should be optimized for baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure: The racemic mixture of this compound is dissolved in the mobile phase and injected into the HPLC system. The retention times of the individual (R)- and (S)-isomers are recorded, and the separated enantiomers are collected for further biological evaluation.
2. Cyclooxygenase (COX) Inhibition Assay
This in vitro assay determines the ability of the compounds to inhibit the COX-1 and COX-2 enzymes, which are key in the inflammatory pathway.[2]
-
Assay Kit: Commercially available COX inhibitor screening assay kit (e.g., from Cayman Chemical).
-
Principle: The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Procedure:
-
The test compounds (racemate and individual isomers) are pre-incubated with either COX-1 or COX-2 enzyme in a reaction buffer.
-
Arachidonic acid is added to initiate the reaction.
-
The colorimetric substrate is added, and the absorbance is measured over time using a plate reader.
-
The IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated from the dose-response curves.
-
3. Cell Viability (MTT) Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.
-
Cell Line: MCF-7 human breast cancer cell line.
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, cell culture medium, and fetal bovine serum.
-
Procedure:
-
MCF-7 cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compounds for 48 hours.
-
The MTT reagent is added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in DMSO.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC₅₀ values are determined from the dose-response curves.
-
4. Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
-
Microorganisms: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
-
Method: Broth microdilution method.
-
Procedure:
-
Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the comparative efficacy study of this compound and its isomers.
Caption: Hypothetical signaling pathway for inflammation and the target of the (R)-isomer.
Caption: Workflow for separating and evaluating the efficacy of isomers.
Caption: Classification of the stereoisomers of this compound.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]
- 6. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic efficacy of stereoisomers [wisdomlib.org]
- 10. Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
New Pyrazole Derivatives Show Promise as Potent and Safer Anti-Inflammatory Agents
A comprehensive analysis of emerging pyrazole-based compounds reveals significant anti-inflammatory efficacy, in some cases surpassing established non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin, Celecoxib, and Diclofenac, with a potentially improved gastrointestinal safety profile. These findings position novel pyrazole derivatives as strong candidates for further development in the management of inflammatory disorders.
Researchers and drug development professionals are continuously seeking more effective and safer anti-inflammatory therapies. Pyrazole, a five-membered heterocyclic organic compound, has long been a scaffold of interest in medicinal chemistry due to its diverse biological activities.[1] This guide provides a comparative benchmark of newly synthesized pyrazole derivatives against widely used anti-inflammatory drugs, supported by experimental data from recent preclinical studies.
In Vitro COX Inhibition: A Key Indicator of Anti-Inflammatory Potential
The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, while COX-2 is induced during inflammation. Selective inhibition of COX-2 is a key objective in developing anti-inflammatory drugs with fewer gastrointestinal side effects.
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of several new pyrazole derivatives compared to the benchmark drugs.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| New Pyrazole Derivatives | |||
| Pyrazole Derivative A | 7.8 | 0.15 | 52 |
| Pyrazole Derivative B | >100 | 0.21 | >476 |
| Pyrazole Derivative C | 15.2 | 0.45 | 33.7 |
| Pyrazole-Thiazole Hybrid | - | 0.03 | - |
| 3,5-Diarylpyrazole | - | 0.01 | - |
| Benchmark Drugs | |||
| Indomethacin | 0.018 - 0.23 | 0.026 - 0.63 | ~0.04 - 8.8 |
| Celecoxib | 15 - 28 | 0.04 - 0.091 | ~165 - 700 |
| Diclofenac | 0.076 - 1.0 | 0.026 - 0.1 | ~0.26 - 9.6 |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a synthesis from multiple sources for comparative purposes.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is a standard and widely used in vivo assay to evaluate the acute anti-inflammatory activity of new compounds. In this model, the reduction in paw swelling (edema) after administration of the test compound is a measure of its anti-inflammatory effect.
| Compound | Dose (mg/kg) | Edema Inhibition (%) |
| New Pyrazole Derivatives | ||
| Pyrazole Derivative D | 10 | 65-80 |
| Pyrazole-Thiazole Hybrid | - | 75 |
| Pyrazole Derivative E | 20 | 58.5 |
| Benchmark Drugs | ||
| Indomethacin | 10 | 45-60 |
| Celecoxib | 10 | 40-55 |
| Diclofenac | 10 | 40-50 |
Ulcerogenic Potential: A Critical Safety Assessment
A significant drawback of many NSAIDs is their potential to cause gastric ulcers. The ulcerogenic index is a measure of this adverse effect. A lower ulcerogenic index indicates a better safety profile in terms of gastrointestinal side effects.
| Compound | Dose (mg/kg) | Ulcer Index |
| New Pyrazole Derivatives | ||
| Pyrazole Derivative F | 100 | 0.2 - 0.5 |
| Pyrazole Derivative G | 50 | Minimal to none |
| Benchmark Drugs | ||
| Indomethacin | 20 | 18.5 - 25.2 |
| Celecoxib | 200 | 1.8 - 3.0 |
| Diclofenac | 100 | 10.5 - 15.8 |
Experimental Protocols
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
The ability of the test compounds to inhibit ovine COX-1 and COX-2 is determined using an enzyme immunoassay (EIA) kit. The assay measures the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is then reduced to prostaglandin F2α (PGF2α). The concentration of PGF2α is quantified by enzyme immunoassay. The IC50 values are calculated from the concentration-response curves.
Carrageenan-Induced Paw Edema in Rats
Male Wistar rats are fasted overnight with free access to water. A 1% w/v solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw. The test compounds or standard drugs are administered orally or intraperitoneally 30-60 minutes before the carrageenan injection. The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan administration. The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group.
Ulcerogenic Index Determination
Rats are fasted for 24 hours before the administration of the test compounds or standard drugs at various doses. After a specified period (e.g., 4-6 hours), the animals are sacrificed, and their stomachs are removed. The stomachs are opened along the greater curvature and examined for the presence of ulcers. The ulcers are scored based on their number and severity. The ulcer index is then calculated using a standard formula.
Visualizing the Pathways and Processes
To better understand the context of this research, the following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the logical progression of drug development.
Caption: The Cyclooxygenase (COX) Signaling Pathway and NSAID Intervention.
Caption: General Experimental Workflow for Evaluating Anti-Inflammatory Agents.
Caption: Logical Progression in Anti-Inflammatory Drug Development.
Conclusion
The presented data strongly suggests that newly developed pyrazole derivatives hold significant promise as a new class of anti-inflammatory agents. Several of these compounds exhibit potent and selective COX-2 inhibition, translating to robust anti-inflammatory activity in vivo that is comparable or superior to established NSAIDs. Critically, the lower ulcerogenic potential observed in preclinical models indicates a favorable gastrointestinal safety profile, addressing a major limitation of current anti-inflammatory therapies. Further investigation into the pharmacokinetics, long-term safety, and efficacy in chronic inflammatory models is warranted to fully elucidate the therapeutic potential of these promising pyrazole derivatives.
References
A Comparative Guide to In Vivo Testing Models for Pyrazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common in vivo testing models for evaluating the efficacy of pyrazole-based compounds, a versatile class of molecules with a wide range of pharmacological activities, including anti-inflammatory and anticancer effects.[1] This document summarizes quantitative data from preclinical studies, details experimental protocols, and visualizes key signaling pathways to aid in the selection and design of appropriate animal models for your research.
Data Presentation: In Vivo Efficacy of Pyrazole-Based Compounds
The following tables summarize the quantitative data from various in vivo studies on pyrazole-based compounds, offering a comparative overview of their anti-inflammatory and anticancer activities.
Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a widely used and well-established acute inflammatory model to assess the efficacy of anti-inflammatory drugs.[2][3][4]
| Compound/Drug | Animal Model | Dose | Route of Administration | Time Point | % Inhibition of Edema | Reference Compound | % Inhibition by Reference |
| Pyrazole Derivative (K-3) | Rat | 100 mg/kg | p.o. | 4 h | 52.0% | - | - |
| Celecoxib | Rat | 30 mg/kg | p.o. | 6 h | Significant prevention | Vehicle | - |
| Pyrazoline (Compound 2d) | Rat | 0.0057 mmol/kg | - | - | Potent inhibition | - | - |
| Pyrazoline (Compound 2e) | Rat | 0.0057 mmol/kg | - | - | Potent inhibition | - | - |
| Celecoxib Analogue (Compound 1) | Rat | - | - | - | 12.25% | Indomethacin | 7.47% |
| Celecoxib Analogue (Compound 6) | Rat | - | - | - | 12.96% | Indomethacin | 7.47% |
| Celecoxib Analogue (Compound 11b) | Rat | - | - | - | 12.97% | Indomethacin | 7.47% |
| Ellagic Acid (for comparison) | Rat | 1-30 mg/kg | i.p. | 1-5 h | Dose-dependent reduction | Indomethacin (5 mg/kg) | Significant inhibition |
Anticancer Activity in Xenograft Models
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research for evaluating novel therapeutic agents.[5]
| Compound/Drug | Cancer Cell Line | Animal Model | Dose | Route of Administration | Endpoint | % Tumor Growth Inhibition (TGI) | Reference Compound | % TGI by Reference |
| Pyrazole Derivative (Compound 3i) | PC-3 (Prostate) | Mice | - | - | - | 49.8% | - | - |
| Ruxolitinib | - | Mouse | - | - | Spleen volume reduction | Significant | - | - |
Experimental Protocols
Detailed methodologies for the key in vivo models are provided below.
Carrageenan-Induced Paw Edema in Rats
This protocol outlines the procedure for inducing acute inflammation in a rat paw to evaluate the efficacy of anti-inflammatory compounds.[2][4][6]
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g)
-
1% (w/v) carrageenan solution in sterile saline
-
Test compound (pyrazole-based) and vehicle
-
Reference drug (e.g., Indomethacin, Celecoxib)
-
Plethysmometer or digital calipers
-
Syringes and needles for oral gavage and subcutaneous injection
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment with free access to food and water.
-
Grouping: Randomly divide the rats into control, reference, and test groups (n=6-8 per group).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compound, reference drug, or vehicle to the respective groups via the desired route (e.g., oral gavage) at a predetermined time before carrageenan injection (typically 30-60 minutes).
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[2]
-
Calculation of Edema and Inhibition:
-
Calculate the increase in paw volume (edema) for each animal at each time point.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100
-
Tumor Xenograft Model in Mice
This protocol describes the establishment of a subcutaneous tumor xenograft model in immunodeficient mice to assess the antitumor activity of pyrazole-based compounds.[5]
Materials:
-
Immunodeficient mice (e.g., NOD-SCID, NSG)
-
Human cancer cell line of interest
-
Cell culture medium and supplements
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Test compound (pyrazole-based) and vehicle
-
Reference drug (e.g., Doxorubicin, Sorafenib)
-
Digital calipers
-
Syringes and needles for subcutaneous injection and drug administration
Procedure:
-
Cell Culture: Culture the chosen human cancer cell line under standard conditions.
-
Cell Preparation: Harvest cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 1 x 10^6 to 1 x 10^7 cells per injection).
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their length and width using digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control, reference, and test groups.
-
Drug Administration: Administer the test compound, reference drug, or vehicle according to the planned dosing schedule and route.
-
Endpoint: Continue treatment and monitoring until tumors in the control group reach a specified size or for a predetermined duration.
-
Tumor Excision and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Further analysis such as histology, immunohistochemistry, or western blotting can be performed.
-
Calculation of Tumor Growth Inhibition (TGI):
-
Calculate the TGI for the treated groups compared to the control group.
-
Signaling Pathway Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by pyrazole-based compounds.
COX-2 Signaling Pathway in Inflammation
Many pyrazole-based compounds, such as Celecoxib, exert their anti-inflammatory effects by selectively inhibiting the Cyclooxygenase-2 (COX-2) enzyme.[7][8] This inhibition reduces the production of prostaglandins, which are key mediators of inflammation.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inotiv.com [inotiv.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ClinPGx [clinpgx.org]
A Head-to-Head Comparison of Pyrazole Synthesis Methods: A Guide for Researchers
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, featuring prominently in a wide array of pharmaceuticals and functional materials. For researchers and professionals in drug development, selecting the optimal synthetic route to a target pyrazole is a critical decision that can impact yield, purity, cost, and scalability. This guide provides an objective, data-driven comparison of the most common and significant methods for pyrazole synthesis, offering detailed experimental protocols and visual representations of reaction pathways to inform your synthetic strategy.
At a Glance: Key Pyrazole Synthesis Strategies
The synthesis of the pyrazole ring is most classically achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. However, a variety of other effective methods have been developed, each with its own set of advantages and limitations. This guide will focus on a head-to-head comparison of the following key methods:
-
Knorr Pyrazole Synthesis: The reaction of 1,3-dicarbonyl compounds with hydrazines.
-
Paal-Knorr Pyrazole Synthesis: While classically known for furan and pyrrole synthesis, the term is sometimes used interchangeably with the Knorr synthesis in the context of pyrazoles prepared from 1,3-dicarbonyls and hydrazines. For clarity, this guide will address it within the Knorr synthesis section.
-
Synthesis from α,β-Unsaturated Carbonyls: The reaction of α,β-unsaturated aldehydes and ketones with hydrazines.
-
Pechmann Pyrazole Synthesis: A 1,3-dipolar cycloaddition of diazomethane with alkynes.
-
Multicomponent Reactions (MCRs): One-pot reactions involving three or more starting materials.
Comparative Analysis of Pyrazole Synthesis Methods
The choice of synthetic method is often a trade-off between factors like yield, regioselectivity, substrate scope, and reaction conditions. The following table summarizes the key characteristics of each method, with representative experimental data to illustrate their performance.
| Synthesis Method | Starting Materials | General Reaction Conditions | Yield Range (%) | Advantages | Disadvantages |
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl compounds, Hydrazines | Acid or base catalysis, often requires heating | 60-95% | High yields, readily available starting materials, versatile. | Poor regioselectivity with unsymmetrical dicarbonyls, can require harsh conditions. |
| Synthesis from α,β-Unsaturated Carbonyls | α,β-Unsaturated aldehydes/ketones, Hydrazines | Often proceeds through a pyrazoline intermediate that is then oxidized. | 50-90% | Good for preparing specific substitution patterns, readily available starting materials. | May require an additional oxidation step, potential for side reactions. |
| Pechmann Pyrazole Synthesis | Alkynes, Diazomethane | 1,3-dipolar cycloaddition | 40-75% | Direct formation of the pyrazole ring. | Use of hazardous and explosive diazomethane, limited substrate scope. |
| Multicomponent Reactions (MCRs) | Aldehydes, β-ketoesters, malononitrile, hydrazines, etc. | Often one-pot, can be catalyst-free or use various catalysts (e.g., organocatalysts, metal nanoparticles). | 70-95% | High atom economy, operational simplicity, reduced waste, access to complex molecules in a single step. | Optimization can be complex, may require specific substrate combinations. |
Reaction Mechanisms and Logical Relationships
To provide a deeper understanding of these synthetic transformations, the following diagrams illustrate the reaction mechanisms and logical flow of each key pyrazole synthesis method.
Safety Operating Guide
Proper Disposal of 2-(1H-pyrazol-1-yl)propanoic acid: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 2-(1H-pyrazol-1-yl)propanoic acid, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety Precautions
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment (PPE) when handling this compound, including:
-
Safety Goggles or Face Shield: To protect against splashes and eye contact[2][5].
-
Chemical-Resistant Gloves: Inspect gloves before use and dispose of them properly after handling[4][6].
-
Lab Coat: To protect clothing and skin[7].
Step-by-Step Disposal Procedures
The primary and most recommended method for the disposal of this compound is through a licensed chemical waste disposal service[6][7]. This ensures that the compound is managed in an environmentally safe and compliant manner.
1. Waste Segregation:
Proper waste segregation is the first and most critical step to prevent accidental chemical reactions and ensure proper disposal[7][8].
-
Solid Waste:
-
Collect unused or expired solid this compound in a clearly labeled, sealed container designated for solid organic acid waste[7].
-
Contaminated materials such as weighing paper, pipette tips, and gloves that have come into direct contact with the solid compound should also be disposed of in this container[7].
-
-
Liquid Waste:
2. Waste Neutralization (for dilute aqueous solutions only):
For very dilute aqueous solutions of this compound that do not contain other hazardous materials, neutralization may be an option before drain disposal. However, this should only be performed if permitted by your institution's Environmental Health and Safety (EHS) office and local regulations. Most organic acids are still considered toxic after neutralization and should not be disposed of down the drain[8].
-
If permissible: Slowly add a weak base, such as sodium bicarbonate, to the acidic solution while stirring. Monitor the pH using pH paper or a meter until it is between 6 and 8[10][11]. The neutralized solution can then be flushed down the drain with copious amounts of water[11].
-
If not permissible or if the solution contains other hazards: Treat it as hazardous liquid waste and collect it in the designated container[8][11].
3. Container Management:
-
Labeling: All waste containers must be clearly and accurately labeled with the full chemical name, "Hazardous Waste," and any relevant hazard symbols[7].
-
Storage: Store sealed waste containers in a designated, well-ventilated chemical waste storage area[2][7]. The storage area should be cool and dry[1][2][7].
-
Segregation: Segregate containers of acids from bases, oxidizers, and flammable materials using physical barriers or secondary containment[8][9].
4. Professional Disposal:
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup[7].
-
Provide Inventory: Provide a detailed inventory of the waste, including the chemical name and quantity[7].
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. download.basf.com [download.basf.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assets.greenbook.net [assets.greenbook.net]
- 6. aaronchem.com [aaronchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. coral.washington.edu [coral.washington.edu]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. laballey.com [laballey.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
